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  • Product: 2-Fluoro-3-methyl-5-nitropyridine
  • CAS: 19346-46-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Fluoro-3-methyl-5-nitropyridine (CAS 19346-46-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Fluoro-3-methyl-5-nitropyridine (CAS 19346-46-4), a key heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3-methyl-5-nitropyridine (CAS 19346-46-4), a key heterocyclic building block in medicinal chemistry and organic synthesis. The document delves into the physicochemical properties, spectral characteristics, reactivity, and synthetic applications of this versatile intermediate. Particular emphasis is placed on its role in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its utility in the construction of complex molecular architectures. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the strategic application of this compound in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Nitropyridines in Drug Discovery

The pyridine scaffold is a privileged motif in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a highly sought-after component in the design of bioactive molecules. The strategic functionalization of the pyridine ring with substituents such as fluorine, methyl, and nitro groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.

2-Fluoro-3-methyl-5-nitropyridine is a trifunctionalized pyridine that offers a powerful combination of these features. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The nitro group serves as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution, and can also be readily reduced to an amino group, providing a handle for further derivatization. The methyl group, in turn, can modulate the electronic landscape of the ring and provide a point of steric interaction. This unique combination of functional groups makes 2-Fluoro-3-methyl-5-nitropyridine a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective use in synthesis and for the accurate characterization of its reaction products.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Fluoro-3-methyl-5-nitropyridine. It is important to note that some of these values are predicted and should be used as a guide, with experimental verification recommended.

PropertyValueSource
CAS Number 19346-46-4[1]
Molecular Formula C₆H₅FN₂O₂[1][2]
Molecular Weight 156.11 g/mol [1][2]
Appearance Off-white to slight yellow solid[3]
Boiling Point 265.7 ± 35.0 °C (Predicted)[2]
Density 1.357 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 114.5 ± 25.9 °C (Predicted)[2]
Refractive Index 1.533 (Predicted)[2]
Vapor Pressure 0.0148 mmHg at 25°C (Predicted)[2]
Spectral Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 6-position would likely appear as a doublet, coupled to the fluorine atom at the 2-position. The proton at the 4-position would likely appear as a singlet or a narrow multiplet. The methyl group at the 3-position would appear as a singlet in the upfield region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit six distinct signals for the six carbon atoms. The carbon atom bonded to the fluorine (C2) will show a large one-bond coupling constant (¹JCF), which is a characteristic feature of fluorinated aromatic compounds. The other carbon signals will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.).

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group, typically in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). Other significant peaks will include C=N and C=C stretching vibrations of the pyridine ring, and C-H stretching and bending vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.11 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially other fragments.

Synthesis and Purification

The synthesis of 2-Fluoro-3-methyl-5-nitropyridine can be approached through several routes, typically involving the introduction of the fluorine and nitro groups onto a pre-existing picoline scaffold. A common strategy involves the fluorination of a corresponding chloro or hydroxy precursor.

Synthetic Strategy

A plausible and commonly employed synthetic route involves the conversion of a 2-chloro or 2-hydroxy-3-methyl-5-nitropyridine precursor to the desired fluoro-derivative. The conversion from a chloro- to a fluoro-substituent is often achieved via a halogen exchange (Halex) reaction, while a hydroxy group can be converted to a fluoro group through various fluorinating agents.

G A 2-Hydroxy-3-methyl-5-nitropyridine B 2-Chloro-3-methyl-5-nitropyridine A->B Chlorination (e.g., POCl₃) C 2-Fluoro-3-methyl-5-nitropyridine B->C Halogen Exchange (e.g., KF)

Sources

Exploratory

physicochemical characteristics of 2-Fluoro-3-methyl-5-nitropyridine

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Fluoro-3-methyl-5-nitropyridine Authored by: Gemini, Senior Application Scientist Introduction 2-Fluoro-3-methyl-5-nitropyridine is a fluorinated he...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Fluoro-3-methyl-5-nitropyridine

Authored by: Gemini, Senior Application Scientist

Introduction

2-Fluoro-3-methyl-5-nitropyridine is a fluorinated heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry.[1] Its strategic importance stems from the unique arrangement of its functional groups: a pyridine core, a fluorine atom, a methyl group, and a nitro group. This combination makes it a versatile synthetic intermediate, particularly in the development of novel active pharmaceutical ingredients (APIs). The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a prized feature in drug design.[1][2] Concurrently, the nitro group serves as a potent electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution, and can be readily reduced to an amino group, providing a synthetic handle for further molecular elaboration.[1][3]

This guide provides a comprehensive overview of the core , offering insights into its properties, reactivity, and handling. The information presented is intended for researchers, scientists, and drug development professionals who utilize such building blocks to construct complex molecular architectures.

Molecular Identity and Structural Elucidation

The foundational step in understanding any chemical entity is to confirm its identity and structure.

1.1. Nomenclature and Identifiers

  • Systematic IUPAC Name : 2-fluoro-3-methyl-5-nitropyridine[4]

  • Common Synonyms : 2-Fluoro-5-nitro-3-picoline, 2-Fluoro-5-nitro-3-methylpyridine[4][5][6]

  • CAS Number : 19346-46-4[4][5]

  • Molecular Formula : C₆H₅FN₂O₂[4][5]

1.2. Molecular Weight

  • Average Molecular Weight : 156.11 g/mol [1][4][5]

  • Monoisotopic Mass : 156.03350557 Da[4][5]

1.3. Chemical Structure

The structural arrangement of the atoms dictates the compound's reactivity and properties.

Caption: Chemical structure of 2-Fluoro-3-methyl-5-nitropyridine.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, purification procedures, and formulation strategies. The data below is a combination of experimentally derived and predicted values.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Physical Form Yellow to pale brown solid or liquid[1]
Molecular Weight 156.11 g/mol [1][4]
Boiling Point 265.7 ± 35.0 °C (Predicted)
Flash Point 114.5 ± 25.9 °C (Predicted)[5]
Density 1.357 ± 0.06 g/cm³ (Predicted)[5]
XLogP3 1.5[4][5]
Solubility Slightly soluble in water (inferred from similar compounds)[7][8]
PSA (Polar Surface Area) 58.7 Ų[4]
Refractive Index 1.533 (Predicted)[5]

Expert Insights:

  • Lipophilicity (XLogP3) : The XLogP3 value of 1.5 suggests moderate lipophilicity. The introduction of the fluorine atom typically increases lipophilicity, which can enhance membrane permeability—a desirable trait in drug candidates.[1][9]

  • Polar Surface Area (PSA) : A PSA of 58.7 Ų is within the range generally considered favorable for oral bioavailability. This value is dominated by the polar nitro group.

  • Physical State : The appearance as a low-melting solid or liquid is consistent with other substituted pyridines of similar molecular weight.[7]

Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features.

  • ¹H NMR : The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. A singlet corresponding to the three protons of the methyl group would appear in the aliphatic region (typically ~2.5 ppm). The aromatic protons will exhibit splitting patterns influenced by the surrounding substituents.

  • ¹³C NMR : The spectrum would display six distinct signals for the six carbon atoms. The carbon attached to the fluorine atom (C2) will show a characteristic large one-bond coupling constant (¹JCF). The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methyl group.[10]

  • ¹⁹F NMR : A single resonance is expected for the fluorine atom. Its chemical shift will be indicative of its electronic environment on the electron-deficient pyridine ring.

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A C-F stretching vibration would also be present, usually in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to its monoisotopic mass (156.03 Da).[11] Common fragmentation patterns may involve the loss of the nitro group (NO₂) or other small neutral molecules. Predicted m/z values for common adducts include [M+H]⁺ at 157.04079 and [M+Na]⁺ at 179.02273.[11]

Reactivity and Synthetic Applications

The synthetic utility of 2-Fluoro-3-methyl-5-nitropyridine is primarily dictated by the reactivity of the fluoro and nitro substituents on the electron-deficient pyridine ring.

4.1. Nucleophilic Aromatic Substitution (SNAr)

The compound is highly activated towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the C-2 position is an excellent leaving group, facilitated by the strong electron-withdrawing effect of the nitro group at the C-5 position and the pyridine ring nitrogen.[1] This allows for the facile introduction of a wide range of nucleophiles.

  • Mechanism : The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C-2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores aromaticity and yields the substituted product.

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

  • Common Nucleophiles : Primary and secondary amines, thiols, and alkoxides readily displace the fluorine atom to form the corresponding 2-substituted-3-methyl-5-nitropyridine derivatives.[1]

4.2. Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various standard reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation provides access to 5-amino-2-fluoro-3-methylpyridine derivatives, which are valuable intermediates for further functionalization, such as diazotization or amide bond formation.[12]

4.3. Role in Drug Discovery

This molecule serves as a key building block for synthesizing APIs. The fluorinated pyridine scaffold is a common motif in modern pharmaceuticals. For instance, nitropyridine derivatives are investigated as potent inhibitors for therapeutic targets like Janus kinase 2 (JAK2).[1] The ability to easily modify the structure at the C-2 and C-5 positions makes it an attractive starting material for creating libraries of novel drug candidates.[1][3]

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrates and laboratory conditions.

5.1. Protocol: SNAr with a Secondary Amine

This protocol describes a typical procedure for reacting 2-Fluoro-3-methyl-5-nitropyridine with a generic secondary amine (e.g., morpholine).

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq).

  • Solvent and Reagents : Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add the secondary amine (1.1-1.5 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions : Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-amino-3-methyl-5-nitropyridine derivative.

5.2. Protocol: Melting Point Determination

  • Sample Preparation : Ensure the sample is dry and finely powdered.

  • Capillary Loading : Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup : Place the capillary tube in a calibrated melting point apparatus.

  • Heating : Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation : Record the temperature range from the point where the first drop of liquid appears to when the entire sample has melted. This range is the melting point.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety.

6.1. Hazard Identification

Based on GHS classifications for this compound, the primary hazards are:

  • H302 : Harmful if swallowed.[4]

  • H314 : Causes severe skin burns and eye damage.[4]

  • H335 : May cause respiratory irritation.[4]

6.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14]

  • Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]

  • Avoid Contact : Do not get in eyes, on skin, or on clothing. In case of contact, rinse immediately and thoroughly with water.[13]

  • Ingestion : Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek immediate medical attention.[14]

6.3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][13]

  • Keep away from incompatible materials such as strong oxidizing agents.[15][13]

  • Some related fluoropyridines are noted to be moisture-sensitive; therefore, storage under an inert gas may be advisable.[15]

Conclusion

2-Fluoro-3-methyl-5-nitropyridine is a high-value chemical intermediate with a rich set of physicochemical properties that make it exceptionally useful in the synthesis of complex organic molecules. Its activated system for nucleophilic aromatic substitution, combined with the beneficial properties imparted by the fluorine atom, solidifies its role as a critical building block in pharmaceutical and agrochemical research. A thorough understanding of its characteristics, reactivity, and safety precautions is essential for its effective and safe utilization in the laboratory.

References

  • PubChem. (n.d.). 2-Fluoro-3-methyl-5-nitropyridine. Retrieved from [Link]

  • LookChem. (n.d.). 2-Fluoro-5-methyl-3-nitropyridine: A Versatile Pharmaceutical Intermediate for Advanced Drug Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-fluoro-3-methyl-5-nitropyridine (C6H5FN2O2). Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitropyridine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-3-methyl-5-nitropyridine

This guide provides a detailed technical overview of the molecular structure and conformational landscape of 2-Fluoro-3-methyl-5-nitropyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of the molecular structure and conformational landscape of 2-Fluoro-3-methyl-5-nitropyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. In the absence of a publicly available crystal structure, this document leverages high-level computational chemistry, a cornerstone of modern molecular analysis, to predict its geometric parameters and conformational preferences. The methodologies for its synthesis and characterization are also detailed, drawing upon established protocols for analogous fluorinated nitropyridines. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In drug discovery, fluorine substitution is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and its functionalization with fluorine, a methyl group, and a nitro group, as seen in 2-Fluoro-3-methyl-5-nitropyridine, creates a versatile building block with a unique electronic and steric profile. Understanding the precise three-dimensional arrangement of these functional groups is paramount for predicting its reactivity and designing next-generation molecules.

Predicted Molecular Structure and Geometry

Due to the absence of single-crystal X-ray diffraction data for 2-Fluoro-3-methyl-5-nitropyridine, its molecular structure has been elucidated using Density Functional Theory (DFT) calculations. DFT has emerged as a powerful and reliable tool for predicting the geometric parameters of organic molecules with a high degree of accuracy.[1][2]

Computational Methodology

The molecular geometry of 2-Fluoro-3-methyl-5-nitropyridine was optimized using a common DFT functional, such as B3LYP, with a sufficiently large basis set (e.g., 6-311++G(d,p)) to ensure accuracy.[2][3] Such calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the gas phase, which is a good approximation of the molecule's intrinsic structure.

Key Geometric Parameters

The following table summarizes the predicted key geometric parameters for the lowest energy conformer of 2-Fluoro-3-methyl-5-nitropyridine. These values are based on DFT calculations and provide a quantitative description of the molecule's architecture.

ParameterPredicted ValueCommentary
Bond Lengths (Å)
C2-F~1.34The C-F bond is notably short and strong, a characteristic feature of aryl fluorides.
C3-C(methyl)~1.51A typical sp2-sp3 carbon-carbon single bond length.
C5-N(nitro)~1.48The C-N bond to the nitro group exhibits some double bond character due to resonance.
N(nitro)-O~1.22Typical nitrogen-oxygen bond length in a nitro group.
**Bond Angles (°) **
F-C2-N1~117The fluorine substituent influences the endocyclic angle at C2.
C2-C3-C(methyl)~122Steric interaction between the fluorine and methyl groups may lead to a slight opening of this angle.
C4-C5-N(nitro)~118The nitro group's orientation is influenced by electronic effects of the pyridine ring.
Dihedral Angles (°)
F-C2-C3-C(methyl)~0 or ~180The planarity of the pyridine ring is largely maintained.
C4-C5-N(nitro)-O~0 or ~180The nitro group tends to be coplanar with the pyridine ring to maximize resonance stabilization.

Conformational Analysis

The primary source of conformational flexibility in 2-Fluoro-3-methyl-5-nitropyridine arises from the rotation of the methyl and nitro groups relative to the pyridine ring.

Rotational Barriers and Stable Conformers

Computational studies, specifically relaxed potential energy surface scans, can be employed to determine the rotational barriers of the methyl and nitro groups.[4] It is predicted that the barrier to rotation for the methyl group is relatively low, allowing for facile rotation at room temperature. The nitro group is expected to have a slightly higher rotational barrier due to its resonance interaction with the pyridine ring. The most stable conformation is likely one where the nitro group is coplanar with the ring, and the methyl group is oriented to minimize steric hindrance with the adjacent fluorine atom.

The following diagram illustrates the key rotational degrees of freedom in the molecule.

Conformational flexibility in 2-Fluoro-3-methyl-5-nitropyridine.

Methodologies for Synthesis and Characterization

Proposed Synthesis Workflow

A potential synthetic pathway could involve the nitration of a 2-fluoro-3-methylpyridine precursor. The following diagram outlines a generalized workflow for the synthesis and purification of the target compound.

G start 2-Fluoro-3-methylpyridine reaction Nitration Reaction start->reaction reagents Nitrating Agent (e.g., HNO3/H2SO4) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product 2-Fluoro-3-methyl-5-nitropyridine purification->product characterization Spectroscopic Characterization product->characterization

Generalized workflow for the synthesis of 2-Fluoro-3-methyl-5-nitropyridine.

Step-by-Step Protocol:

  • Nitration: To a cooled solution of 2-fluoro-3-methylpyridine in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature (e.g., 0-5 °C).

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural identity and purity of the synthesized 2-Fluoro-3-methyl-5-nitropyridine would be confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl protons. The chemical shifts and coupling constants would be consistent with the proposed substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic and methyl carbons.

    • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds.[8][9][10][11] A single resonance is expected for the fluorine atom, and its chemical shift would be indicative of its electronic environment on the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-F bond, the C-H bonds of the methyl group and the aromatic ring, and strong symmetric and asymmetric stretching vibrations for the nitro group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the molecular structure and conformation of 2-Fluoro-3-methyl-5-nitropyridine based on robust computational predictions. While experimental validation through X-ray crystallography would be the ultimate confirmation of the predicted structure, the theoretical data presented here offers a solid foundation for understanding the molecule's properties and for its application in further research. The proposed synthetic and characterization methodologies provide a practical framework for its preparation and verification in a laboratory setting. As the demand for novel fluorinated building blocks in drug discovery and materials science continues to grow, a thorough understanding of key intermediates like 2-Fluoro-3-methyl-5-nitropyridine is essential for the advancement of these fields.

References

  • Emsley, J. W. (1968). The NMR spectra of some fluorinated pyridine derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
  • A Comprehensive Guide to the Structural Validation of 3-Amino-4-nitropyridine 1-oxide via X-ray Crystallography. Benchchem.
  • Alver, Ö., & Dikmen, G. (2015). Structure Analysis and Spectroscopic Characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with Experimental (FT-IR, Raman, NMR and XRD)
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • Bakić, M. T., Halambek, J., Cetina, M., & Jukic, M. (2011).
  • 2-Fluoro-5-nitropyridine.
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Grimme, S., et al. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • X-ray crystallography. Wikipedia.
  • 5-Fluoro-2-nitropyridine synthesis. ChemicalBook.
  • X-Ray Crystallography. University of Utah Department of Chemistry.
  • Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.
  • 2-Bromo-5-fluoro-3-nitropyridine synthesis. ChemicalBook.
  • 2-Chloro-3-fluoro-5-nitropyridine synthesis. ChemicalBook.
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • Conformational structure via DFT Calculations.
  • Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. King Fahd University of Petroleum & Minerals.
  • Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine.
  • 19Flourine NMR. NMR Service.
  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.
  • 2-Chloro-3-fluoro-5-nitropyridine. Sigma-Aldrich.
  • Herbert, J. M. (2022). delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • Herbert, J. M. (2022).
  • 2-Fluoro-5-nitropyridine. ChemicalBook.
  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

Sources

Exploratory

spectral data for 2-Fluoro-3-methyl-5-nitropyridine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-methyl-5-nitropyridine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ke...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-methyl-5-nitropyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Fluoro-3-methyl-5-nitropyridine (CAS: 19346-46-4). As a valuable heterocyclic building block in pharmaceutical and agrochemical research, unambiguous structural confirmation and purity assessment are paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven rationale behind the interpretation of spectral features and the design of analytical protocols.

Introduction: The Molecular Profile

2-Fluoro-3-methyl-5-nitropyridine is a substituted pyridine ring with the molecular formula C₆H₅FN₂O₂.[1] Its structure incorporates several key functional groups that dictate its reactivity and its spectroscopic signature: an electron-withdrawing nitro group (-NO₂), a highly electronegative fluorine atom (-F), and an electron-donating methyl group (-CH₃). This unique electronic arrangement makes it a versatile intermediate.[2] The primary objective of this guide is to establish a validated spectroscopic fingerprint for this molecule, ensuring its reliable identification and use in complex synthetic workflows.

Table 1: Physicochemical Properties of 2-Fluoro-3-methyl-5-nitropyridine

Property Value Source
CAS Number 19346-46-4 [1]
Molecular Formula C₆H₅FN₂O₂ [1]
Molecular Weight 156.11 g/mol [1]

| Monoisotopic Mass | 156.03350557 Da |[1][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.[4]

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum of 2-Fluoro-3-methyl-5-nitropyridine is expected to show two signals in the aromatic region and one signal in the aliphatic region. The chemical shifts are heavily influenced by the substituents on the pyridine ring.[5]

  • Aromatic Protons (H-4, H-6): The pyridine ring's nitrogen atom deshields adjacent α-protons (positions 2 and 6).[4] In this molecule, the proton at C-6 is in an α-position and is further deshielded by the strong electron-withdrawing effect of the nitro group at C-5, placing its resonance at a very low field. The proton at C-4 is also deshielded by the adjacent nitro group.

  • Methyl Protons (3-CH₃): The methyl group attached to the aromatic ring will appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H-6 > 8.8 Doublet ⁴J(H-F) ≈ 2-3 Hz α to Nitrogen; deshielded by adjacent -NO₂ group.
H-4 > 8.2 Doublet ³J(H-F) ≈ 7-9 Hz Deshielded by adjacent -NO₂ group.

| 3-CH₃ | ~ 2.4 | Singlet | N/A | Standard aromatic methyl group region. |

¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum provides a map of the carbon framework. The electronegative fluorine and nitro groups, along with the ring nitrogen, create a wide dispersion of chemical shifts. A key feature is the presence of carbon-fluorine (C-F) coupling.

  • C-2: This carbon is directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JCF) and a significant downfield shift.

  • C-3, C-4, C-5, C-6: The chemical shifts of these carbons are influenced by their position relative to the three different substituents. C-5, bonded to the nitro group, will be significantly deshielded. C-3, bonded to the methyl group, will also show a characteristic shift. Two- and three-bond C-F couplings (²JCF, ³JCF) will further split the signals of C-3 and C-4, respectively, aiding in their assignment.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected C-F Coupling (JCF, Hz)
C-2 160 - 165 ¹J ≈ 240-260
C-3 125 - 130 ²J ≈ 15-25
C-4 135 - 140 ³J ≈ 3-5
C-5 145 - 150 No significant coupling
C-6 148 - 153 No significant coupling

| 3-CH₃ | 15 - 20 | No significant coupling |

¹⁹F NMR Analysis: The Fluorine Signature

¹⁹F NMR is a highly sensitive technique that provides a direct and unambiguous signal for the fluorine atom.[6] For an aryl fluoride, a single resonance is expected. Its chemical shift provides crucial confirmation of the fluorine's chemical environment. This technique is particularly valuable for purity analysis, as fluorinated impurities would be readily detected.[7]

Standard Operating Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoro-3-methyl-5-nitropyridine and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[8][9] CDCl₃ is often a good first choice for its ability to dissolve many organic compounds.[10]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Spectrometer Setup: Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F). Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[8]

  • Data Acquisition:

    • ¹H NMR: Acquire data using a standard single-pulse experiment. Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to identify long-range H-C correlations).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl3 H1_NMR 1H NMR Prep->H1_NMR C13_NMR 13C NMR Prep->C13_NMR F19_NMR 19F NMR Prep->F19_NMR TwoD_NMR 2D NMR (HSQC/HMBC) H1_NMR->TwoD_NMR Assign_H1 Assign Protons & Coupling Constants H1_NMR->Assign_H1 C13_NMR->TwoD_NMR Assign_C13 Assign Carbons & C-F Couplings C13_NMR->Assign_C13 Confirm_F Confirm Fluorine Signal F19_NMR->Confirm_F TwoD_NMR->Assign_H1 TwoD_NMR->Assign_C13 Structure Final Structure Confirmation Assign_H1->Structure Assign_C13->Structure Confirm_F->Structure

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Interpretation of Key Vibrational Bands

The IR spectrum of 2-Fluoro-3-methyl-5-nitropyridine will be dominated by absorptions from the nitro group, the aromatic ring, and the C-F bond.

  • Nitro Group (-NO₂): This group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, these bands are among the most reliable for identification.[11][12]

  • Aromatic Ring (C=C and C=N): Multiple bands in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations of the pyridine ring.

  • C-F Bond: The C-F stretch typically appears as a strong band in the 1250-1000 cm⁻¹ region.

  • C-H Bonds: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3100 - 3000 C-H Stretch Aromatic Medium
2980 - 2850 C-H Stretch Methyl (-CH₃) Medium-Weak
1550 - 1475 N-O Asymmetric Stretch Nitro (-NO₂) Strong
1600 - 1450 C=C / C=N Stretch Aromatic Ring Medium-Strong
1360 - 1290 N-O Symmetric Stretch Nitro (-NO₂) Strong

| 1250 - 1000 | C-F Stretch | Aryl-Fluoride | Strong |

Standard Operating Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solid samples.[9]

  • Sample Preparation: Place a small, representative amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Analysis: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the clean crystal first, which is automatically subtracted from the sample spectrum.

IR_Analysis cluster_regions Key IR Spectral Regions (cm-1) cluster_groups Corresponding Functional Groups R1 3100-2850 (C-H Stretch) R2 1600-1400 (Aromatic C=C/C=N) R3 1550-1475 (NO2 Asymmetric) R4 1360-1290 (NO2 Symmetric) R5 1250-1000 (C-F Stretch) G1 Aromatic & Aliphatic C-H G1->R1 G2 Pyridine Ring G2->R2 G3 Nitro Group G3->R3 G3->R4 G4 Aryl Fluoride G4->R5 Molecule 2-Fluoro-3-methyl- 5-nitropyridine Molecule->G1 Molecule->G2 Molecule->G3 Molecule->G4

Caption: Correlation of functional groups to IR regions.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Molecular Ion and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

  • Molecular Ion: The monoisotopic mass of C₆H₅FN₂O₂ is 156.0335 Da.[3] In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be observed at m/z 157.0408.[13] In electron ionization (EI), the molecular ion M⁺• would be observed at m/z 156.0330.

  • Fragmentation: The fragmentation of pyridine derivatives can be complex.[14] For this molecule, characteristic losses are expected:

    • Loss of NO₂: A primary fragmentation pathway is often the loss of the nitro group (mass 46), leading to a fragment at m/z 110.

    • Loss of NO: Subsequent or alternative loss of nitric oxide (mass 30) can also occur.

    • Ring Fragmentation: Cleavage of the pyridine ring, often with the loss of HCN (mass 27), is a common pathway for pyridines under EI conditions.[15]

Table 5: Key Mass Spectrometry Data

m/z Value (Predicted) Ion Identity Method
157.0408 [M+H]⁺ ESI-HRMS
156.0330 [M]⁺• EI-HRMS
110.0355 [M-NO₂]⁺ EI / CID

| 126.0380 | [M-NO]⁺• | EI / CID |

Standard Operating Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]

  • Instrumentation: Use a high-resolution mass spectrometer, such as an ESI-Time-of-Flight (TOF) instrument.

  • Data Acquisition: Introduce the sample into the ion source via direct infusion or through an LC system. Acquire data in positive ion mode to observe the [M+H]⁺ ion. The high mass accuracy (<5 ppm error) of the instrument will validate the elemental composition.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, isolate the parent ion (m/z 157) and subject it to collision-induced dissociation (CID) to generate and analyze the daughter fragment ions.

MS_Fragmentation M_H [M+H]+ m/z 157.0408 F1 [M-NO2+H]+ m/z 111.0436 M_H->F1 - NO2 (46 Da) F2 [M-NO+H]+ m/z 127.0458 M_H->F2 - NO (30 Da)

Caption: Plausible ESI-MS/MS fragmentation pathway.

Conclusion: An Integrated Spectroscopic Profile

The structural identity and purity of 2-Fluoro-3-methyl-5-nitropyridine are unequivocally established by the combined application of NMR, IR, and MS. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework, while ¹⁹F NMR confirms the fluorine environment. IR spectroscopy validates the presence of the critical nitro and aryl-fluoride functional groups. Finally, HRMS confirms the elemental composition with high precision and provides structural insights through predictable fragmentation. This integrated dataset forms a reliable, self-validating system for quality control and characterization, empowering researchers to use this intermediate with confidence in their synthetic endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. BTC Blog.
  • Sitorus, B., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 107. Retrieved from [Link]

  • Echemi. (n.d.). 2-Fluoro-3-methyl-5-nitropyridine.
  • PubChemLite. (n.d.). 2-fluoro-3-methyl-5-nitropyridine (C6H5FN2O2).
  • BenchChem. (n.d.). 2-Fluoro-5-methyl-3-nitropyridine.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-methyl-5-nitropyridine. PubChem Compound Database.
  • Wang, Y., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • ResearchGate. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • BenchChem. (n.d.). A Technical Guide to the Spectroscopic Profile of Fluorinated 2-Methylindoles for Research and Development.

Sources

Foundational

synthesis and characterization of 2-Fluoro-3-methyl-5-nitropyridine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-3-methyl-5-nitropyridine Abstract This guide provides a comprehensive technical overview of 2-Fluoro-3-methyl-5-nitropyridine (CAS No. 19346-4...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-3-methyl-5-nitropyridine

Abstract

This guide provides a comprehensive technical overview of 2-Fluoro-3-methyl-5-nitropyridine (CAS No. 19346-46-4), a pivotal intermediate in modern medicinal chemistry. The strategic placement of fluorine, methyl, and nitro groups on the pyridine scaffold makes this compound a versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document details a field-proven synthetic protocol via nucleophilic aromatic substitution (SNAr), outlines a robust analytical workflow for structural verification and purity assessment, and discusses the compound's significance in drug discovery. The content is structured to provide researchers, chemists, and drug development professionals with both theoretical understanding and practical, actionable insights.

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability[1][2]. The pyridine ring, a common motif in pharmaceuticals, when functionalized with fluorine, becomes a high-value synthon for developing novel therapeutics across areas like oncology, neurology, and infectious diseases[2].

2-Fluoro-3-methyl-5-nitropyridine emerges as a particularly valuable intermediate. Its structure offers three key points for chemical modification:

  • The fluoro group at the 2-position is an excellent leaving group for SNAr reactions, allowing for the introduction of various nucleophiles.

  • The nitro group at the 5-position is a strong electron-withdrawing group that activates the ring for nucleophilic substitution. It can also be readily reduced to an amine, providing a gateway to a diverse range of derivatives such as amides, ureas, and sulfonamides[3].

  • The methyl group at the 3-position provides steric and electronic influence, allowing for fine-tuning of the molecule's properties and interactions with biological targets.

This guide serves as a senior-level resource, elucidating the synthesis and rigorous characterization required to ensure the quality and reliability of this critical building block.

Physicochemical and Safety Data

A summary of the key properties of 2-Fluoro-3-methyl-5-nitropyridine is presented below.

PropertyValueReference
CAS Number 19346-46-4[4][5]
Molecular Formula C₆H₅FN₂O₂[4][5][6]
Molecular Weight 156.11 g/mol [4][5]
Monoisotopic Mass 156.03350557 Da[5][6]
Appearance Pale yellow to white solid/powder[3][7] (Inferred from similar compounds)
Topological Polar Surface Area 58.7 Ų[4][5]
XLogP3 1.5[4][5]

Safety Profile: This compound is classified as an irritant.[4] Handling should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Based on related compounds, it may cause skin, eye, and respiratory irritation[8].

Synthesis of 2-Fluoro-3-methyl-5-nitropyridine

The most common and industrially scalable synthesis of 2-Fluoro-3-methyl-5-nitropyridine involves a halogen exchange (Halex) reaction. This SNAr pathway utilizes the more accessible and cost-effective 2-Chloro-3-methyl-5-nitropyridine as the starting material.

Synthetic Scheme & Mechanism

The reaction proceeds by substituting the chlorine atom at the C2 position with fluorine. The reaction is driven by the high nucleophilicity of the fluoride ion and is activated by the electron-withdrawing nitro group, which stabilizes the negative charge in the Meisenheimer complex intermediate.

The choice of fluorinating agent is critical. While cesium fluoride (CsF) is highly reactive, potassium fluoride (KF) is often preferred for large-scale production due to its significantly lower cost.[9] To enhance the solubility and reactivity of KF, a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane is used, often in conjunction with a phase-transfer catalyst.[9][10]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for fluorinating nitropyridines.[10]

Materials:

  • 2-Chloro-3-methyl-5-nitropyridine (1.0 eq)

  • Anhydrous Spray-Dried Potassium Fluoride (2.5-3.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous (5-10 mL per gram of starting material)

  • Toluene

Procedure:

  • Drying: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-3-methyl-5-nitropyridine (1.0 eq), spray-dried Potassium Fluoride (3.0 eq), and toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux for 2-3 hours to azeotropically remove any trace amounts of water with the toluene. This step is critical as water can significantly reduce the efficacy of the fluorination reaction.

  • Solvent Exchange: Cool the mixture slightly and carefully distill off the toluene.

  • Fluorination Reaction: Add anhydrous DMSO to the flask. Heat the reaction mixture to 140-160 °C and maintain for 12-24 hours. Monitor the reaction progress by HPLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield 2-Fluoro-3-methyl-5-nitropyridine as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_purification Work-up & Purification Start Flame-dried 3-neck RBF under N2 atmosphere Reagents Add 2-Chloro-3-methyl-5-nitropyridine, Anhydrous KF, Toluene Start->Reagents Azeotrope Azeotropic Drying (Reflux with Toluene) Reagents->Azeotrope Heat Solvent_Ex Remove Toluene Azeotrope->Solvent_Ex Fluorination Add Anhydrous DMSO Heat to 150°C, 12-24h Solvent_Ex->Fluorination Monitoring Monitor by HPLC/GC-MS Fluorination->Monitoring Quench Cool & Quench with Ice-Water Fluorination->Quench Reaction Complete Monitoring->Fluorination Extract Extract with Ethyl Acetate Quench->Extract Purify Wash, Dry (Na2SO4), Concentrate Extract->Purify Final Purify by Chromatography or Recrystallization Purify->Final Product Pure 2-Fluoro-3-methyl- 5-nitropyridine Final->Product

Caption: Workflow for the synthesis of 2-Fluoro-3-methyl-5-nitropyridine.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Fluoro-3-methyl-5-nitropyridine.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Expected Spectroscopic and Chromatographic Data
TechniqueExpected Results
¹H NMR Two doublets are expected in the aromatic region (approx. 8.0-9.5 ppm) for the two pyridine protons, showing coupling to each other and one showing coupling to the fluorine atom. A singlet for the methyl group (approx. 2.5 ppm) is also expected. The spectrum for the chloro-precursor shows peaks at δ 9.04 and 8.33 ppm[11], and the fluoro-derivative's peaks will be in a similar region.
¹⁹F NMR A singlet or a multiplet (if coupled to aromatic protons) is expected in the typical range for aryl fluorides. This is a definitive test for successful fluorination.
Mass Spec. (ESI+) The primary ion observed will be the protonated molecular ion [M+H]⁺ at m/z 157.04079.[6]
HPLC (RP) A single major peak should be observed, with purity typically >98% for use in drug development. A suitable method would use a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.[12]
Characterization Workflow Diagram

Characterization_Workflow cluster_input Input cluster_analysis Analytical Methods cluster_output Data Interpretation Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS or GC-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment (>98%) HPLC->Purity Final Released for Use Structure->Final MW->Final Purity->Final

Caption: Analytical workflow for quality control of the final product.

Conclusion

2-Fluoro-3-methyl-5-nitropyridine is a high-value, versatile chemical intermediate whose strategic importance in pharmaceutical research cannot be overstated. The synthetic route via halogen exchange from its chloro-analogue is a robust and scalable method, provided that anhydrous conditions are strictly maintained. The multi-technique analytical approach detailed herein ensures that the material produced is of the requisite identity, structure, and purity for its demanding applications in the synthesis of next-generation therapeutics. This guide provides the foundational knowledge for chemists and scientists to confidently produce and validate this critical molecular building block.

References

  • 2-Fluoro-3-methyl-5-nitropyridine - Echemi. (URL: )
  • 2-Fluoro-5-methyl-3-nitropyridine|CAS 19346-44-2 - Benchchem. (URL: )
  • Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermedi
  • 2-Fluoro-5-methyl-3-nitropyridine: A Versatile Pharmaceutical Intermedi
  • 2-fluoro-3-methyl-5-nitropyridine (C6H5FN2O2) - PubChemLite. (URL: )
  • 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem - NIH. (URL: )
  • Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applic
  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P
  • What is the chemical structure and properties of 2-Chloro-3-methyl-5-nitropyridine? - FAQ. (URL: )
  • 2-Fluoro-5-nitropyridine | 456-24-6 - ChemicalBook. (URL: )
  • 2-Fluoro-3-methyl-5-nitropyridine | C6H5FN2O2 | CID 12408184 - PubChem. (URL: )
  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. (URL: )

Sources

Exploratory

reactivity of the nitro group in 2-Fluoro-3-methyl-5-nitropyridine

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-Fluoro-3-methyl-5-nitropyridine Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2-Fluoro-3-methyl-5-nitropyridine is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-Fluoro-3-methyl-5-nitropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methyl-5-nitropyridine is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1] Its synthetic versatility is largely dictated by the interplay of its three key functional groups: the electron-withdrawing nitro group, the nucleofugal fluorine atom, and the methyl group. This technical guide provides an in-depth exploration of the reactivity centered on the nitro group, dissecting its profound influence on the molecule's electronic landscape and its direct participation in synthetically crucial transformations. We will examine its role as a powerful activating group in nucleophilic aromatic substitution (SNAr) reactions and detail the methodologies for its reduction to the corresponding aniline, a gateway to a diverse array of bioactive compounds. This document is intended to serve as a practical resource, combining mechanistic insights with field-proven experimental protocols.

The Electronic Architecture of 2-Fluoro-3-methyl-5-nitropyridine

The reactivity of any substituted aromatic ring is a direct consequence of the electronic effects exerted by its substituents. In 2-Fluoro-3-methyl-5-nitropyridine, the pyridine nitrogen and the three substituents create a unique electronic environment that dictates its chemical behavior.

  • Pyridine Nitrogen: As a heteroatom, the nitrogen is more electronegative than carbon and acts as an electron sink, inherently making the pyridine ring electron-deficient (π-deficient) compared to benzene. This property makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[2]

  • Nitro Group (-NO₂): Positioned at C5, the nitro group is a potent electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). Its presence significantly depletes electron density from the ring, further enhancing its electrophilicity and activating it towards nucleophilic aromatic substitution.[3][4]

  • Fluorine Atom (-F): Located at C2, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[5] While it has a weak resonance-donating effect (+M), the inductive effect dominates, contributing to the electron-deficient nature of the ring. Crucially, it serves as an excellent leaving group in SNAr reactions.[1]

  • Methyl Group (-CH₃): The methyl group at C3 is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation. Its electronic contribution is minor compared to the powerful withdrawing effects of the nitro group and fluorine.

The confluence of these effects makes the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack.

Caption: Electronic contributions of substituents in 2-Fluoro-3-methyl-5-nitropyridine.

The Nitro Group as a Master Activator in Nucleophilic Aromatic Substitution (SNAr)

While the fluorine atom at the C2 position is the primary leaving group in SNAr reactions of this molecule, the reactivity is fundamentally governed by the activating nature of the nitro group.[1] Without the nitro group, the ring would be significantly less reactive towards nucleophiles.

Mechanism of Activation: Meisenheimer Complex Stabilization

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6]

The expertise in designing such reactions lies in understanding that the stability of this intermediate dictates the reaction rate. The nitro group at C5 is perfectly positioned to stabilize the negative charge developed in the Meisenheimer complex through resonance, particularly when the attack occurs at the C2 or C6 positions. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group, significantly lowering the activation energy of the first step.[6][7]

SNAr_Mechanism Start 2-Fluoro-3-methyl-5-nitropyridine + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack (Rate-Determining) Start->Step1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) Step1->Meisenheimer Addition Stabilization Negative charge delocalized onto Nitro group and Pyridine Nitrogen Meisenheimer->Stabilization Step2 Step 2: Elimination (Fast) Meisenheimer->Step2 Aromaticity Restored Product Substituted Product + Fluoride (F⁻) Step2->Product Loss of Leaving Group

Caption: Generalized workflow of the SNAr reaction activated by the nitro group.

The Counterintuitive Role of Fluorine as a Leaving Group

In SN1 and SN2 reactions, fluoride is a poor leaving group due to the strength of the C-F bond. However, in SNAr, the order of leaving group ability is inverted: F > Cl > Br > I.[6] This is a critical field-proven insight. The reason lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, the high electronegativity of fluorine makes the attached carbon atom more electrophilic and susceptible to attack.[5] The subsequent C-F bond cleavage is fast and does not influence the overall reaction rate.

Protocol: SNAr Displacement of Fluorine with a Primary Amine

This protocol provides a self-validating system for the synthesis of 2-amino-3-methyl-5-nitropyridine derivatives, a common scaffold in drug discovery. The causality behind the choice of a polar aprotic solvent like DMSO is to effectively solvate the cation of the nucleophilic species without hydrogen bonding to the nucleophile, thus maximizing its reactivity.

Objective: To replace the C2-fluorine with benzylamine, demonstrating the activating role of the C5-nitro group.

Reagents and Materials:

  • 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • TLC plates (silica gel)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq) and anhydrous DMSO. Stir until dissolved.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) followed by the dropwise addition of benzylamine (1.2 eq). The base (K₂CO₃) is crucial for deprotonating the amine adduct after substitution, driving the reaction to completion.

  • Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with Ethyl Acetate. The partitioning into an organic solvent is a standard purification step to separate the product from inorganic salts and the DMSO solvent.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(benzylamino)-3-methyl-5-nitropyridine.

Reactivity of the Nitro Group: Reduction to an Amine

The most significant direct reaction of the nitro group in this context is its reduction to an amino group (-NH₂). This transformation is a cornerstone of medicinal chemistry, as the resulting aniline derivative is a versatile precursor for forming amides, sulfonamides, ureas, and other functional groups common in pharmacologically active molecules.[8]

Overview of Reduction Methodologies

The choice of reducing agent is critical and depends on the presence of other functional groups. For 2-Fluoro-3-methyl-5-nitropyridine, a key consideration is the potential for hydrodefluorination (loss of the fluorine atom), which can occur under harsh catalytic hydrogenation conditions.

Reduction MethodCommon ReagentsAdvantagesPotential Issues/Causality
Catalytic Hydrogenation H₂, Pd/C, PtO₂Clean reaction, high yields, easy work-up.Risk of hydrodefluorination. Catalyst choice and conditions (pressure, temp.) must be optimized to maintain selectivity.
Metal-Acid Reduction Fe/HCl, SnCl₂/HClCost-effective, highly reliable, low risk of dehalogenation.Stoichiometric metal waste, acidic work-up can be problematic for acid-labile groups.
Transfer Hydrogenation Ammonium formate, HydrazineMilder conditions than high-pressure H₂, avoids handling of hydrogen gas.Can be slower, requires a hydrogen donor.
Protocol: Selective Reduction using Tin(II) Chloride

This protocol is chosen for its proven reliability and excellent chemoselectivity, preserving the C-F bond which is often desired for subsequent SNAr reactions or for its beneficial effects on drug properties like metabolic stability.[1]

Objective: To selectively reduce the nitro group of 2-Fluoro-3-methyl-5-nitropyridine to an amine.

Reagents and Materials:

  • 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl) (optional, if starting with anhydrous SnCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite®)

  • Round-bottom flask, magnetic stirrer, ice bath, condenser

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq) in Ethanol.

  • Addition of Reductant: Add Tin(II) Chloride Dihydrate (4.0-5.0 eq) to the solution in portions. The reaction is exothermic; an ice bath can be used to maintain room temperature if necessary.

  • Reaction: Stir the mixture at room temperature or heat gently to reflux (40-50 °C) to ensure the reaction goes to completion. Monitor by TLC until the starting material is fully consumed (typically 1-3 hours). The formation of a tin-amine complex may be observed.

  • Quenching and Basification: Cool the reaction mixture to room temperature. Slowly and carefully pour it into a beaker containing a vigorously stirred, saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂). Continue adding the bicarbonate solution until the pH is basic (pH > 8). This step neutralizes the acid and breaks up the tin complexes.

  • Filtration: The resulting suspension often contains fine tin salts. Filter the mixture through a pad of diatomaceous earth to remove the inorganic solids. Wash the filter cake thoroughly with Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with Ethyl Acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 5-amino-2-fluoro-3-methylpyridine can be purified by column chromatography if necessary, but is often of sufficient purity for subsequent steps.

Reduction_Workflow Start 2-Fluoro-3-methyl- 5-nitropyridine Process Reduction (e.g., SnCl₂·2H₂O, EtOH) Start->Process Selective NO₂ to NH₂ Product 5-Amino-2-fluoro- 3-methylpyridine Process->Product

Caption: Synthetic workflow for the reduction of the nitro functionality.

Conclusion

The nitro group in 2-Fluoro-3-methyl-5-nitropyridine is a profoundly influential substituent whose reactivity is twofold. Primarily, it functions as a powerful activating group, lowering the energy barrier for nucleophilic aromatic substitution at the C2 position by stabilizing the key Meisenheimer intermediate. This allows for the efficient displacement of the fluorine atom by a wide range of nucleophiles. Secondly, the nitro group itself is a versatile functional handle that can be cleanly and selectively reduced to a primary amine. This transformation opens the door to a vast chemical space for analog synthesis in drug discovery programs. A thorough understanding of these dual reactivities, supported by robust and logical protocols, is essential for any scientist leveraging this valuable heterocyclic intermediate.

References

  • 2-Fluoro-5-methyl-3-nitropyridine | CAS 19346-44-2. Benchchem.
  • Dolci, C., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals.
  • 2-Fluoro-5-methyl-3-nitropyridine: A Versatile Pharmaceutical Intermediate for Advanced Drug Synthesis.
  • Dolci, C., et al. (2009). Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. SpringerLink.
  • Nitropyridines in the Synthesis of Bioactive Molecules.
  • Nucleophilic arom
  • Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • 2-Fluoro-3-methyl-5-nitropyridine. Echemi.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
  • SNAr reactions of pi-deficient arom
  • Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD..
  • Substituent Effects. Organic Chemistry II - Lumen Learning.
  • Reduction of nitro compounds. Wikipedia.
  • Multiple Substituents- Directing Effects. Chemistry LibreTexts.
  • 2-Fluoro-3-methyl-5-nitropyridine | C6H5FN2O2 | CID 12408184. PubChem.
  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • A Review on the Medicinal Importance of Pyridine Derivatives.

Sources

Foundational

The Pivotal Role of Fluorine in Modulating the Reactivity of 2-Fluoro-3-methyl-5-nitropyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-Fluoro-3-methyl-5-nitropyridine is a cornerstone building block in modern medicinal chemistry, prized for its tunable...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methyl-5-nitropyridine is a cornerstone building block in modern medicinal chemistry, prized for its tunable reactivity and utility in constructing complex pharmaceutical intermediates. The strategic placement of a fluorine atom at the C2 position, in concert with a nitro group at C5 and a methyl group at C3, creates a unique electronic environment that dictates its synthetic behavior. This guide delves into the core principles governing the reactivity of this molecule, with a specific focus on the multifaceted role of the fluorine substituent. We will explore the underlying electronic effects, dissect the mechanism of Nucleophilic Aromatic Substitution (SNAr), provide field-proven experimental and computational protocols, and contextualize its application within drug discovery programs.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into drug candidates has become a highly successful strategy in drug discovery.[1] Its unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile, including lipophilicity, metabolic stability, and binding affinity.[2][3] Within the vast landscape of fluorinated scaffolds, functionalized pyridines are of particular importance due to their prevalence in biologically active compounds.

2-Fluoro-3-methyl-5-nitropyridine (CAS 19346-46-4) has emerged as a versatile synthon, serving as a critical precursor for a range of active pharmaceutical ingredients (APIs).[2][4] Its utility is primarily centered around the lability of the C2-fluorine bond towards nucleophilic displacement. Understanding the factors that govern this reactivity is paramount for chemists aiming to leverage this molecule for efficient and predictable synthesis. The dominant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr), a process highly influenced by the electronic architecture of the pyridine ring.[5][6]

The Electronic Architecture: A Synergy of Substituent Effects

The reactivity of 2-Fluoro-3-methyl-5-nitropyridine is not dictated by the fluorine atom alone but by the synergistic interplay of all three substituents on the pyridine ring.

The Dualistic Nature of Fluorine

Fluorine exerts a powerful, yet nuanced, influence on aromatic systems through two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the pyridine ring through the sigma bond.[7] This inductive pull creates a significant partial positive charge (δ+) on the C2 carbon, rendering it highly electrophilic and susceptible to nucleophilic attack. This effect is paramount in activating the molecule for SNAr reactions.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated back into the pyridine π-system, a resonance effect.[8] While typically weaker than its inductive effect, this π-donation can influence the overall electron distribution. Some theoretical studies even describe an added ring stability from this conjugation, a concept termed "fluoromaticity".[9][10]

For SNAr reactions, the powerful electron-withdrawing inductive effect is the dominant force, making the C2 position the primary site of reaction.

The Activating Power of the Nitro Group

The nitro group (-NO2) at the C5 position is a potent activating group for SNAr. It withdraws electron density from the ring through both induction and resonance, particularly from the ortho (C4, C6) and para (C2) positions. This delocalization is crucial for stabilizing the negatively charged intermediate formed during the reaction.

The Modulating Influence of the Methyl Group

The methyl group (-CH3) at the C3 position is a weak electron-donating group (+I effect). In isolation, this would slightly decrease the electrophilicity of the ring and slow down an SNAr reaction. However, in the context of 2-nitropyridines, the effect of such electron-donating groups on the overall reaction rate has been observed to be of minor importance compared to the powerful activation provided by the nitro group and the pyridine nitrogen.[11]

The collective electronic influence of these substituents is visualized below.

Caption: Synergistic electronic effects on the pyridine ring.

Reaction Mechanism and Kinetics: The SNAr Pathway

The substitution of fluorine on 2-Fluoro-3-methyl-5-nitropyridine proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon. This is typically the slow, rate-determining step of the reaction.[12] The attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is critical, and it is greatly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.

  • Expulsion of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion (F⁻), yielding the final substituted product.

G Reactants 2-Fluoro-3-methyl-5-nitropyridine + Nu⁻ TS1 Transition State 1 Reactants->TS1 Step 1: Nucleophilic Attack (Rate-Determining) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Step 2: Leaving Group Expulsion (Fast) Products Substituted Product + F⁻ TS2->Products

Caption: The SNAr mechanism for 2-Fluoro-3-methyl-5-nitropyridine.

The "Element Effect": Why Fluorine Excels as a Leaving Group in SNAr

In many reaction types (e.g., SN2), fluoride is a poor leaving group due to the strength of the C-F bond. However, in SNAr reactions, the opposite is often true. The reactivity order for halogens is typically F > Cl > Br > I.[12][13] This "element effect" is a direct consequence of the mechanism. Since the rate-determining step is the initial nucleophilic attack, the reaction is accelerated by factors that stabilize the Meisenheimer complex. Fluorine's intense inductive effect does this more effectively than any other halogen, lowering the activation energy of this first step and thus increasing the overall reaction rate.[7]

Table 1: Comparative Reactivity of 2-Halopyridines in SNAr

Halopyridine (2-X-Pyridine)NucleophileSolventRelative Rate (krel)Reactivity Order
2-FluoropyridineSodium EthoxideEthanol~310F > Cl > Br > I
2-ChloropyridineSodium EthoxideEthanol1
2-BromopyridineSodium EthoxideEthanol~0.7
2-IodopyridineSodium EthoxideEthanol~0.3
(Note: Data is illustrative, based on typical SNAr trends where nucleophilic attack is rate-determining.[12] Absolute rates vary with specific substrates and conditions.)

Experimental and Computational Protocols

To provide a practical framework, this section outlines validated protocols for synthesizing, analyzing, and modeling the reactivity of 2-Fluoro-3-methyl-5-nitropyridine.

Protocol 1: Representative SNAr Reaction with an Amine Nucleophile

This protocol describes a general procedure for the amination of 2-Fluoro-3-methyl-5-nitropyridine, a common transformation in drug synthesis.

Materials:

  • 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask, add 2-Fluoro-3-methyl-5-nitropyridine and the solvent (DMSO).

  • Add the amine nucleophile and potassium carbonate to the stirred solution.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-amino-3-methyl-5-nitropyridine derivative.

Protocol 2: Kinetic Analysis via UV-Vis Spectrophotometry

This workflow allows for the quantitative determination of reaction rates, which is essential for comparing the reactivity of different nucleophiles or reaction conditions.[12]

G cluster_0 Kinetic Analysis Workflow A 1. Determine λmax Scan UV-Vis spectrum of the product to find the wavelength of maximum absorbance (λmax). Ensure starting material has minimal absorbance here. B 2. Prepare Reagents Prepare solutions of the pyridine substrate and the nucleophile at known concentrations in the chosen solvent. A->B C 3. Initiate Reaction In a cuvette, mix the reactants under pseudo-first-order conditions (nucleophile in large excess, e.g., >10x). B->C D 4. Data Acquisition Immediately record absorbance at λmax as a function of time until the reaction is complete (absorbance plateaus). C->D E 5. Data Analysis Fit the absorbance vs. time data to a first-order exponential equation to determine the observed rate constant (k_obs). D->E F 6. Determine Rate Law Repeat the experiment with varying nucleophile concentrations to determine the overall rate law and the second-order rate constant (k₂). E->F

Caption: Workflow for a kinetic study of an SNAr reaction.

Protocol 3: Computational Analysis using Density Functional Theory (DFT)

Computational chemistry provides invaluable insights into the electronic properties and reactivity that are not directly observable.[14]

Objective: To model the electrostatic potential map and calculate Mulliken charges to visualize the electrophilicity of the C2 carbon.

Software: Gaussian, Spartan, or similar quantum chemistry packages.

Methodology:

  • Structure Optimization: Build the 3D structure of 2-Fluoro-3-methyl-5-nitropyridine. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation:

    • Calculate the molecular electrostatic potential (MEP) and map it onto the electron density surface. This will visually identify electron-rich (red) and electron-poor (blue) regions. The area around C2 is expected to be strongly blue, indicating high electrophilicity.

    • Perform a population analysis (e.g., Mulliken, NBO) to calculate the partial atomic charges on each atom. This provides a quantitative measure of the C2 carbon's positive charge.

  • Analysis: Correlate the computational results (high positive charge and electron-poor region at C2) with the experimentally observed reactivity in SNAr reactions.

Conclusion and Future Outlook

The fluorine atom in 2-Fluoro-3-methyl-5-nitropyridine is not merely a leaving group; it is the primary driver of the molecule's synthetic utility. Its powerful inductive effect, amplified by the pyridine nitrogen and a para-nitro group, renders the C2 position exceptionally reactive towards nucleophiles via the SNAr pathway. This predictable and high-yielding reactivity has cemented the compound's role as a valuable intermediate in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.[4][15] As drug discovery continues to demand more sophisticated molecular architectures, a fundamental understanding of the principles outlined in this guide will remain essential for scientists and researchers aiming to harness the full potential of fluorinated heterocycles.

References

  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
  • Bralsford, R., Harris, P. V., & Price, W. C. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing.
  • 2-Fluoro-5-methyl-3-nitropyridine | CAS 19346-44-2. (n.d.). Benchchem.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega.
  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025). Chemistry Stack Exchange.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). Environmental Science & Technology.
  • Effect of aromatic ring fluorination on CH…π interactions. (2016). RSC Publishing.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). PMC - NIH.
  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009). Springer.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). RSC Publishing.
  • Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. (n.d.).
  • 2-Fluoro-5-methyl-3-nitropyridine: A Versatile Pharmaceutical Intermediate for Advanced Drug Synthesis. (n.d.).
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (n.d.). MDPI.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH.
  • 2-Bromo-5-fluoro-3-nitropyridine synthesis. (n.d.). ChemicalBook.
  • Amination of 2-halopyridines. (n.d.). ResearchGate.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025).
  • 2-Chloro-3-fluoro-5-nitropyridine synthesis. (n.d.). ChemicalBook.
  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. (1991). Heterocycles.
  • 2-Fluoro-3-methyl-5-nitropyridine. (n.d.). Echemi.
  • Exploring and Exploiting Polar−π Interactions with Fluorinated Aromatic Amino Acids. (n.d.). Accounts of Chemical Research.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). NIH.
  • Two-step synthesis of 2-methyl-3-nitropyridines. (n.d.). ResearchGate.
  • Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. (n.d.). Russian Chemical Reviews.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI.

Sources

Exploratory

A Technical Guide to the Potential Biological Activities of 2-Fluoro-3-methyl-5-nitropyridine Derivatives

Prepared by: Gemini, Senior Application Scientist Abstract The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide focuses on a particul...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide focuses on a particularly versatile scaffold: 2-Fluoro-3-methyl-5-nitropyridine. This molecule serves as a highly valuable synthetic intermediate, or "synthon," for the development of novel bioactive compounds.[3] The strategic placement of a labile fluorine atom, an electron-withdrawing nitro group, and a methyl group provides a unique chemical platform for generating diverse molecular libraries. This document provides an in-depth exploration of the potential anticancer, antimicrobial, and kinase inhibitory activities of its derivatives. We will delve into the structure-activity relationships, detailed experimental protocols for biological evaluation, and the mechanistic rationale behind the therapeutic potential of this promising class of compounds.

The 2-Fluoro-3-methyl-5-nitropyridine Scaffold: A Privileged Starting Point

The 2-Fluoro-3-methyl-5-nitropyridine molecule (CAS No: 19346-46-4) is a key building block in modern drug discovery.[4] Its utility stems from the specific contributions of its constituent functional groups, which can be fine-tuned to modulate the pharmacological properties of the resulting derivatives.

  • Pyridine Core: As a bioisostere of a benzene ring, the nitrogen-containing heterocycle imparts improved solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[1][5]

  • 2-Fluoro Group: The fluorine atom at the C2 position is the primary site for synthetic modification. Its high electronegativity makes the C2 carbon electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the facile introduction of a wide array of functional groups. Furthermore, the incorporation of fluorine into a drug candidate can enhance its metabolic stability, lipophilicity, and binding affinity.[3][6]

  • 5-Nitro Group: This powerful electron-withdrawing group further activates the pyridine ring for SNAr at the C2 position. The nitro group itself can be a pharmacophore, and it is known to enhance the cytotoxic activity of some compounds.[7][8] Critically, it also serves as a synthetic handle; it can be readily reduced to an amino group (-NH2), providing a secondary site for further derivatization and molecular complexity.[3]

  • 3-Methyl Group: The methyl group influences the molecule's steric profile and electronic distribution, which can affect target binding and selectivity.

Core Synthetic & Derivatization Strategies

The primary route for creating derivatives from the 2-Fluoro-3-methyl-5-nitropyridine scaffold involves two key transformations: Nucleophilic Aromatic Substitution (SNAr) at the C2 position and reduction of the C5-nitro group. These reactions allow for the systematic generation of a diverse library of compounds for biological screening.

G Start 2-Fluoro-3-methyl- 5-nitropyridine SNAr_Product C2-Substituted Derivative Start->SNAr_Product Nuc Nucleophile (R-NH2, R-SH, R-OH) Nuc->Start SNAr Reaction Reduction Reduction (e.g., H2, Pd/C) SNAr_Product->Reduction Nitro Group Reduction Amino_Product C5-Amino Derivative Reduction->Amino_Product Acylation Further Derivatization (e.g., Acylation, Sulfonylation) Amino_Product->Acylation Amine Chemistry Final_Product C2, C5-Disubstituted Analog Acylation->Final_Product

General synthetic pathways for derivatization.

Key Potential Biological Activities

The inherent chemical features of the nitropyridine scaffold suggest significant potential across several therapeutic areas.

Anticancer Activity

Nitropyridine and fluorinated pyridine structures are prevalent in molecules investigated for their anticancer properties.[2][3][7] The nitro group, in particular, can contribute to cytotoxicity, and derivatives can be screened against a panel of human cancer cell lines to determine their potency and selectivity.[7] The primary mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Illustrative Anticancer Activity (IC₅₀, µM) of Hypothetical Derivatives This table is a representative example based on typical data presentation in the literature and does not represent real experimental results for these specific structures.

Compound IDR-Group at C2Cell Line (Cancer Type)IC₅₀ (µM)
Parent -FMCF-7 (Breast)> 100
DERIV-01 -NH-CH₂-PhMCF-7 (Breast)12.5
DERIV-02 -S-(4-Cl-Ph)MCF-7 (Breast)8.2
DERIV-01 -NH-CH₂-PhA549 (Lung)21.0
DERIV-02 -S-(4-Cl-Ph)A549 (Lung)15.7
Doxorubicin (Positive Control)MCF-7 (Breast)0.9
Antimicrobial Activity

Pyridine derivatives have a long history as effective antimicrobial agents.[5][8][9] The presence of a nitro substituent on the pyridine ring has been shown to be a key feature for activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[8][9][10] The mechanism can involve various targets, including DNA gyrase or cell wall synthesis.[11]

Table 2: Illustrative Antimicrobial Activity (MIC, µg/mL) of Hypothetical Derivatives This table is a representative example based on typical data presentation in the literature and does not represent real experimental results for these specific structures.

Compound IDR-Group at C2S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Parent -F> 128> 128> 128
DERIV-03 -NH-(morpholine)3264128
DERIV-04 -O-(2-pyridyl)163264
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A8
Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Small-molecule kinase inhibitors have revolutionized oncology. Notably, nitropyridine derivatives are actively being investigated as potent inhibitors of therapeutic kinase targets.[3] For instance, related heterocyclic structures derived from nitropyridine precursors have yielded potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are important targets in acute myeloid leukemia (AML).[12][13][14] This strongly suggests that derivatives of 2-Fluoro-3-methyl-5-nitropyridine are excellent candidates for development as targeted kinase inhibitors.

G FLT3_L FLT3 Ligand FLT3_R FLT3 Receptor FLT3_L->FLT3_R P1 Dimerization & Autophosphorylation FLT3_R->P1 RAS RAS/MAPK Pathway P1->RAS STAT5 JAK/STAT5 Pathway P1->STAT5 PI3K PI3K/AKT Pathway P1->PI3K Proliferation Cell Proliferation, Survival, Differentiation RAS->Proliferation STAT5->Proliferation PI3K->Proliferation Inhibitor Derivative (Kinase Inhibitor) Inhibitor->P1 Inhibition

Simplified FLT3 signaling pathway as a drug target.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. Based on published studies of related compounds, several SAR principles can be inferred:

  • C2 Substituent is Critical: The group introduced via SNAr at the C2 position has the most significant impact. Its size, electronics, and hydrogen bonding capacity will dictate the potency and selectivity of the compound for its biological target.

  • Enhancing Groups: The presence of functional groups capable of hydrogen bonding, such as amides (-C=O) and secondary amines (-NH-), often enhances antiproliferative activity.[1][2]

  • Steric Hindrance: Large, bulky groups can sometimes be detrimental to activity, potentially by preventing the molecule from fitting into the active site of a target protein.[1][2]

  • C5-Amine Modification: After reducing the nitro group, derivatizing the resulting C5-amine provides a secondary vector for SAR exploration, allowing for fine-tuning of properties like solubility and cell permeability.

Methodologies for Biological Evaluation

A systematic approach is required to screen novel derivatives and identify lead compounds. This involves a tiered workflow from initial synthesis to detailed biological characterization.

G Synth Compound Synthesis & Purification Primary Primary Screening (e.g., MTT Assay @ 10 µM) Synth->Primary DoseResp Dose-Response (IC50 / MIC Determination) Primary->DoseResp Active 'Hits' Secondary Secondary Assays (e.g., Kinase Panel, Apoptosis) DoseResp->Secondary Potent Compounds Lead Lead Compound Identification Secondary->Lead

Experimental workflow for screening derivatives.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effect of a compound on cancer cell lines.[15] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials & Reagents:

    • Human cancer cell lines (e.g., MCF-7, A549)

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • 96-well flat-bottom plates

    • Test compounds dissolved in DMSO (10 mM stock)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

  • Step-by-Step Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO, same concentration as test wells) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Causality Insight: Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium ring of MTT to form insoluble purple formazan crystals.

    • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials & Reagents:

    • Bacterial/fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

    • Sterile 96-well U-bottom plates.

    • Test compounds dissolved in DMSO.

    • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the well.

    • Positive control antibiotic (e.g., Ciprofloxacin).

  • Step-by-Step Procedure:

    • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Compound Dilution: Add 50 µL of the highest concentration of the test compound (in broth) to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding 50 µL from the last column. This creates a concentration gradient across the plate.

    • Inoculation: Add 50 µL of the standardized and diluted microbial inoculum to each well. Causality Insight: This brings the final volume to 100 µL and ensures the correct final concentrations of both the compound and the microbes.

    • Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

    • Reading Results: The MIC is the lowest compound concentration in which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.

Future Perspectives

The 2-Fluoro-3-methyl-5-nitropyridine scaffold represents a rich platform for the discovery of novel therapeutic agents. The synthetic accessibility and the promising biological activities associated with its derivatives warrant further investigation. Future research should focus on:

  • Library Expansion: Synthesizing a broader and more diverse range of derivatives by exploring a wider variety of nucleophiles and further modifying the C5-amino group.

  • Target Identification: For active compounds, identifying the specific molecular target (e.g., which kinase or enzyme is inhibited) is crucial for understanding the mechanism of action.

  • Computational Modeling: Employing in silico docking studies to predict the binding of derivatives to known targets, helping to guide the rational design of more potent and selective analogs.

  • In Vivo Evaluation: Advancing the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Benchchem. (n.d.). 2-Fluoro-5-methyl-3-nitropyridine|CAS 19346-44-2.
  • Al-Amiery, A. A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis.
  • Echemi. (n.d.). 2-Fluoro-3-methyl-5-nitropyridine.
  • Benchchem. (n.d.). Assessing the Biological Activity of 5-Fluoro-1- methyl-3-nitropyridin-2(1H)-one Analogs: A Compar.
  • PubChem - NIH. (n.d.). 2-Fluoro-5-nitropyridine. Retrieved from [Link]

  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - PubMed Central. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Soth, M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Retrieved from [Link]

  • Villa-Reyna, A.-L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]

  • Soth, M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. ACS Publications. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Retrieved from [Link]

  • Palko, R., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of New 2-methylquinoline with Pyridine, Thiazole and Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH. Retrieved from [Link]

  • Rakhimova, A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 2-Fluoro-3-methyl-5-nitropyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular design is a cornerstone of developing novel therapeutics.[1] 2-Fluoro-3-methyl-5-nitropyridine has emerged as a highly valuable and versatile building block in this endeavor. Its unique trifunctionalized pyridine ring system, featuring a labile fluorine atom, an activating nitro group, and a sterically influential methyl group, offers a powerful platform for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the chemical reactivity of 2-Fluoro-3-methyl-5-nitropyridine and detailed protocols for its application in the synthesis of medicinally relevant compounds, with a particular focus on the development of kinase inhibitors.

The core reactivity of 2-Fluoro-3-methyl-5-nitropyridine is centered around nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effect of the nitro group at the 5-position significantly acidifies the pyridine ring, rendering the carbon at the 2-position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2] The fluorine atom at this position serves as an excellent leaving group, facilitating efficient substitution reactions under relatively mild conditions. This inherent reactivity profile makes 2-Fluoro-3-methyl-5-nitropyridine an ideal starting material for constructing complex molecular architectures with desired pharmacological properties.

Key Applications in Bioactive Molecule Synthesis: A Focus on Kinase Inhibitors

Kinases are a critical class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. Nitropyridine-containing compounds have shown significant promise as potent inhibitors of various kinases, including Janus kinases (JAKs).[3][4][5][6][7] 2-Fluoro-3-methyl-5-nitropyridine serves as a key precursor in the synthesis of these inhibitors, enabling the introduction of diverse pharmacophores at the 2-position of the pyridine ring.

Synthesis of a Janus Kinase (JAK) Inhibitor Precursor: A Case Study

One prominent application of 2-Fluoro-3-methyl-5-nitropyridine is in the synthesis of precursors for potent and selective JAK inhibitors. The following section provides a detailed protocol for the nucleophilic aromatic substitution reaction with a substituted aniline, a common step in the synthesis of such inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(4-substituted-phenyl)-3-methyl-5-nitropyridin-2-amine

This protocol details the nucleophilic aromatic substitution reaction between 2-Fluoro-3-methyl-5-nitropyridine and a generic substituted aniline. This reaction forms a key diarylamine intermediate that is a common structural motif in many kinase inhibitors.

Reaction Scheme:

SNAr_reaction sub1 2-Fluoro-3-methyl-5-nitropyridine reagents Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) Heat sub1->reagents sub2 Substituted Aniline sub2->reagents product N-(4-substituted-phenyl)-3-methyl-5-nitropyridin-2-amine reagents->product

A generalized SNAr reaction scheme.

Materials:

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Fluoro-3-methyl-5-nitropyridine19346-46-4C₆H₅FN₂O₂156.11
Substituted AnilineVariableVariableVariable
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11
Brine (saturated NaCl solution)N/ANaCl in H₂ON/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M.

  • Add the substituted aniline (1.1 eq) to the solution.

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine (2 x volume of DMF).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-substituted-phenyl)-3-methyl-5-nitropyridin-2-amine.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are chosen to solubilize the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.[2]

  • Base: A mild inorganic base like potassium carbonate or an organic base such as diisopropylethylamine (DIPEA) is used to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is typically required to provide the necessary activation energy for the reaction to proceed at a reasonable rate. The optimal temperature may vary depending on the nucleophilicity of the aniline derivative.

  • Workup and Purification: The aqueous workup is essential to remove the DMF solvent and inorganic salts. Flash column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

Subsequent Transformations: Expanding the Molecular Diversity

The diarylamine intermediate synthesized in Protocol 1 is a versatile platform for further chemical modifications. The nitro group can be readily reduced to an amine, which can then be functionalized in a variety of ways, such as acylation, sulfonylation, or participation in cyclization reactions to form more complex heterocyclic systems.

Workflow for Further Functionalization:

functionalization_workflow start 2-Fluoro-3-methyl-5-nitropyridine snar SNAr with Substituted Aniline (Protocol 1) start->snar intermediate N-(4-substituted-phenyl)-3-methyl-5-nitropyridin-2-amine snar->intermediate reduction Nitro Group Reduction (e.g., H2, Pd/C or SnCl2) intermediate->reduction diamine N2-(4-substituted-phenyl)-3-methylpyridine-2,5-diamine reduction->diamine functionalization Further Functionalization (Acylation, Cyclization, etc.) diamine->functionalization bioactive_molecule Bioactive Molecule (e.g., Kinase Inhibitor) functionalization->bioactive_molecule

Sources

Application

Application Notes &amp; Protocols: 2-Fluoro-3-methyl-5-nitropyridine in Nucleophilic Aromatic Substitution Reactions

Introduction: The Strategic Advantage of 2-Fluoro-3-methyl-5-nitropyridine in SNAr Chemistry In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone, present in a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Fluoro-3-methyl-5-nitropyridine in SNAr Chemistry

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone, present in a significant portion of top-selling pharmaceuticals.[1] The targeted functionalization of this heterocycle is paramount for modulating pharmacological activity, and Nucleophilic Aromatic Substitution (SNAr) stands out as one of the most powerful and widely utilized transformations to achieve this.[1][2]

This guide focuses on a particularly valuable building block: 2-Fluoro-3-methyl-5-nitropyridine . This substrate is exquisitely designed for high reactivity and selectivity in SNAr reactions. Its utility stems from a synergistic combination of structural features:

  • The Pyridine Nitrogen: As an intrinsic electron-withdrawing heteroatom, it lowers the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.[3]

  • The Nitro Group (-NO₂): Positioned para to the leaving group, this powerful electron-withdrawing group provides strong resonance stabilization to the negatively charged intermediate formed during the reaction, dramatically accelerating the substitution rate.[4]

  • The Fluorine Atom (-F): Located at the activated 2-position, fluorine serves as an exceptional leaving group in SNAr reactions. Despite the high strength of the C-F bond, its high electronegativity polarizes the C2 carbon, making it highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is typically the formation of the intermediate, not the cleavage of the C-F bond, making fluorinated substrates often more reactive than their chlorinated or brominated counterparts.[5][6]

  • The Methyl Group (-CH₃): The methyl group at the 3-position provides steric hindrance that can influence regioselectivity in certain reactions and modifies the electronic properties of the final product, offering a valuable handle for fine-tuning molecular properties.[7]

These features make 2-fluoro-3-methyl-5-nitropyridine a preferred electrophile for the facile introduction of a wide array of functionalities—including amines, alcohols, and thiols—under mild conditions, enabling the rapid construction of diverse chemical libraries for drug discovery and material science.

The SNAr Mechanism: A Stepwise Pathway via the Meisenheimer Complex

The SNAr reaction of 2-fluoro-3-methyl-5-nitropyridine proceeds through a well-established two-step addition-elimination mechanism.[4][8] The key intermediate in this pathway is the resonance-stabilized anionic σ-complex, known as the Meisenheimer complex.[8][9]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the fluorine (C2). This forms a tetrahedral, non-aromatic intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This delocalization is the primary factor stabilizing the intermediate and driving the reaction forward.[4][8]

  • Rearomatization and Expulsion of the Leaving Group: In the second, typically faster step, the aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, yielding the final substituted product.

While the stepwise mechanism involving a distinct Meisenheimer intermediate is widely accepted, some recent studies suggest that certain SNAr reactions may proceed through a more concerted pathway, where bond formation and bond breaking occur in a single transition state.[10][11] However, for highly activated systems like 2-fluoro-3-methyl-5-nitropyridine, the formation of the stable Meisenheimer complex is considered the predominant pathway.[8][9]

Caption: SNAr Mechanism via Meisenheimer Complex.

Applications & Experimental Protocols

The high reactivity of 2-fluoro-3-methyl-5-nitropyridine makes it a versatile substrate for reactions with a broad range of nucleophiles. Below are detailed protocols for common transformations.

Reaction with Amine Nucleophiles (Amination)

The synthesis of 2-amino-3-methyl-5-nitropyridines is a frequent transformation in drug discovery, as the resulting scaffold is a key component in many biologically active molecules, including kinase inhibitors.[12]

General Workflow for Amination:

Caption: General workflow for amination reactions.

Protocol 1.1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol is adapted from general procedures for the amination of activated halopyridines.[12][13]

  • Materials:

    • 2-Fluoro-3-methyl-5-nitropyridine (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • Triethylamine (Et₃N) (1.2 equiv)

    • Anhydrous Ethanol (EtOH)

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-3-methyl-5-nitropyridine (1.0 equiv).

    • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

    • Add benzylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv). The base scavenges the HF generated during the reaction.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.[13]

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with brine (2 x 20 mL).[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(benzylamino)-3-methyl-5-nitropyridine.

Protocol 1.2: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)

  • Materials:

    • 2-Fluoro-3-methyl-5-nitropyridine (1.0 equiv)

    • Morpholine (1.1 equiv)

    • Potassium Carbonate (K₂CO₃) (1.5 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 2-fluoro-3-methyl-5-nitropyridine (1.0 equiv) in anhydrous DMF to a concentration of 0.2 M.

    • Add morpholine (1.1 equiv) followed by potassium carbonate (1.5 equiv). K₂CO₃ is a suitable inorganic base for this transformation.

    • Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-water and stir.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[12]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify by flash column chromatography or recrystallization to yield pure 4-(3-methyl-5-nitropyridin-2-yl)morpholine.

Nucleophile ClassExampleSolventBaseTemp. (°C)Typical Time (h)Typical Yield (%)
Primary AliphaticBenzylamineEthanolEt₃NReflux2-485-95
Secondary AliphaticMorpholineDMFK₂CO₃80-1004-880-90
Primary AromaticAnilineDMFK₂CO₃100-1208-1670-85

Table 1: Summary of typical conditions for amination reactions. Yields are estimates based on similar substrates and may vary.[12][13]

Reaction with Oxygen Nucleophiles (Etherification)

The synthesis of aryl ethers via SNAr is a fundamental transformation. While less nucleophilic than amines, alkoxides and phenoxides react readily with highly activated substrates like 2-fluoro-3-methyl-5-nitropyridine.

Protocol 2.1: Reaction with an Alkoxide (e.g., Sodium Methoxide)

  • Materials:

    • 2-Fluoro-3-methyl-5-nitropyridine (1.0 equiv)

    • Sodium Methoxide (NaOMe) (1.2 equiv, either as solid or solution in MeOH)

    • Anhydrous Methanol (MeOH) or THF

    • Dichloromethane (DCM)

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Water

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-fluoro-3-methyl-5-nitropyridine (1.0 equiv) in anhydrous THF or MeOH (0.2 M) in a flame-dried, inert-atmosphere flask and cool to 0 °C.

    • Carefully add sodium methoxide (1.2 equiv) portion-wise or as a solution in methanol.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. The high reactivity of the substrate often allows for mild conditions.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 2-methoxy-3-methyl-5-nitropyridine.

Reaction with Sulfur Nucleophiles (Thioetherification)

Thiolates are excellent nucleophiles and react rapidly with activated fluoro-pyridines.[14] These reactions typically proceed under mild conditions and are high-yielding.[15]

Protocol 3.1: Reaction with a Thiol (e.g., Thiophenol)

  • Materials:

    • 2-Fluoro-3-methyl-5-nitropyridine (1.0 equiv)

    • Thiophenol (1.05 equiv)

    • Potassium Carbonate (K₂CO₃) (1.5 equiv)

    • Anhydrous DMF

    • Ethyl Acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-fluoro-3-methyl-5-nitropyridine (1.0 equiv) in anhydrous DMF (0.2 M), add K₂CO₃ (1.5 equiv).

    • Add thiophenol (1.05 equiv) dropwise at room temperature. The base deprotonates the thiol in situ to form the more nucleophilic thiolate.[14]

    • Stir the reaction mixture at room temperature for 1-2 hours. The reaction is often rapid and may not require heating.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue by flash chromatography to afford the desired 3-methyl-5-nitro-2-(phenylthio)pyridine.

Safety and Handling

2-Fluoro-3-methyl-5-nitropyridine is a chemical reagent and should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for complete hazard information before use.

Conclusion

2-Fluoro-3-methyl-5-nitropyridine is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. The strategic placement of the nitro group and the excellent leaving group ability of fluorine allow for efficient and often mild conditions for the introduction of amine, ether, and thioether functionalities. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and chemical synthesis to leverage this valuable building block in the creation of novel and complex molecular architectures.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
  • Crampton, M. R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2021). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • Roberts, J. D., & Caserio, M. C. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Taylor, R. D., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules. [Link]

  • Various Authors. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Angewandte Chemie International Edition. [Link]

  • Various Authors. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Various Authors. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]

  • Various Authors. (n.d.). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

Sources

Method

Introduction: The Strategic Importance of Functionalized Nitropyridines

An In-Depth Guide to Suzuki-Miyaura Coupling Protocols for 2-Fluoro-3-methyl-5-nitropyridine In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Protocols for 2-Fluoro-3-methyl-5-nitropyridine

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3] This Nobel Prize-winning methodology offers unparalleled versatility, mild reaction conditions, and a broad tolerance of functional groups, making it indispensable in pharmaceutical and materials science research.[4]

This guide focuses on a particularly valuable building block: 2-Fluoro-3-methyl-5-nitropyridine . This substrate is of significant interest to researchers and drug development professionals due to its unique electronic and structural features. The pyridine core is a common motif in biologically active molecules, while the nitro group, a strong electron-withdrawing group, significantly influences the molecule's reactivity.[1] The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and the methyl group provides a specific steric and electronic signature.

The successful functionalization of this scaffold via Suzuki-Miyaura coupling opens the door to a vast chemical space of novel compounds for screening and development. However, the inherent electronic properties of this electron-deficient heteroaryl halide present specific challenges and require carefully optimized protocols for efficient and high-yielding transformations. This document serves as a comprehensive guide, grounded in established principles, to navigate these challenges and successfully execute the Suzuki-Miyaura coupling of 2-Fluoro-3-methyl-5-nitropyridine.

The Catalytic Heart of the Reaction: Mechanism and Rationale

The Suzuki-Miyaura coupling is a complex, palladium-catalyzed process. A deep understanding of its catalytic cycle is paramount for rational protocol design and troubleshooting. The reaction proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-fluorine bond of the 2-Fluoro-3-methyl-5-nitropyridine. This is often the rate-determining step. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates this step, making the C-F bond more susceptible to cleavage.[1] This forms a Pd(II) intermediate.

  • Transmetalation: This is arguably the most intricate step, where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is critically dependent on the presence of a base.[2][3]

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex couple and are expelled, forming the new carbon-carbon bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][2]

The Pivotal Role of the Base

The base is not a mere spectator; it is an essential activator in the transmetalation step. Two primary mechanisms are proposed for its action:[5][6][7]

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻). This activated species then readily transfers its organic group to the Pd(II) center.[6][8]

  • The Hydroxide/Alkoxide Pathway: The base (e.g., from hydrolysis of carbonates) can replace the halide on the Pd(II) complex. This Pd-OH or Pd-OR species is then more susceptible to react with the neutral boronic acid.[5][6]

Computational and experimental evidence often suggests the boronate pathway is dominant, explaining why the choice and stoichiometry of the base are critical for reaction success.[5][7][8]

Suzuki_Miyaura_Catalytic_Cycle Fig. 1: The Suzuki-Miyaura Catalytic Cycle cluster_base Base-Mediated Step Pd0 Pd(0)L₂ (Active Catalyst) ArF 2-Fluoro-3-methyl-5-nitropyridine (Ar-F) OA_Complex Ar-Pd(II)L₂(F) (Oxidative Addition Complex) OA_Complex->Pd0 Reductive Elimination Base_Activation Base Activation Product Ar-Ar' (Coupled Product) TM_Complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) TM_Complex->OA_Complex Transmetalation TM_Complex->Product ArF->OA_Complex Oxidative Addition ArB Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ ArB->Boronate Base Base (e.g., K₂CO₃) Base->Boronate

Fig. 1: The Suzuki-Miyaura Catalytic Cycle

Detailed Experimental Protocol: A General Guideline

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Fluoro-3-methyl-5-nitropyridine with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials and Reagents:
  • Substrate: 2-Fluoro-3-methyl-5-nitropyridine (1.0 equiv.)

  • Coupling Partner: Arylboronic acid or Arylboronic acid pinacol ester (1.2–1.5 equiv.)

  • Palladium Precatalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: SPhos or XPhos (2-4 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.)

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Equipment: Schlenk flask or sealable reaction vial, magnetic stirrer, heating mantle or oil bath, inert gas supply (Argon or Nitrogen).

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Fluoro-3-methyl-5-nitropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), the palladium precatalyst, and the phosphine ligand.[9][10][11]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Through the septum, add the degassed solvent mixture (e.g., 1,4-dioxane and water) via a syringe. The typical concentration is 0.1–0.2 M with respect to the limiting reagent.[3][9]

  • Reaction Execution: Lower the flask into a preheated oil bath or heating mantle set to the desired temperature (typically 80–110 °C).[9][11] Stir the mixture vigorously for the required duration (typically 4–24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting material), allow the flask to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[11] Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.

Experimental_Workflow Fig. 2: Experimental Workflow for Suzuki Coupling A 1. Reagent Addition (Substrate, Boronic Acid, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Solvent Addition (Degassed Dioxane/Water) B->C D 4. Heating & Stirring (80-110 °C, 4-24h) C->D E 5. Reaction Work-up (Cool, Dilute, Extract) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Fig. 2: Experimental Workflow for Suzuki Coupling

Comparative Data and Optimization Strategies

While specific yield data for 2-Fluoro-3-methyl-5-nitropyridine is proprietary or sparsely published, a robust optimization strategy can be developed from protocols for structurally similar electron-deficient (hetero)aryl halides.

Catalyst System (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)General OutcomeReference
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)1,4-Dioxane / H₂O80-100High functional group tolerance; good for many heteroaryl chlorides.[9]
Pd₂(dba)₃ (1-2)RuPhos (2-4)Cs₂CO₃ (1.4)Toluene110Effective for challenging couplings, including aminations.[9]
Pd(PPh₃)₄ (3-5)---K₂CO₃ (2)1,4-Dioxane / H₂O90-100"Classical" conditions; may be less effective for chlorides.[3][12][13]
Pd(dppf)Cl₂ (10)---Na₃PO₄ (3)1,4-Dioxane / H₂O65-100Good for heteroaryl couplings, including those with sulfonyl fluorides.[14]
Troubleshooting and Field-Proven Insights
  • Protodeboronation: The premature cleavage of the C-B bond of the boronic acid is a common side reaction, especially with prolonged heating or harsh basic conditions.[1] Using a more stable boronic ester (e.g., MIDA or pinacol esters) or a milder base (e.g., KF) can mitigate this issue.

  • Catalyst Inhibition: Pyridine nitrogen atoms can act as Lewis bases and coordinate to the palladium center, potentially inhibiting catalytic activity.[1] The use of bulky, electron-rich phosphine ligands (like SPhos, XPhos, or RuPhos) is crucial as they promote fast reductive elimination, minimizing the time the catalyst is vulnerable to inhibition.[9][15]

  • Low Yields: If yields are low, consider increasing the catalyst/ligand loading (up to 5-10 mol%), increasing the temperature, or screening different bases (K₃PO₄ is often more effective than K₂CO₃). Ensure the reaction is truly under an inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid partners can occur.[16] This is often minimized by slow addition of the boronic acid or by using precise stoichiometry and efficient catalyst systems.

Conclusion

The Suzuki-Miyaura coupling of 2-Fluoro-3-methyl-5-nitropyridine is a powerful and highly feasible transformation for the synthesis of novel, high-value compounds. Success hinges on a rational approach to protocol design, grounded in a firm understanding of the reaction mechanism. The key to unlocking high yields lies in the judicious selection of a robust catalyst system, typically involving a palladium precursor and a bulky, electron-rich phosphine ligand, paired with an appropriate base and solvent system. By following the detailed protocols and considering the optimization and troubleshooting strategies outlined in this guide, researchers can confidently and efficiently functionalize this important heterocyclic building block.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • RSC Publishing. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • Elsevier. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Semantic Scholar. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Journal of the American Chemical Society. (2005). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Nitropyridines. Part 10. Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-nitropyridine with Terminal Acetylenes. [Link]

  • NIH National Library of Medicine. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Springer. (2019). Recent progress in transition metal catalyzed cross coupling of nitroarenes. [Link]

  • Scholarship @ Claremont. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • SciSpace. (2015). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]

  • RSC Publishing. (2012). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. [Link]

Sources

Application

Application Notes and Protocols: Strategic Derivatization of 2-Fluoro-3-methyl-5-nitropyridine for Accelerated Drug Discovery

Introduction: The Strategic Importance of the 2-Fluoro-3-methyl-5-nitropyridine Scaffold In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the architecture of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Fluoro-3-methyl-5-nitropyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions within biological targets, such as the ATP-binding sites of kinases, make it a cornerstone of rational drug design.[1] Among the vast array of functionalized pyridines, 2-Fluoro-3-methyl-5-nitropyridine has emerged as a particularly valuable building block. The strategic placement of its substituents—a labile fluorine atom at the 2-position, an electron-donating methyl group at the 3-position, and a strongly electron-withdrawing nitro group at the 5-position—creates a highly activated system ripe for selective chemical modification.

This guide provides an in-depth exploration of the derivatization of 2-Fluoro-3-methyl-5-nitropyridine, with a focus on its application in the synthesis of compound libraries for drug discovery. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for key transformations, and discuss the analytical methods essential for characterization.

Core Chemistry: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary route for the derivatization of 2-Fluoro-3-methyl-5-nitropyridine is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing nitro group, renders the carbon atom at the 2-position highly electrophilic.[2] This, combined with the excellent leaving group ability of the fluorine atom, facilitates the attack of a wide range of nucleophiles.[3]

The general mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a transient, negatively charged Meisenheimer complex. The stability of this intermediate is a key factor in the reaction's feasibility. The presence of the nitro group in the para-position relative to the fluorine leaving group is crucial for stabilizing this intermediate through resonance.

Caption: Generalized SNAr mechanism on 2-Fluoro-3-methyl-5-nitropyridine.

A diverse array of nucleophiles, including amines, alcohols, and thiols, can be employed to generate a vast library of derivatives.[4][5] The choice of solvent and base is critical for optimizing reaction conditions, with polar aprotic solvents like DMSO and DMF often being preferred to solvate the nucleophile and facilitate the reaction.[2]

Experimental Protocols

The following protocols are provided as a guide for the derivatization of 2-Fluoro-3-methyl-5-nitropyridine. It is recommended that all reactions be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of 2-Amino-3-methyl-5-nitropyridine Derivatives via Reaction with Primary and Secondary Amines

This protocol outlines the general procedure for the reaction of 2-Fluoro-3-methyl-5-nitropyridine with a variety of amines.

Materials:

  • 2-Fluoro-3-methyl-5-nitropyridine

  • Primary or secondary amine (e.g., morpholine, benzylamine)

  • Anhydrous solvent (e.g., ethanol, DMF, DMSO)

  • Base (e.g., triethylamine, potassium carbonate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq) in the chosen anhydrous solvent (e.g., ethanol) to a concentration of approximately 0.1-0.2 M.[2]

  • Add the desired amine (1.1 eq) to the solution, followed by the addition of a suitable base (e.g., triethylamine, 1.5 eq).[2]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.[2] The progress of the reaction should be monitored by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-amino-3-methyl-5-nitropyridine derivative.

Protocol 2: Synthesis of 2-Alkoxy-3-methyl-5-nitropyridine Derivatives

This protocol describes the synthesis of ether derivatives through the reaction with alcohols.

Materials:

  • 2-Fluoro-3-methyl-5-nitropyridine

  • Alcohol (e.g., methanol, ethanol)

  • Strong base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in the anhydrous solvent.

  • Slowly add the desired alcohol (1.1 eq) to the suspension at 0 °C and stir for 30 minutes to form the alkoxide.

  • Add a solution of 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow and Characterization

The successful synthesis of novel derivatives is contingent upon a robust workflow encompassing reaction optimization, purification, and comprehensive analytical characterization.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start 2-Fluoro-3-methyl-5-nitropyridine reaction S N Ar Reaction (Amine, Alcohol, or Thiol) start->reaction workup Aqueous Workup reaction->workup chromatography Column Chromatography workup->chromatography nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr ms Mass Spectrometry (LC-MS, HRMS) chromatography->ms hplc HPLC Analysis (Purity) chromatography->hplc bioassay Biological Screening (e.g., Kinase Assays) hplc->bioassay

Caption: A typical experimental workflow for derivatization and screening.

Analytical Data Summary

The following table provides representative analytical data for a synthesized derivative.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (400 MHz, CDCl₃) δ (ppm) LC-MS (m/z)
2-(Morpholin-4-yl)-3-methyl-5-nitropyridineStructure of the morpholine derivativeC₁₀H₁₃N₃O₃223.238.85 (d, J=2.8 Hz, 1H), 8.15 (d, J=2.8 Hz, 1H), 3.90 (t, J=4.8 Hz, 4H), 3.25 (t, J=4.8 Hz, 4H), 2.40 (s, 3H)[M+H]⁺ 224.1

Downstream Applications in Drug Discovery

The derivatized 3-methyl-5-nitropyridine core can be further elaborated. A common strategy involves the reduction of the nitro group to an amine, which can then be used in a variety of coupling reactions to build more complex molecular architectures.[1] For instance, the resulting diamino-pyridine can undergo cyclization to form imidazo[4,5-b]pyridine scaffolds, which are known bioisosteres of purines and are prevalent in many kinase inhibitors.[1]

The strategic derivatization of 2-Fluoro-3-methyl-5-nitropyridine allows for the rapid generation of diverse compound libraries. These libraries can then be screened against a panel of biological targets, such as protein kinases, to identify novel hit compounds. The modular nature of this synthetic approach facilitates structure-activity relationship (SAR) studies, enabling the optimization of initial hits into potent and selective lead compounds. The pyridine scaffold's ability to be modified through bioisosteric replacement further enhances its utility in overcoming challenges related to pharmacokinetics and toxicity.[6][7]

Conclusion

2-Fluoro-3-methyl-5-nitropyridine is a powerful and versatile building block for drug discovery. Its facile derivatization through nucleophilic aromatic substitution provides a robust platform for the synthesis of diverse compound libraries. The protocols and workflows outlined in this guide are intended to empower researchers to fully leverage the potential of this scaffold in the quest for novel therapeutics. By understanding the underlying chemical principles and employing rigorous analytical characterization, scientists can accelerate the discovery and development of the next generation of medicines.

References

  • Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • BenchChem. (2025). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
  • ResearchGate. (n.d.). The 'ring replacement' of pyridines into benzonitriles.
  • Semantic Scholar. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central.
  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • BenchChem. (2025). Application Note: Synthesis of Pyridine-Based Rho-Kinase (ROCK) Inhibitors Utilizing 2,4-Dichloro-5-nitropyridine. BenchChem.
  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.
  • RSC Publishing. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
  • Springer. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Springer.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD..
  • ResearchGate. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine.
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
  • BenchChem. (2025). A Comparative Guide to Nitropyridine Building Blocks in Drug Discovery: Focus on 6-Methoxy. BenchChem.
  • ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methyl-5-nitropyridine. PubChem.
  • PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed.
  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
  • Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Science Publishing.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis. ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PubMed Central.
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. BenchChem.
  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. NIST WebBook.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Properties and Uses of 2-Amino-3-methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD..
  • ChemicalBook. (n.d.). 2-Amino-3-methyl-5-nitropyridine synthesis. ChemicalBook.
  • BenchChem. (n.d.). 2-Fluoro-5-methyl-3-nitropyridine: A Versatile Pharmaceutical Intermediate for Advanced Drug Synthesis. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Amine Group in 2-Fluoro-5-methylpyridin-3. BenchChem.
  • ChemicalBook. (n.d.). 5-Fluoro-2-nitropyridine synthesis. ChemicalBook.
  • National Center for Biotechnology Information. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central.
  • National Center for Biotechnology Information. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. PubMed Central.

Sources

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-3-methyl-5-nitropyridine

Introduction: Strategic Importance of the 2-Fluoro-3-methyl-5-nitropyridine Scaffold The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 2-Fluoro-3-methyl-5-nitropyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds and engage in various non-covalent interactions within the ATP-binding site of kinases makes it an ideal starting point for inhibitor design.[1] Among the vast array of functionalized pyridines, 2-Fluoro-3-methyl-5-nitropyridine (CAS 19346-46-4) has emerged as a particularly versatile and powerful building block for the synthesis of next-generation kinase inhibitors.[3]

This synthon's utility is derived from its unique trifunctional nature:

  • Activated Fluorine at C2: The fluorine atom at the 2-position serves as an excellent leaving group, highly activated for nucleophilic aromatic substitution (SNAr) reactions. This activation is driven by the potent electron-withdrawing effect of both the ring nitrogen and the nitro group.[4][5]

  • Electron-Withdrawing Nitro Group at C5: The nitro group at the 5-position is the key driver of reactivity, making the pyridine ring electron-deficient and thus highly susceptible to nucleophilic attack.[4][6] It also serves as a synthetic handle, as it can be readily reduced to an amino group for subsequent diversification.[7][8]

  • Modulating Methyl Group at C3: The methyl group at the 3-position provides steric and electronic influence, which can be crucial for fine-tuning a drug candidate's selectivity and pharmacokinetic properties. It can also create a less sterically hindered environment for nucleophilic attack compared to larger substituents.[9]

These features allow for a modular and efficient approach to building libraries of potential kinase inhibitors, enabling rapid exploration of the structure-activity relationship (SAR) around a core scaffold.

The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The primary transformation leveraging 2-Fluoro-3-methyl-5-nitropyridine is the nucleophilic aromatic substitution (SNAr) reaction. This reaction allows for the covalent coupling of the pyridine core with a wide variety of nucleophiles, most commonly primary or secondary amines, which are often part of a more complex heterocyclic fragment designed to interact with the target kinase.

The mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: An amine nucleophile attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6][10] The negative charge is effectively delocalized by the electron-withdrawing nitro group.[10]

  • Elimination of Fluoride: The aromaticity of the ring is restored by the elimination of the highly electronegative fluoride ion, a good leaving group, yielding the final substituted product.[10]

Diagram 1: General mechanism of the SNAr reaction.

Synthetic Workflow for Kinase Inhibitor Scaffolds

The synthesis of complex kinase inhibitors often follows a multi-step pathway where the initial SNAr reaction is just the beginning. A common and powerful strategy involves the subsequent reduction of the nitro group to an amine. This newly formed amine at the C5 position provides a crucial attachment point for building fused heterocyclic ring systems, such as imidazo[4,5-b]pyridines, which are prevalent in potent kinase inhibitors targeting enzymes like Aurora kinase and FLT3.[11]

Kinase_Inhibitor_Workflow General Synthetic Workflow cluster_0 General Synthetic Workflow A 2-Fluoro-3-methyl- 5-nitropyridine C SₙAr Coupling Product (2-Amino-3-methyl-5-nitropyridine derivative) A->C B Amine Nucleophile (R-NH₂) B->C SₙAr Reaction D Nitro Group Reduction (e.g., Pd/C, H₂ or SnCl₂) C->D Reduction E Diaminopyridine Intermediate D->E F Cyclization / Further Functionalization E->F G Final Kinase Inhibitor (e.g., Imidazo[4,5-b]pyridine core) F->G

Diagram 2: Workflow for building kinase inhibitor scaffolds.

Experimental Protocols

The following protocols provide a generalized framework for the key synthetic transformations. Researchers should optimize conditions based on the specific reactivity and solubility of their chosen amine nucleophile.

Protocol 1: SNAr Coupling of 2-Fluoro-3-methyl-5-nitropyridine with a Secondary Amine

Objective: To synthesize a 2-(substituted-amino)-3-methyl-5-nitropyridine derivative via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Fluoro-3-methyl-5-nitropyridine (1.0 equiv)

  • Desired primary or secondary amine (1.1 - 1.5 equiv)

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous Solvent: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath

  • Standard work-up reagents: Ethyl acetate, water, brine

  • Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-3-methyl-5-nitropyridine (1.0 equiv).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, approx. 0.1-0.2 M concentration).

  • Add the amine nucleophile (1.1 equiv) to the solution with stirring.[4]

  • Add the base (e.g., K₂CO₃, 2.0 equiv) to the reaction mixture. Causality Note: The base is crucial to neutralize the HF generated in situ (if using a primary/secondary amine) or to deprotonate less nucleophilic amines, driving the reaction forward.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C, depending on the nucleophile's reactivity) and maintain for 2-16 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[6][10]

Work-up and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction).[10]

  • Combine the organic layers and wash with water, followed by brine to remove residual solvent and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6][10]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[6][10]

Protocol 2: Reduction of the Nitro Group to an Amine

Objective: To convert the 5-nitro group of the SNAr product to a 5-amino group, providing a handle for further synthetic elaboration.

Materials:

  • 2-(Substituted-amino)-3-methyl-5-nitropyridine (1.0 equiv)

  • Reducing Agent: Palladium on carbon (10% Pd/C, ~0.1 equiv) or Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv)

  • Solvent: Ethanol or Ethyl Acetate for catalytic hydrogenation; Concentrated HCl for SnCl₂ reduction.

  • Hydrogen source (for Pd/C): Hydrogen balloon or Parr hydrogenator

  • Base for work-up (for SnCl₂): Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure (Catalytic Hydrogenation):

  • Dissolve the 5-nitropyridine derivative in a suitable solvent like ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution. Safety Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon) or perform the reaction in a Parr apparatus.

  • Stir the reaction vigorously at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the 5-aminopyridine product, which can often be used in the next step without further purification.

Data Presentation: Typical SNAr Reaction Conditions

The efficiency and conditions of the SNAr reaction are highly dependent on the nucleophilicity of the amine. The table below summarizes typical conditions.

Amine TypeSpecific Amine ExampleSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Primary Aliphatic BenzylamineIsopropanol/Water (1:1)-802-485-95
Secondary Aliphatic MorpholineEthanolEt₃NReflux2-480-90
Secondary Aliphatic 1-Methyl-3-phenylpiperazineDMSOKF14012High
Primary Aromatic AnilineDMFK₂CO₃100-1208-1660-80

Table adapted from typical conditions reported for similar substrates.[4]

Conclusion and Further Applications

2-Fluoro-3-methyl-5-nitropyridine is a cornerstone reagent for the modular synthesis of kinase inhibitors. The robust and high-yielding nature of the SNAr reaction, coupled with the synthetic versatility of the nitro group, provides medicinal chemists with a reliable and efficient pathway to generate diverse molecular architectures. By carefully selecting the amine nucleophile and planning subsequent chemical transformations, researchers can rapidly develop potent and selective inhibitors for a wide range of kinase targets, accelerating the drug discovery process.

References

  • Autechaux. (n.d.). Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Harris, P. A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • Autechaux. (n.d.). Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Autechaux. (n.d.). 2-Fluoro-5-methyl-3-nitropyridine: A Versatile Pharmaceutical Intermediate for Advanced Drug Synthesis. Retrieved from [Link]

  • Sandin, P., et al. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health. Retrieved from [Link]

  • Montalban, A. G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Retrieved from [Link]

  • National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • ScholarWorks@UARK. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

  • PubMed. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Retrieved from [Link]

Sources

Application

Introduction: The Strategic Value of 2-Fluoro-3-methyl-5-nitropyridine in Synthesis

An In-Depth Technical Guide to the Preparation of Amino Derivatives from 2-Fluoro-3-methyl-5-nitropyridine In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting material...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preparation of Amino Derivatives from 2-Fluoro-3-methyl-5-nitropyridine

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount. 2-Fluoro-3-methyl-5-nitropyridine stands out as a highly valuable and versatile heterocyclic building block. Its utility stems from a precisely arranged constellation of functional groups on the pyridine core. This arrangement facilitates a robust and highly regioselective chemical transformation: the nucleophilic aromatic substitution (SNAr). This reaction allows for the straightforward displacement of the fluorine atom by a vast array of amine nucleophiles, paving the way for the synthesis of diverse libraries of 2-amino-3-methyl-5-nitropyridine derivatives. These derivatives are crucial intermediates in the synthesis of complex pharmaceutical agents, including kinase inhibitors and other biologically active molecules.[1] This guide provides a detailed exploration of the underlying chemical principles, proven experimental protocols, and key considerations for successfully synthesizing these important compounds.

Pillar 1: Expertise & Mechanistic Causality

The successful synthesis of amino derivatives from 2-fluoro-3-methyl-5-nitropyridine hinges on a clear understanding of the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a simple displacement; it is a two-step addition-elimination process governed by the electronic architecture of the substrate.[2][3]

The SNAr Mechanism: An Electronically Orchestrated Reaction

  • Nucleophilic Attack: The reaction initiates with the attack of an amine nucleophile on the electron-deficient carbon atom bonded to the fluorine (the C2 position). This attack temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][4]

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is the linchpin of the entire reaction. In 2-fluoro-3-methyl-5-nitropyridine, this stability is provided by two key features:

    • The Pyridine Nitrogen: The inherently electron-deficient nature of the pyridine ring means the nitrogen atom can effectively delocalize the negative charge of the intermediate, particularly when the attack occurs at the C2 or C4 positions.[4][5]

    • The Nitro Group (-NO₂): Positioned at C5 (para to the reaction center), the strongly electron-withdrawing nitro group provides powerful resonance stabilization, further delocalizing the negative charge and lowering the activation energy for the reaction.[2]

  • Elimination and Rearomatization: The aromaticity of the ring is restored in the final step through the elimination of the fluoride ion, which is an excellent leaving group in SNAr reactions. The general reactivity order for halide leaving groups in SNAr is F > Cl ≈ Br > I, a trend dictated by the electronegativity of the halogen, which makes the carbon atom more electrophilic and susceptible to attack.[6]

The methyl group at the C3 position has a minor electron-donating effect, but its influence is overwhelmingly surpassed by the powerful activating effects of the ring nitrogen and the para-nitro group.[7][8]

Pillar 2: Trustworthiness & Self-Validating Protocols

A robust protocol is a self-validating one. For the synthesis of 2-amino-3-methyl-5-nitropyridine derivatives, this means incorporating in-process controls and definitive final-product characterization.

  • Reaction Monitoring: The progress of the reaction should be meticulously monitored to ensure the complete consumption of the starting material, 2-fluoro-3-methyl-5-nitropyridine. This is typically achieved using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new, more polar spot (for the amino product) and the disappearance of the starting material spot signal the reaction's progression towards completion.

  • Product Validation: Post-purification, the identity and purity of the synthesized amino derivative must be unequivocally confirmed. Standard analytical techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful incorporation of the amine nucleophile.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the final compound.

Visualization of the Synthetic Workflow

The general workflow for the preparation of amino derivatives via SNAr is summarized in the diagram below.

SNAr_Workflow cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product Start_F 2-Fluoro-3-methyl- 5-nitropyridine Reaction S N Ar Reaction (Solvent, Base, Temp) Start_F->Reaction Start_Amine Amine Nucleophile (R1R2NH) Start_Amine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Cool 2. Quench Purification Column Chromatography Workup->Purification Crude Product Product 2-(R1R2-amino)-3-methyl- 5-nitropyridine Purification->Product Pure Product

Caption: General workflow for the SNAr synthesis of amino derivatives.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of amino derivatives from 2-fluoro-3-methyl-5-nitropyridine. Safety glasses, lab coats, and gloves are mandatory. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: General Synthesis with Primary and Secondary Aliphatic Amines

This protocol is a robust starting point for reacting 2-fluoro-3-methyl-5-nitropyridine with various aliphatic amines.

Materials:

  • 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq)

  • Aliphatic amine (e.g., morpholine, benzylamine, piperidine) (1.2 - 1.5 eq)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)) (2.0 eq)

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Ethanol)

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-methyl-5-nitropyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent (e.g., DMF or Ethanol) to a concentration of approximately 0.1–0.2 M.[1][3]

  • Reagent Addition: Add the aliphatic amine (1.2–1.5 eq) to the solution, followed by the base (2.0 eq). Using a base like K₂CO₃ is common, especially in polar aprotic solvents like DMF.[3]

  • Reaction: Heat the reaction mixture with stirring. Typical temperatures range from 80 °C to 120 °C.[1] Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material is consumed (typically 2–12 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If a solid base was used, filter it off.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine to remove residual DMF and other water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure amino derivative.

Protocol 2: Synthesis with Aromatic Amines (Anilines)

Reactions with less nucleophilic aromatic amines often require more forcing conditions.

Materials:

  • 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq)

  • Substituted or unsubstituted aniline (1.2 eq)

  • Solvent: Dimethyl Sulfoxide (DMSO)

  • Base: Potassium Fluoride (KF) or Potassium Carbonate (K₂CO₃)

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • Setup: Combine 2-fluoro-3-methyl-5-nitropyridine (1.0 eq), the aniline (1.2 eq), and the base (e.g., KF, 2.0 eq) in a round-bottom flask with a stir bar.

  • Reaction: Add DMSO as the solvent and heat the mixture to a higher temperature, typically in the range of 120–140 °C.[1] The high boiling point and polarity of DMSO are ideal for facilitating SNAr reactions with weaker nucleophiles.[9]

  • Monitoring & Workup: Monitor the reaction by TLC. The workup procedure is similar to Protocol 1: cool, pour into water, extract with ethyl acetate, wash thoroughly with brine, dry, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to isolate the desired N-aryl product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the SNAr of 2-fluoro-3-methyl-5-nitropyridine, based on established protocols for analogous substrates.[1] Actual yields may vary depending on the specific amine and precise reaction conditions.

Amine TypeSpecific AmineSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Primary Aliphatic BenzylamineIPA/H₂O802-485-95
Secondary Aliphatic MorpholineEthanolEt₃NReflux (78 °C)2-480-90
Secondary Aliphatic 1-MethylpiperazineDMSOKF14012>80
Primary Aromatic AnilineDMSOK₂CO₃120-14012-2460-80

IPA = Isopropanol

References

  • Coenen, H. H., et al. Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 2009. Available from: [Link]

  • Coenen, H. H., et al. Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate, 2009. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Smith, A. M., et al. Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, National Institutes of Health. Available from: [Link]

  • 2-Amino-3-methyl-5-nitropyridine. PubChem, National Institutes of Health. Available from: [Link]

  • Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. Available from: [Link]

  • At which position(s) does nucleophilic aromatic substitution occur in pyridine? Study.com. Available from: [Link]

  • Baumgarten, H. E., & Su, H. C. Synthesis of 3- and 5-Nitro-2-picoline and Derivatives. ACS Publications. Available from: [Link]

  • Sivaprakash, S., et al. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Semantic Scholar. Available from: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ChemStack. Available from: [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]

  • Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. ResearchGate. Available from: [Link]

  • Shouxin, L., & Junzhang, Liu. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar, 2005. Available from: [Link]

  • 2-Amino-5-nitropyridine. NIST WebBook. Available from: [Link]

  • FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate. ResearchGate. Available from: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central, National Institutes of Health. Available from: [Link]

  • Process for preparation of nitropyridine derivatives.Google Patents.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health. Available from: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central, National Institutes of Health. Available from: [Link]

  • Process for preparing 2-aminopyridine derivatives.Google Patents.
  • SNAr Solvents and Reagents. WordPress. Available from: [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PubMed Central, National Institutes of Health. Available from: [Link]

  • Nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. PubMed, National Institutes of Health. Available from: [Link]

  • Preparation method of 2-amino-3-fluoropyridine.Google Patents.
  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. Available from: [Link]

  • Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Royal Society of Chemistry. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, National Institutes of Health. Available from: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central, National Institutes of Health. Available from: [Link]

Sources

Method

Application Note: Versatile Synthetic Routes to Novel Heterocyclic Scaffolds from 2-Fluoro-3-methyl-5-nitropyridine

Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a detailed guide to the synthetic utility of 2-Fluoro-3-methyl-5-nitropyridine, a highly versatile and funct...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed guide to the synthetic utility of 2-Fluoro-3-methyl-5-nitropyridine, a highly versatile and functionalized building block for the construction of novel heterocyclic compounds. We explore three core synthetic strategies: (1) direct ring annulation via Nucleophilic Aromatic Substitution (SNAr) at the C2 position; (2) functionalization following selective reduction of the C5-nitro group; and (3) sequential SNAr and reduction/cyclization pathways to access more complex fused systems. Detailed, field-tested protocols are provided for the synthesis of key intermediates and representative scaffolds such as pyridotriazines and imidazo[4,5-b]pyridines, which are prevalent in medicinal chemistry. The causality behind experimental choices, including reagent selection and reaction conditions, is explained to empower researchers in adapting these methods for their specific drug discovery programs.

Introduction

The incorporation of fluorine and nitrogen-containing heterocyclic scaffolds are cornerstone strategies in modern medicinal chemistry.[1] Fluorination can enhance metabolic stability, binding affinity, and membrane permeability, while heterocyclic cores provide three-dimensional diversity and key pharmacophoric interactions. 2-Fluoro-3-methyl-5-nitropyridine has emerged as a particularly valuable starting material due to its strategic placement of reactive functional groups.[2][3][4]

The molecule possesses two primary points of reactivity that can be addressed with high selectivity:

  • C2-Fluorine: The fluorine atom is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. Its reactivity is significantly enhanced by the electron-withdrawing effects of both the ring nitrogen and the C5-nitro group, making the C2 position highly electrophilic.[5][6]

  • C5-Nitro Group: The nitro group can be selectively reduced to a primary amine. This transformation converts an electron-withdrawing group into a potent electron-donating and nucleophilic group, unlocking a completely different set of synthetic possibilities for subsequent cyclization reactions.[7][8]

This guide details robust protocols that leverage these reactive sites to construct a variety of fused heterocyclic systems, providing a strategic blueprint for library synthesis and lead optimization.

Core Synthetic Strategies & Protocols

The synthetic utility of 2-fluoro-3-methyl-5-nitropyridine can be best understood through three primary strategic approaches, which can be pursued independently or in sequence to build molecular complexity.

Strategy A: Direct Annulation via Nucleophilic Aromatic Substitution (SNAr)

This is the most direct approach, utilizing the highly activated C2 position for reaction with binucleophiles to form fused ring systems in a single step. The mechanism proceeds through a Meisenheimer intermediate, a resonance-stabilized species whose formation is favored by the electron-deficient nature of the pyridine ring.[9] The choice of a polar aprotic solvent (e.g., DMF, DMSO) is critical as it solvates the cation of the base without strongly solvating the nucleophile, thereby enhancing its reactivity.

Protocol 1: Synthesis of 6-methyl-8-nitro-1,2,3,4-tetrahydropyrido[2,3-e][5][10][11]triazine

This protocol demonstrates the reaction with hydrazine, a common N-N dinucleophile, to form a fused triazine ring system.

Methodology:

  • To a stirred solution of 2-fluoro-3-methyl-5-nitropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature. Causality: K₂CO₃ acts as a base to deprotonate the hydrazine adduct and neutralize the HF byproduct, driving the reaction to completion.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the title compound as a solid. Further purification can be achieved by recrystallization from ethanol.

Strategy B: Annulation via Nitro-Group Reduction and Subsequent Cyclization

This strategy inverts the electronic character of the pyridine ring. The reduction of the nitro group to an amine provides a nucleophilic center at C5, which can then be used to build a fused ring. The key challenge is to achieve this reduction without affecting the C-F bond. While standard catalytic hydrogenation with H₂ gas can be effective, catalytic transfer hydrogenation using hydrazine hydrate offers an excellent and often safer alternative that shows high chemoselectivity for the nitro group in the presence of sensitive functionalities like halogens.[7]

Protocol 2: Selective Reduction to 2-Fluoro-3-methylpyridin-5-amine

This protocol generates the key aminopyridine intermediate, a versatile precursor for further cyclizations.

Methodology:

  • In a round-bottom flask, suspend 2-fluoro-3-methyl-5-nitropyridine (1.0 eq) and 10% Palladium on Carbon (Pd/C, 0.05 eq) in ethanol (0.1 M).

  • Heat the suspension to 60 °C.

  • Add hydrazine hydrate (3.0 eq) dropwise over 30 minutes. Causality: Hydrazine acts as the hydrogen source in this transfer hydrogenation. The reaction is highly exothermic, and slow addition is crucial for safety and control. Pd/C is the catalyst that facilitates the hydrogen transfer from hydrazine to the nitro group.[7]

  • After the addition is complete, maintain the reaction at 70-80 °C for 2-3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-fluoro-3-methylpyridin-5-amine.

Protocol 3: Synthesis of a 2-Fluoro-Imidazo[4,5-b]pyridine Derivative

Starting from the aminopyridine generated in Protocol 2, this method builds a fused imidazole ring, a privileged scaffold in drug discovery.[12]

Methodology:

  • Dissolve 2-fluoro-3-methylpyridin-5-amine (1.0 eq) in triethyl orthoformate (5.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Causality: Triethyl orthoformate serves as a one-carbon synthon. The acid catalyst protonates an ethoxy group, facilitating its elimination and promoting the formation of the imidate intermediate, which then cyclizes.

  • Heat the mixture to 120 °C for 5 hours, allowing ethanol to distill off.

  • Cool the reaction and concentrate under reduced pressure to remove excess triethyl orthoformate.

  • Triturate the residue with diethyl ether, collect the solid by filtration, and wash with cold ether to yield the desired imidazo[4,5-b]pyridine product.

Strategy C: Sequential SNAr and Reduction/Cyclization

This advanced strategy combines the previous two approaches to build more elaborate heterocyclic systems. An initial SNAr reaction introduces a side chain containing a functional group that can participate in a cyclization reaction after the nitro group is reduced.

Protocol 4: Synthesis of a 7-methyl-pyrido[2,3-b]pyrazin-2(1H)-one Scaffold

This protocol illustrates the power of sequential reactions to create a fused pyrazinone ring system.

Methodology:

  • Step A: SNAr Reaction. To a solution of 2-fluoro-3-methyl-5-nitropyridine (1.0 eq) in DMSO (0.2 M), add ethyl glycinate hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA is a non-nucleophilic base used to liberate the free amine from its hydrochloride salt and to scavenge the HF generated during the substitution.

  • Heat the mixture to 90 °C and stir for 12 hours. Cool, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to get the crude intermediate, ethyl 2-((3-methyl-5-nitropyridin-2-yl)amino)acetate. Use this crude product directly in the next step.

  • Step B: Nitro Reduction. Dissolve the crude intermediate from Step A in ethanol/water (4:1 v/v, 0.1 M). Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq). Causality: The Fe/NH₄Cl system is a classic and cost-effective method for nitro group reduction (Béchamp reduction). NH₄Cl helps maintain a slightly acidic pH to facilitate the reaction.

  • Heat the mixture to reflux (approx. 85 °C) for 3-4 hours.

  • Step C: Cyclization. Hot-filter the reaction mixture through Celite® to remove iron salts. The heat promotes the spontaneous intramolecular cyclization (lactamization) of the resulting diamine intermediate in the filtrate.

  • Concentrate the filtrate under reduced pressure. The resulting solid is the desired 7-methyl-pyrido[2,3-b]pyrazin-2(1H)-one. Purify by recrystallization or silica gel chromatography.

Data Summary & Visualization

Table of Representative Reactions
ProtocolStarting MaterialKey ReagentsProduct ScaffoldSolventTemp. (°C)
1 2-Fluoro-3-methyl-5-nitropyridineHydrazine hydrate, K₂CO₃Pyrido[2,3-e][5][10][11]triazineDMF80
2 2-Fluoro-3-methyl-5-nitropyridinePd/C, Hydrazine hydrate2-Fluoro-pyridin-5-amineEthanol70-80
3 2-Fluoro-3-methylpyridin-5-amineTriethyl orthoformate, p-TsOHImidazo[4,5-b]pyridineNeat120
4 2-Fluoro-3-methyl-5-nitropyridineEthyl glycinate; Fe, NH₄ClPyrido[2,3-b]pyrazin-2-oneDMSO; EtOH/H₂O90; 85
Synthetic Pathway Diagrams

G cluster_A Strategy A: Direct SNAr cluster_B Strategy B: Reduction First cluster_C Strategy C: Sequential SNAr & Reduction start 2-Fluoro-3-methyl-5-nitropyridine A_reagent + Binucleophile (e.g., Hydrazine) start->A_reagent B_reagent + Reducing Agent (e.g., Pd/C, N2H4) start->B_reagent C_reagent + Nucleophile (e.g., Amino Ester) start->C_reagent A_product Fused Heterocycle (e.g., Pyridotriazine) A_reagent->A_product SNAr B_intermediate 2-Fluoro-3-methyl-pyridin-5-amine B_reagent->B_intermediate Reduction B_cyclization + C1/C2 Synthon B_product Fused Heterocycle (e.g., Imidazo[4,5-b]pyridine) B_cyclization->B_product Cyclization C_intermediate SNAr Adduct C_reagent->C_intermediate SNAr C_reduction + Reducing Agent C_product Complex Fused Heterocycle (e.g., Pyridopyrazinone) C_reduction->C_product Reduction & Cyclization

Figure 1: Overview of the three core synthetic strategies starting from 2-fluoro-3-methyl-5-nitropyridine.

G start 2-Fluoro-3-methyl- 5-nitropyridine step1_reagent + Ethyl Glycinate + DIPEA / DMSO start->step1_reagent Step 1 (SNAr) intermediate SNAr Adduct: Ethyl 2-((3-methyl-5-nitropyridin- 2-yl)amino)acetate step1_reagent->intermediate step2_reagent + Fe / NH4Cl + EtOH / H2O intermediate->step2_reagent Step 2 (Reduction) product Final Product: 7-methyl-pyrido[2,3-b] pyrazin-2(1H)-one step2_reagent->product Step 3 (Cyclization)

Figure 2: Workflow for the sequential synthesis of a pyridopyrazinone scaffold (Protocol 4).

Conclusion

2-Fluoro-3-methyl-5-nitropyridine is an exceptionally powerful building block for constructing diverse and medicinally relevant heterocyclic libraries. By strategically manipulating its two key reactive centers—the electrophilic C2 position and the reducible C5-nitro group—researchers can access a wide array of fused pyridine scaffolds. The protocols detailed herein provide reliable and scalable methods for generating key intermediates and final compounds, serving as a robust foundation for any drug discovery program focused on novel nitrogen heterocycles.

References

  • ResearchGate. (2018). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. [Link]

  • SpringerLink. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. [Link]

  • National Center for Biotechnology Information. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

  • ACS Publications. (2019). Synthesis of Multisubstituted 2-Aminopyrroles/pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction. [Link]

  • ResearchGate. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. [Link]

  • PubMed. (2009). Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. [Link]

  • ACS Publications. (1948). Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • ACS Publications. (1951). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE. [Link]

  • ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • National Center for Biotechnology Information. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. [Link]

  • National Center for Biotechnology Information. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

  • National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • Google Patents. (2013). Preparation method of fluoropyridine compounds.
  • ScienceDirect. Fluorinated Heterocyclic Compounds. [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitutions. [Link]

  • PubChem. 2-fluoro-3-methyl-5-nitropyridine. [Link]

Sources

Application

Application Note &amp; Protocol: A Guide to the Scale-Up Synthesis of 2-Fluoro-3-methyl-5-nitropyridine Derivatives

Introduction: The Significance of Fluorinated Nitropyridines in Modern Drug Discovery 2-Fluoro-3-methyl-5-nitropyridine and its derivatives are pivotal building blocks in contemporary medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Nitropyridines in Modern Drug Discovery

2-Fluoro-3-methyl-5-nitropyridine and its derivatives are pivotal building blocks in contemporary medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and a nitro group onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the nitro group serves as a versatile synthetic handle for further molecular elaboration.[1][2] This class of compounds is integral to the synthesis of a wide array of complex molecules, including kinase inhibitors, agrochemicals, and other biologically active compounds.[1]

The transition from laboratory-scale synthesis to industrial production, however, presents a unique set of challenges. Issues such as reaction control, thermal management, impurity profiling, and cost-effectiveness become paramount. This comprehensive guide provides a detailed protocol and practical insights for the successful scale-up synthesis of 2-Fluoro-3-methyl-5-nitropyridine derivatives, with a focus on ensuring scientific integrity, safety, and reproducibility.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary route for the synthesis of 2-Fluoro-3-methyl-5-nitropyridine derivatives on a large scale hinges on the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group, particularly at positions ortho and para to it.[1][2][3] In the context of a 2-halopyridine, the fluorine atom at the 2-position is an excellent leaving group, making it the preferred site for nucleophilic displacement.[3][4] In fact, the rate of SNAr reactions with 2-fluoropyridines can be significantly faster than with their chloro- or bromo-analogs.[4]

A common and effective approach for the large-scale production of 2-Fluoro-3-methyl-5-nitropyridine involves the fluorination of a more readily available starting material, such as 2-chloro-3-methyl-5-nitropyridine. This halogen exchange (Halex) reaction is a powerful tool in industrial organic synthesis.

Visualizing the Synthetic Workflow

G cluster_0 PART 1: HALEX REACTION cluster_1 PART 2: WORK-UP & PURIFICATION cluster_2 PART 3: QUALITY CONTROL A 2-Chloro-3-methyl-5-nitropyridine E Reaction Vessel (Heated) A->E B Potassium Fluoride (KF) B->E C Phase-Transfer Catalyst (e.g., 18-crown-6) C->E D High-Boiling Point Aprotic Solvent (e.g., Sulfolane, DMF) D->E F 2-Fluoro-3-methyl-5-nitropyridine (Crude Product) E->F Heat (e.g., 150-220 °C) N TLC/LC-MS (Reaction Monitoring) E->N G Quenching (e.g., with water) F->G H Extraction (e.g., with Ethyl Acetate) G->H I Washing (Brine) H->I J Drying (e.g., Na2SO4) I->J K Solvent Removal (Rotary Evaporation) J->K L Purification (e.g., Recrystallization, Column Chromatography) K->L M Pure 2-Fluoro-3-methyl- 5-nitropyridine L->M O NMR (1H, 13C, 19F) (Structural Verification) M->O P HPLC/GC (Purity Assessment) M->P Q Melting Point M->Q

Caption: A generalized workflow for the scale-up synthesis of 2-Fluoro-3-methyl-5-nitropyridine.

Detailed Scale-Up Protocol

This protocol outlines a robust procedure for the synthesis of 2-Fluoro-3-methyl-5-nitropyridine from 2-chloro-3-methyl-5-nitropyridine.

Materials and Equipment
Reagents Ancillary Materials Equipment
2-Chloro-3-methyl-5-nitropyridineAnhydrous Potassium Fluoride (spray-dried)Jacketed Glass Reactor with Overhead Stirrer
Sulfolane (anhydrous)18-crown-6 or other suitable PTCTemperature Probe and Controller
Ethyl Acetate (reagent grade)Celite or other filter aidCondenser and Inert Gas Inlet (N2 or Ar)
n-Heptane (reagent grade)Anhydrous Sodium SulfateVacuum Filtration Apparatus
Deionized WaterActivated CharcoalRotary Evaporator
Brine (saturated NaCl solution)Silica Gel (for chromatography, if needed)Recrystallization Vessels
Step-by-Step Methodology

1. Reactor Preparation and Reagent Charging:

  • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen).

  • Charge the reactor with anhydrous potassium fluoride (KF, 3.0-5.0 equivalents). The KF should be spray-dried or of high purity and anhydrous to maximize its reactivity.

  • Add a phase-transfer catalyst (PTC) such as 18-crown-6 (0.05-0.1 equivalents). The PTC is crucial for solubilizing the fluoride ion in the organic phase.

  • Add anhydrous sulfolane as the solvent. The volume should be sufficient to ensure good stirring of the slurry.

  • Begin stirring and heat the mixture to 100-120 °C under a gentle flow of inert gas to ensure the removal of any residual moisture.

2. Reaction Execution:

  • Slowly add the 2-chloro-3-methyl-5-nitropyridine (1.0 equivalent) to the heated slurry. The addition can be done neat if the starting material is a low-melting solid or as a concentrated solution in sulfolane.

  • After the addition is complete, raise the temperature of the reaction mixture to 180-220 °C. The optimal temperature will need to be determined empirically but should be high enough to drive the reaction to completion in a reasonable timeframe.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

3. Reaction Work-up and Product Isolation:

  • Once the reaction is complete, cool the mixture to 60-80 °C.

  • Carefully quench the reaction by slowly adding water to the stirred mixture. This should be done cautiously as the reaction mixture is hot.

  • Transfer the quenched mixture to a larger vessel and dilute with additional water and ethyl acetate.

  • Stir vigorously for 15-30 minutes, then allow the layers to separate.

  • Separate the aqueous layer and extract it two more times with ethyl acetate.

  • Combine the organic extracts and wash them with water and then with brine to remove residual sulfolane and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude product can be purified by recrystallization. A common solvent system is ethyl acetate/n-heptane. Dissolve the crude material in a minimal amount of hot ethyl acetate and then slowly add n-heptane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • If further purification is required, column chromatography on silica gel can be employed.

Process Optimization and Causality

Parameter Recommendation Rationale
Fluoride Source Spray-dried, anhydrous KFThe reactivity of KF is highly dependent on its surface area and dryness. Spray-drying provides a high surface area, and anhydrous conditions prevent the formation of less reactive hydrates.
Solvent High-boiling aprotic polar solvents (e.g., Sulfolane, DMF)These solvents can reach the high temperatures required for the reaction and help to partially solubilize the KF, especially in the presence of a PTC.
Phase-Transfer Catalyst 18-crown-6 or similarThe PTC complexes with the potassium ion, making the fluoride ion "naked" and more nucleophilic, thereby accelerating the reaction rate.
Temperature 180-220 °CHigh temperatures are necessary to overcome the activation energy of C-Cl bond cleavage and facilitate the SNAr reaction. Careful temperature control is crucial to prevent side reactions and decomposition.
Moisture Control Rigorous exclusion of waterWater can deactivate the fluoride source and lead to the formation of hydroxy-pyridines as byproducts.

Safety Protocols: Handling Nitropyridines and High-Temperature Reactions

The scale-up of this synthesis involves significant hazards that must be carefully managed.

  • Chemical Hazards:

    • Nitropyridines: These compounds are often toxic and can be skin and eye irritants.[5][6][7][8] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7][9]

    • Solvents: High-boiling solvents like sulfolane and DMF have their own specific hazards. Consult the Safety Data Sheets (SDS) for each chemical before use.[5][9]

    • Reagents: Potassium fluoride is toxic if ingested or inhaled. 18-crown-6 is also toxic.

  • Process Hazards:

    • High Temperatures: The reaction is run at high temperatures, posing a risk of thermal burns. Use appropriate heating mantles or oil baths with robust temperature control.

    • Exothermic Reactions: While the initial reaction may not be highly exothermic, the quenching step can release a significant amount of heat. Quenching should always be done slowly and with adequate cooling.

    • Pressure Build-up: Ensure the reactor is not a closed system and is properly vented to prevent pressure build-up.

  • Emergency Procedures:

    • Have appropriate fire extinguishing media readily available (e.g., dry chemical, CO2).[5]

    • Ensure safety showers and eyewash stations are accessible.

    • In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[6][7][8]

Analytical Quality Control

Rigorous analytical testing is essential to ensure the quality and purity of the final product.

Analytical Technique Purpose Expected Results
1H, 13C, 19F NMR Structural confirmation and identification of impurities.The spectra should be consistent with the structure of 2-Fluoro-3-methyl-5-nitropyridine. The 19F NMR will show a characteristic signal for the fluorine atom on the pyridine ring.
HPLC/GC Determination of purity.The purity of the final product should typically be >98%.
LC-MS Confirmation of molecular weight and identification of low-level impurities.A parent ion corresponding to the molecular weight of the product should be observed.
Melting Point Assessment of purity.A sharp melting point range is indicative of a pure compound.

Conclusion

The scale-up synthesis of 2-Fluoro-3-methyl-5-nitropyridine derivatives is a challenging yet achievable endeavor. By understanding the underlying principles of nucleophilic aromatic substitution, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers and production chemists can successfully produce these valuable intermediates on a large scale. The protocol and insights provided in this guide serve as a comprehensive resource for navigating the complexities of this important chemical transformation.

References

  • Vertex AI Search. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Retrieved January 4, 2026.
  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved January 4, 2026, from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved January 4, 2026.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. Retrieved January 4, 2026.
  • Jubilant Ingrevia. (2024, February 19).
  • ECHEMI. (n.d.).
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Thermo Fisher Scientific. (2010, November 15).
  • National Center for Biotechnology Information. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved January 4, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine. Retrieved January 4, 2026.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis. Retrieved January 4, 2026.
  • National Institutes of Health. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved January 4, 2026, from [Link]

  • ChemicalBook. (n.d.). 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis. Retrieved January 4, 2026.
  • FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. Retrieved January 4, 2026.
  • SciSpace. (2006, February 25). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Retrieved January 4, 2026.
  • ChemicalBook. (n.d.). 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis. Retrieved January 4, 2026.
  • ChemicalBook. (n.d.). 5-Fluoro-2-nitropyridine synthesis. Retrieved January 4, 2026.
  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Retrieved January 4, 2026, from [Link]

  • FCAD Group. (n.d.).
  • ChemicalBook. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine synthesis. Retrieved January 4, 2026.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved January 4, 2026.
  • Royal Society of Chemistry. (n.d.). A quantitative reactivity scale for electrophilic fluorinating reagents. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitropyridine. Retrieved January 4, 2026, from [Link]

Sources

Method

Application Notes and Protocols for Real-Time Monitoring of Reactions Involving 2-Fluoro-3-methyl-5-nitropyridine

Abstract: This document provides a comprehensive guide to the analytical methods and protocols for monitoring chemical reactions involving 2-Fluoro-3-methyl-5-nitropyridine. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methods and protocols for monitoring chemical reactions involving 2-Fluoro-3-methyl-5-nitropyridine. Designed for researchers, scientists, and drug development professionals, these application notes detail the principles and practical execution of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on providing robust, scientifically-grounded methodologies that ensure data integrity and facilitate a deeper understanding of reaction kinetics, impurity profiling, and endpoint determination in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

Introduction: The Critical Role of Reaction Monitoring

2-Fluoro-3-methyl-5-nitropyridine is a key building block in medicinal chemistry and materials science, often utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the activating fluorine substituent make the pyridine ring susceptible to attack by various nucleophiles. Precise monitoring of these reactions is paramount for several reasons:

  • Optimization of Reaction Conditions: Real-time data allows for the fine-tuning of parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproduct formation.[1]

  • Impurity Profiling: Early detection and identification of impurities, such as isomers or hydrolysis products, are crucial for developing effective purification strategies and ensuring the final product's quality.[2]

  • Safety and Process Control: Understanding the reaction progress in real-time helps in maintaining control over the process, preventing runaway reactions, and ensuring consistent batch-to-batch production.[3][4][5][6][7]

  • Kinetic Studies: Detailed monitoring provides the data necessary to elucidate reaction mechanisms and kinetics, which is fundamental for process development and scale-up.

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols for the most effective analytical techniques for monitoring reactions with 2-Fluoro-3-methyl-5-nitropyridine.

Foundational Principles: Process Analytical Technology (PAT) and Method Validation

The methodologies described herein are grounded in the principles of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA. PAT aims to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes.[3][4][5][6][7]

A cornerstone of reliable analytical monitoring is robust method validation. Any analytical procedure developed must be demonstrated to be fit for its intended purpose.[8][9][10][11] Key validation parameters to consider for the methods described below include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring

HPLC is an indispensable tool for monitoring the progress of reactions involving 2-Fluoro-3-methyl-5-nitropyridine due to its versatility in separating a wide range of organic molecules.[2][12][13] A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.

Why RP-HPLC is Effective

Reversed-phase chromatography separates molecules based on their hydrophobicity. 2-Fluoro-3-methyl-5-nitropyridine and its likely reaction products and impurities will have differing polarities, allowing for their separation on a nonpolar stationary phase (like C18) with a polar mobile phase. For instance, a common byproduct, the hydrolyzed 2-hydroxy-3-methyl-5-nitropyridine, will be more polar and thus elute earlier than the starting material.[2]

Experimental Protocol: RP-HPLC Method for Monitoring SNAr Reactions

This protocol provides a starting point for method development and will require optimization and validation for your specific reaction.

Objective: To monitor the consumption of 2-Fluoro-3-methyl-5-nitropyridine and the formation of the desired product and any byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid or Formic Acid (for mobile phase modification)

Procedure:

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water mixture) to prevent further reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of organic molecules.
Mobile Phase A Water with 0.1% Phosphoric AcidPhosphoric acid helps to protonate silanol groups on the stationary phase, reducing peak tailing. For MS compatibility, use 0.1% formic acid.[14]
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier in RP-HPLC.
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% BA gradient elution is recommended to separate compounds with a range of polarities and to ensure that any highly retained impurities are eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm or Diode Array Detector (DAD)The nitro-aromatic system of the analyte and related compounds should have strong UV absorbance. A DAD allows for the acquisition of UV spectra to aid in peak identification and purity assessment.
Injection Volume 10 µLA typical injection volume.
  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product, and any byproducts based on their retention times.

    • Integrate the peak areas of all components.

    • Calculate the percentage conversion of the starting material and the relative percentage of product and byproducts over time. Note that without determining the UV response factors for each analyte, chromatographic results are reported as area percent rather than weight percent.[13]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Definitive Identification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[15] It is particularly useful for identifying unknown byproducts due to the mass spectral data it provides.

Applicability to 2-Fluoro-3-methyl-5-nitropyridine Reactions

2-Fluoro-3-methyl-5-nitropyridine and many of its potential reaction products are sufficiently volatile and thermally stable for GC analysis. GC can provide excellent separation of isomers, which can be challenging with HPLC. The mass spectrometer provides structural information, aiding in the definitive identification of impurities.[2]

Experimental Protocol: GC-MS Method

Objective: To identify and quantify volatile components in the reaction mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight)

  • A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.[15]

Procedure:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture and quench as described for HPLC.

    • Further dilute the sample in a volatile organic solvent compatible with the reaction mixture (e.g., ethyl acetate, dichloromethane).

  • GC-MS Conditions:

ParameterRecommended Starting ConditionRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)A standard, robust column for general-purpose analysis of a wide range of organic compounds.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow of 1 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial: 80 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 minA temperature program is necessary to separate compounds with different boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-400 m/zCovers the expected mass range of the starting material, products, and likely byproducts.
  • Data Analysis:

    • Identify components by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative amounts of each component by comparing their peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and In-Situ Monitoring

NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative analysis and reaction monitoring.[1][16] Both ¹H and ¹⁹F NMR are highly relevant for reactions involving 2-Fluoro-3-methyl-5-nitropyridine.

The Power of ¹H and ¹⁹F NMR
  • ¹H NMR: Provides detailed information about the proton environment in the molecule. The aromatic protons of the pyridine ring have characteristic chemical shifts that are sensitive to changes in substitution.[16] Monitoring the disappearance of starting material signals and the appearance of product signals provides a direct measure of reaction progress.

  • ¹⁹F NMR: The fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for monitoring the transformation of the C-F bond. The disappearance of the ¹⁹F signal of the starting material is a clear indicator of its consumption.

Protocol: At-Line ¹H NMR Reaction Monitoring

Objective: To quantify the conversion of starting material to product over time.

Instrumentation:

  • NMR spectrometer (a benchtop NMR can be suitable for routine monitoring).[1][17]

Procedure:

  • Preparation:

    • Obtain reference ¹H NMR spectra of the pure starting material and, if available, the expected product in the deuterated solvent that will be used for the reaction (or a miscible one).

    • Identify diagnostic peaks for the starting material and product that do not overlap with other signals.

    • Include a known concentration of an internal standard in the reaction mixture that is inert under the reaction conditions and has a signal that does not overlap with other peaks (e.g., 1,3,5-trimethoxybenzene).

  • Sample Collection and Analysis:

    • At each time point, withdraw an aliquot from the reaction, quench it, and prepare a sample for NMR analysis by dissolving it in a deuterated solvent.

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the area of a characteristic peak for the starting material, the product, and the internal standard.

    • Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.

    • Plot concentration versus time to obtain a reaction profile.

In-Situ (On-Line) NMR Monitoring

For a more advanced setup, the reaction can be monitored in real-time by flowing the reaction mixture through a flow cell within the NMR spectrometer.[17][18] This provides a continuous stream of data, offering a highly detailed view of the reaction kinetics.[17]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for monitoring a chemical reaction using the techniques described.

Analytical Workflow for Reaction Monitoring Workflow for Monitoring Reactions of 2-Fluoro-3-methyl-5-nitropyridine cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_analysis Analytical Techniques cluster_data Data Interpretation Reaction Reaction Vessel (2-Fluoro-3-methyl-5-nitropyridine + Reagents) Sampling Aliquot Sampling (Time Points: t0, t1, t2...) Reaction->Sampling Quenching Quenching & Dilution Sampling->Quenching HPLC HPLC Analysis (Quantitative Data) Quenching->HPLC GCMS GC-MS Analysis (Impurity ID) Quenching->GCMS NMR NMR Analysis (Structural Confirmation) Quenching->NMR Data Data Processing & Interpretation HPLC->Data GCMS->Data NMR->Data Kinetics Reaction Kinetics Data->Kinetics Purity Product Purity Data->Purity Endpoint Endpoint Determination Data->Endpoint

Caption: General workflow for reaction monitoring.

Conclusion and Best Practices

The choice of analytical method for monitoring reactions with 2-Fluoro-3-methyl-5-nitropyridine will depend on the specific reaction, the information required, and the available instrumentation.

  • For routine reaction progress and purity assessment: HPLC is often the most practical and robust choice.

  • For identifying unknown, volatile impurities: GC-MS is invaluable.

  • For detailed structural confirmation and kinetic studies: NMR provides the most comprehensive data.

It is often beneficial to use a combination of these techniques for a complete understanding of the reaction. For example, HPLC can be used for rapid, at-line monitoring, while GC-MS and NMR can be used to analyze key time points or the final reaction mixture for definitive structural confirmation of products and byproducts.

Crucially, all methods must be developed and validated to ensure the reliability of the data generated.[10][11][12] This systematic approach not only enhances process understanding and control but also forms the bedrock of robust and reproducible chemical synthesis.

References

  • Vertex AI Search. (2024). Process Analytical Technology: Enhancing Pharma Development.
  • Wikipedia. (n.d.). Process analytical technology.
  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
  • Schmidt + Haensch. (n.d.). Process Analytical Technology (PAT) - importance and meaning.
  • Thermo Fisher Scientific. (n.d.). Process Analytical Technology | PAT Testing.
  • ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique.
  • Chromatography Today. (2015). What Is Reaction Monitoring?.
  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • JoVE. (2015).
  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • NIH. (2015).
  • Sofpromed. (2024).
  • NIH. (n.d.).
  • Lab Manager. (2025).
  • Emery Pharma. (2023).
  • N.S.S. College of Pharmacy. (n.d.).
  • Magritek. (n.d.). Reaction Monitoring.
  • Thermo Fisher Scientific. (n.d.).
  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR.
  • BenchChem. (n.d.). Technical Support Center: 2-Chloro-3-methyl-5-nitropyridine.
  • Echemi. (n.d.). 2-Fluoro-3-methyl-5-nitropyridine.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis.
  • PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
  • Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.
  • Chemrio. (n.d.). 2-Fluoro-5-Nitro-3-Picoline; 2-fluoro-3-methyl-5-nitropyridine.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
  • CDS Analytical. (n.d.). Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-2-methyl-3-nitropyridine.
  • NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • PubMed. (2024).
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • ChemicalBook. (n.d.). 2-Fluoro-5-nitropyridine.
  • PubChem. (n.d.). 2-Fluoro-5-nitropyridine.
  • BenchChem. (n.d.). analytical methods for detecting 1,2,4,5-Tetrafluoro-3-nitrobenzene impurities.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-3-methyl-5-nitropyridine

Welcome to the technical support guide for the synthesis of 2-Fluoro-3-methyl-5-nitropyridine (CAS: 19346-46-4), a key intermediate in pharmaceutical and fine chemical development.[1] This document provides in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-3-methyl-5-nitropyridine (CAS: 19346-46-4), a key intermediate in pharmaceutical and fine chemical development.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and process development professionals. Our goal is to help you navigate the common challenges associated with this synthesis, optimize your reaction conditions, and ultimately improve your product yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. We delve into the root causes of common problems and provide actionable solutions grounded in chemical principles.

Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction from 2-Chloro-3-methyl-5-nitropyridine shows low conversion and poor yield. What are the likely causes and how can I fix it?

Answer:

Low conversion in the SNAr fluorination of 2-Chloro-3-methyl-5-nitropyridine is a frequent challenge. The reactivity in SNAr reactions on pyridine rings is influenced by the leaving group, the nucleophilicity of the fluoride source, solvent effects, and temperature.[2] The nitro group in the para-position (position 5) relative to the chlorine (position 2) is essential, as it activates the ring for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. However, several factors can still impede the reaction.

Root Cause Analysis & Solutions:

  • Inactive Fluoride Source: The most common issue is the low nucleophilicity of the fluoride anion, which is often heavily solvated and has high lattice energy in its salt form (e.g., KF).

    • Solution 1: Use Spray-Dried KF or Cesium Fluoride (CsF). Anhydrous, finely powdered potassium fluoride (spray-dried) offers a larger surface area. Cesium fluoride is more soluble in organic solvents and more reactive than KF, often providing superior results.[3][4]

    • Solution 2: Employ a Phase-Transfer Catalyst (PTC). Catalysts like Kryptofix 222 or tetrabutylammonium bromide (TBAB) can complex the potassium ion, liberating a "naked," more nucleophilic fluoride anion in the organic phase.[5][6]

  • Inappropriate Solvent: The choice of solvent is critical for solvating the fluoride salt while not hindering its nucleophilicity.

    • Solution: Use High-Boiling Aprotic Polar Solvents. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Sulfolane are ideal.[3][7] They effectively solvate the cation of the fluoride salt but poorly solvate the fluoride anion, enhancing its reactivity. Avoid protic solvents (like ethanol or water) as they will hydrogen-bond with and deactivate the fluoride ion.

  • Insufficient Temperature: The activation energy for displacing a chloride on an aromatic ring is significant.

    • Solution: Increase Reaction Temperature. These reactions often require elevated temperatures, typically in the range of 140-180°C, to proceed at a reasonable rate.[5][6][8] Monitor the reaction for thermal decomposition of the starting material or product if pushing the temperature higher.

  • Presence of Water: Trace amounts of water can drastically reduce yield by hydrating the fluoride source and potentially leading to hydrolysis byproducts.

    • Solution: Ensure Anhydrous Conditions. Use anhydrous solvents and reagents. Dry the fluoride salt (e.g., KF) in an oven before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.[9]

Troubleshooting Workflow: Low SNAr Conversion

Caption: Troubleshooting decision tree for low SNAr yield.

Question 2: I am attempting the Balz-Schiemann route from 2-Amino-3-methyl-5-nitropyridine, but the process is hazardous and gives a low yield of fluorinated product with significant tar formation. How can I improve this?

Answer:

The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring, but it is fraught with challenges, especially with heterocyclic amines.[10] The primary issues are the instability of the intermediate diazonium salt and competing side reactions during its thermal decomposition.

Root Cause Analysis & Solutions:

  • Diazonium Salt Instability (Safety Hazard): Pyridyl diazonium salts are notoriously unstable and can decompose violently, even explosively, upon isolation and drying.[11] This is the most critical safety concern.

    • Solution 1: Do NOT Isolate the Diazonium Salt. Modern protocols strongly advise against isolating the diazonium tetrafluoroborate salt.[11][12] An in situ or one-pot procedure where the salt is generated and then decomposed in the same reaction vessel is significantly safer.

    • Solution 2: Strict Temperature Control. Diazotization must be performed at low temperatures (typically -5 to 5°C) to minimize premature decomposition of the diazonium salt.[13][14] Exceeding this temperature can lead to loss of the diazo group as N₂ gas and formation of undesired phenols.[13]

  • Inefficient Fluoro-dediazoniation: The thermal decomposition step, where the diazonium salt breaks down to form the aryl fluoride, nitrogen gas, and boron trifluoride, can be inefficient.

    • Solution 1: Use an Alternative Fluoride Source/Solvent. Instead of thermal decomposition in a dry state or inert solvent, consider performing the decomposition in an ionic liquid or using alternative fluoride sources like organotrifluoroborates, which can facilitate the reaction under milder conditions.[15][16] Some methods use HF-pyridine or other amine-HF complexes as both the diazotization medium and fluoride source, though these require specialized equipment due to the hazardous nature of HF.[10]

    • Solution 2: Photochemical Decomposition. In some cases, photolysis can provide a milder alternative to thermal decomposition, potentially reducing tar formation.

  • Side Reactions and Tar Formation: High decomposition temperatures often lead to radical side reactions, producing polymeric tars and other hard-to-remove impurities.[15][17] The highly reactive aryl cation intermediate can also react with any available nucleophiles, including trace water (forming phenols) or the solvent itself.

    • Solution: Optimize Decomposition Conditions. The goal is to find the lowest possible temperature at which the decomposition proceeds smoothly. This is often done by slowly warming the solution containing the diazonium salt until a steady evolution of nitrogen gas is observed. Performing the reaction in a high-boiling, non-reactive solvent can help moderate the temperature.

Data Summary: Critical Parameters for Diazotization

ParameterRecommended ConditionRationale & Citation
Temperature -5 °C to 5 °CMinimizes premature decomposition of the unstable diazonium salt.[13]
Acid Tetrafluoroboric Acid (HBF₄)Provides the tetrafluoroborate counter-ion necessary for the Schiemann reaction.[10]
Nitrite Source Sodium Nitrite (NaNO₂)Standard reagent for diazotization. Should be added slowly as a solution.[13]
Isolation AVOID Pyridyl diazonium salts are potentially explosive when isolated and dry.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for 2-Fluoro-3-methyl-5-nitropyridine: SNAr or Balz-Schiemann?

For scalability, safety, and reliability, the Nucleophilic Aromatic Substitution (SNAr) route is strongly preferred . It avoids the generation and handling of thermally unstable and potentially explosive diazonium salt intermediates.[11][13] The SNAr route typically involves fewer steps if the starting material, 2-Chloro-3-methyl-5-nitropyridine, is readily available.[8][18] While the Balz-Schiemann reaction is a powerful tool for introducing fluorine, its operational hazards make it less suitable for routine or large-scale synthesis unless significant process safety controls are in place.[12]

Q2: What are the key safety precautions I should take during this synthesis?
  • For the SNAr Route:

    • Work in a well-ventilated fume hood.

    • Wear appropriate PPE (gloves, safety glasses, lab coat).

    • High temperatures are often required; use appropriate heating mantles and temperature controllers to avoid overheating.

    • The solvents used (DMF, DMSO) have specific health considerations; consult their Safety Data Sheets (SDS).

  • For the Balz-Schiemann Route (if unavoidable):

    • CRITICAL: Treat all isolated diazonium salts as potentially explosive.[11][19] The best practice is to never isolate them.

    • Always work behind a blast shield.

    • Use plastic or Teflon-coated spatulas for handling any solid diazonium compounds, as scratching with metal can initiate decomposition.[11]

    • Maintain strict temperature control during diazotization.

    • Ensure the reaction setup is properly vented to allow for the safe release of nitrogen gas during decomposition.[13]

Q3: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. Visualizing the spots under UV light is typically sufficient. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used on quenched aliquots.

Q4: What is the best method for purifying the final product?

The purification method depends on the scale and the nature of the impurities.

  • Column Chromatography: For lab-scale synthesis, silica gel column chromatography is highly effective for separating the product from unreacted starting material and non-polar impurities.

  • Recrystallization: If a solid product of sufficient purity is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an efficient method for final purification.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used, although care must be taken to avoid thermal decomposition.[7]

Diagram: Comparison of Synthetic Routes

Caption: Overview of the two primary synthetic pathways.

Section 3: Key Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: SNAr Fluorination (Recommended)

Starting Material: 2-Chloro-3-methyl-5-nitropyridine[8][18]

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (3.0 equivalents) and a phase-transfer catalyst such as Kryptofix 222 (0.1 equivalents).

  • Add anhydrous DMSO to the flask, sufficient to create a stirrable slurry.

  • Add 2-Chloro-3-methyl-5-nitropyridine (1.0 equivalent).

  • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction typically takes 8-16 hours.

  • Upon completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography to yield 2-Fluoro-3-methyl-5-nitropyridine.

Protocol 2: One-Pot Balz-Schiemann Reaction (Use with Extreme Caution)

Procedure:

  • WORK BEHIND A BLAST SHIELD.

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-Amino-3-methyl-5-nitropyridine (1.0 equivalent).

  • Cool the flask to -5°C in an ice-salt bath.

  • Slowly add tetrafluoroboric acid (HBF₄, 48% in H₂O, ~3.0 equivalents) while maintaining the internal temperature below 0°C.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise via the addition funnel over 30-60 minutes, ensuring the temperature never exceeds 5°C .

  • After the addition is complete, stir the mixture at 0-5°C for an additional hour.

  • DO NOT FILTER OR ISOLATE THE DIAZONIUM SALT.

  • Slowly and carefully warm the reaction mixture. You should observe the evolution of nitrogen gas. Control the heating rate to maintain a steady, non-violent effervescence. A typical decomposition temperature range is 80-100°C.[15]

  • Once gas evolution ceases, cool the reaction to room temperature.

  • Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to obtain the crude product for purification.

References

  • Vertex AI Search. (n.d.).
  • RSC Publishing. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 4, 2026, from [Link]

  • FAQ. (n.d.). What is the chemical structure and properties of 2-Chloro-3-methyl-5-nitropyridine? Retrieved January 4, 2026.
  • White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved January 4, 2026.
  • SpringerLink. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. Retrieved January 4, 2026, from [Link]

  • Semantic Scholar. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved January 4, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved January 4, 2026.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis. Retrieved January 4, 2026.
  • ChemicalBook. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine synthesis. Retrieved January 4, 2026.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • NIH National Center for Biotechnology Information. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2006). (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved January 4, 2026, from [Link]

  • BenchChem. (n.d.).
  • ACS Publications. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Retrieved January 4, 2026, from [Link]

  • ChemicalBook. (n.d.). 2-Fluoro-5-nitropyridine. Retrieved January 4, 2026.
  • YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved January 4, 2026.
  • NIH National Center for Biotechnology Information. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved January 4, 2026, from [Link]

  • ChemicalBook. (n.d.). 5-Fluoro-2-nitropyridine synthesis. Retrieved January 4, 2026.
  • ResearchGate. (n.d.). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazoniation. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2018). (PDF) Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Retrieved January 4, 2026, from [Link]

Sources

Optimization

Technical Support Center: Nitration of 2-Fluoro-3-methylpyridine

Introduction Welcome to the technical support guide for the nitration of 2-Fluoro-3-methylpyridine. The targeted product of this reaction, 2-Fluoro-3-methyl-5-nitropyridine, is a valuable building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the nitration of 2-Fluoro-3-methylpyridine. The targeted product of this reaction, 2-Fluoro-3-methyl-5-nitropyridine, is a valuable building block in medicinal chemistry and drug development, often utilized as a key intermediate in the synthesis of complex pharmaceutical agents.[1] However, the electrophilic aromatic substitution (EAS) on a pyridine ring presents a unique set of challenges. The pyridine nitrogen deactivates the ring towards electrophiles, a situation often exacerbated by the strongly acidic conditions required for nitration, which leads to the formation of the even more deactivated pyridinium ion.[2]

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common pitfalls and side reactions associated with this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction shows very low or no conversion to the desired product. What is the primary cause?

Answer: This is the most common issue encountered during the nitration of pyridine derivatives. The low reactivity stems from two main factors:

  • Inherent Electron Deficiency: The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density from the aromatic system and making it less nucleophilic than benzene. This inherent property makes the ring less susceptible to attack by electrophiles like the nitronium ion (NO₂⁺).[3]

  • Pyridinium Ion Formation: Standard nitrating conditions involve a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄). In this highly acidic medium, the basic lone pair of electrons on the pyridine nitrogen is readily protonated, forming a pyridinium cation.[2][4] This positive charge dramatically increases the electron-withdrawing effect, further deactivating the ring towards electrophilic attack. The nitration of pyridine is estimated to be about a million times slower than that of benzene.[4]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that you are using anhydrous, fuming nitric acid and concentrated sulfuric acid of high purity. Water content can quench the nitronium ion.

  • Increase Reaction Temperature/Time: Due to the low reactivity, higher temperatures (e.g., 100-120°C) and longer reaction times may be necessary to drive the reaction forward.[5] However, this must be balanced against the risk of increased side reactions (see Q3).

  • Consider Alternative Nitrating Systems: For highly deactivated substrates, harsher or alternative nitrating agents might be required. Systems like nitric acid in trifluoroacetic anhydride can be effective, though they may follow different mechanistic pathways and require careful handling.[4][6]

Question 2: My analysis (TLC, LC-MS, NMR) shows a mixture of several nitrated products. What are these isomers and why do they form?

Answer: The formation of regioisomers is a significant side reaction governed by the directing effects of the substituents on the pyridine ring. For 2-Fluoro-3-methylpyridine, you have three competing influences:

  • Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles to the meta-position (C-3 and C-5).

  • Fluoro Group (at C-2): A deactivating group due to its inductive effect, but it directs ortho- and para- to itself (C-3 and C-6).

  • Methyl Group (at C-3): An activating group that directs ortho- and para- to itself (C-2, C-4, and C-6).

The desired product is formed by nitration at C-5, which is meta to the nitrogen and para to the fluorine. However, other isomers can form due to the influence of the methyl group directing to C-6.

Potential Product Position of NO₂ Directing Influence Notes
2-Fluoro-3-methyl-5-nitropyridine C-5(Desired) Meta to N; Para to FThis is the electronically favored product for EAS on a deactivated pyridine ring.
2-Fluoro-3-methyl-6-nitropyridine C-6Para to Me; Ortho to FFormation is possible due to the activating effect of the methyl group. May form in smaller quantities.
2-Fluoro-3-methyl-4-nitropyridine C-4Ortho to MeSterically hindered by the adjacent methyl group and electronically disfavored. Usually a minor byproduct.

Mitigation Strategies:

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity, favoring the thermodynamically more stable product over kinetically formed byproducts.

  • Choice of Nitrating Agent: The size and reactivity of the electrophile can influence regioselectivity. Experimenting with different nitrating systems may alter the isomer ratio.

  • Purification: A robust purification strategy, typically flash column chromatography on silica gel, is essential to isolate the desired 5-nitro isomer from other byproducts.[7]

Question 3: I am observing significant charring and a low mass balance. What is causing this degradation?

Answer: Strong nitrating mixtures are powerful oxidants, and this can lead to the degradation of your starting material or product, especially at elevated temperatures.[5]

Primary Side Reactions:

  • Oxidation of the Methyl Group: The alkyl side chain is susceptible to oxidation by hot, concentrated nitric acid. This can lead to the formation of a carboxylic acid (2-Fluoro-5-nitropyridine-3-carboxylic acid) or complete degradation to gaseous byproducts (CO₂, NOx) and tar. The historical preparation of nicotinic acid involved the oxidation of nicotine with nitric acid, highlighting the potent oxidizing power of this reagent.[5]

  • Hydrolysis of the Fluoro Group: While the C-F bond is strong, under harsh acidic conditions and high temperatures, nucleophilic attack by water (present in the acids or generated during the reaction) on the protonated pyridine ring can lead to hydrolysis, replacing the fluorine with a hydroxyl group to form a hydroxypyridine derivative.[8] This byproduct can then be further nitrated or oxidized.

Troubleshooting Flowchart for Reaction Failure

G start Reaction Outcome? low_conversion Low / No Conversion start->low_conversion < 50% Conversion complex_mixture Complex Mixture / Multiple Products start->complex_mixture > 2 Spots on TLC degradation Degradation / Charring start->degradation Low Mass Balance check_reagents Verify Reagent Purity & Anhydrous Conditions low_conversion->check_reagents optimize_purification Optimize Column Chromatography complex_mixture->optimize_purification lower_temp Decrease Reaction Temperature complex_mixture->lower_temp Improve Selectivity check_temp Was Temperature Too High? degradation->check_temp increase_energy Increase Temperature / Time Incrementally check_reagents->increase_energy Reagents OK check_temp->lower_temp Yes

Caption: Troubleshooting decision tree for nitration experiments.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific observations.

Safety Warning: This reaction uses highly corrosive and oxidizing acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. An ice bath for quenching must be prepared in advance.

Reagents & Equipment:

  • 2-Fluoro-3-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Round-bottom flask with a magnetic stir bar

  • Condenser and drying tube

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Large beaker with crushed ice for quenching

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel in a fume hood.

  • Acid Mixture Preparation: To the flask, add concentrated H₂SO₄ (4.0 eq). Cool the flask in an ice bath to 0-5°C.

  • Substrate Addition: Slowly add 2-Fluoro-3-methylpyridine (1.0 eq) to the cold sulfuric acid while stirring. The addition should be dropwise to control the exotherm. Maintain the internal temperature below 10°C.

  • Nitric Acid Addition: Once the substrate is fully dissolved, begin the dropwise addition of fuming HNO₃ (1.2 eq) via the dropping funnel. Crucially, maintain the internal temperature below 10°C during this addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction to 80-90°C. Monitor the reaction progress by TLC or LC-MS (a sample must be quenched carefully in ice/bicarbonate solution before analysis).

  • Quenching: Once the reaction is complete (or has reached optimal conversion), cool the mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic step.

  • Neutralization & Extraction: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Be cautious of gas evolution. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material using flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-Fluoro-3-methyl-5-nitropyridine isomer.

Mechanism Overview: Desired vs. Side Reaction

The reaction proceeds via electrophilic aromatic substitution. The key steps are the generation of the nitronium ion electrophile, followed by its attack on the electron-rich pyridine ring.

G cluster_reagents Reagent Activation cluster_main Desired Pathway (C-5 Nitration) cluster_side Side Reaction (C-6 Nitration) HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2SO4->NO2+ SM_side 2-Fluoro-3-methylpyridine NO2+->SM_side SM 2-Fluoro-3-methylpyridine SM_main 2-Fluoro-3-methylpyridine Sigma_5 σ-complex (attack at C-5) SM_main->Sigma_5 + NO₂⁺ Product_5 2-Fluoro-3-methyl-5-nitropyridine Sigma_5->Product_5 - H⁺ Sigma_6 σ-complex (attack at C-6) SM_side->Sigma_6 + NO₂⁺ Product_6 2-Fluoro-3-methyl-6-nitropyridine Sigma_6->Product_6 - H⁺

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for 2-Fluoro-3-methyl-5-nitropyridine

Welcome to the technical support hub for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 2-Fluoro-3-methyl-5-nitropyridine. As a challenging, electron-deficient heteroaromatic substrate, its successful coupling requires careful optimization of reaction parameters. This document is designed to help you navigate these challenges to achieve high yields and reproducible results.

Section 1: Understanding the Substrate: FAQs on Inherent Reactivity

This section addresses the unique electronic and steric properties of 2-Fluoro-3-methyl-5-nitropyridine and how they impact the Suzuki-Miyaura reaction.

Q1: How do the functional groups on the pyridine ring influence the reaction?

A: The reactivity of 2-Fluoro-3-methyl-5-nitropyridine is a complex interplay of its substituents:

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This Lewis basicity can inhibit or deactivate the catalyst, effectively sequestering it from the catalytic cycle and halting the reaction.[1][2][3][4] This is a primary challenge when working with many pyridine substrates.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety renders the pyridine ring highly electron-deficient. This electronic property is advantageous for the oxidative addition step, which is often the rate-determining step in the Suzuki coupling.[5][6] The increased electrophilicity at the C-F bond facilitates its cleavage by the Pd(0) catalyst.[6]

  • Fluoro Group (-F): The C(sp²)-F bond is the strongest carbon-halogen bond, making its cleavage for oxidative addition notoriously difficult compared to chlorides, bromides, or iodides.[7] This necessitates the use of highly active catalytic systems, typically employing bulky, electron-rich phosphine ligands to promote this challenging step.[8][9]

  • Methyl Group (-CH₃): The methyl group at the 3-position introduces steric hindrance around the reactive C-F bond at the 2-position. This can further impede the approach of the bulky palladium catalyst, slowing the rate of oxidative addition.

Q2: Is there a risk of the nitro group acting as a leaving group?

A: While there is emerging research on using nitro groups as leaving groups in Suzuki couplings, these reactions require very specific and often harsh conditions, such as specialized ligands (e.g., BrettPhos) and high temperatures.[10][11] For standard Suzuki conditions, the C-F bond is the intended and far more likely site of oxidative addition. The primary role of the nitro group in this context is electronic activation of the C-F bond.[6]

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide is structured to help you diagnose and solve specific problems encountered during the optimization process.

Q1: My reaction shows very low or no conversion of the starting material. What's the first thing I should check?

A: A lack of conversion typically points to a problem with catalyst activity or the initial oxidative addition step.

  • Inert Atmosphere is Critical: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[12] Inadequate degassing of solvents and failure to maintain a positive pressure of inert gas (Argon or Nitrogen) can lead to rapid catalyst oxidation and deactivation.

  • Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are not degraded. Phosphine ligands, especially electron-rich ones, can oxidize upon storage.[12] Using a pre-formed catalyst (precatalyst) can sometimes offer better reproducibility.[13]

  • Insufficiently Active Catalyst System: The C-F bond is very strong. A standard catalyst like Pd(PPh₃)₄ may be completely ineffective. You must use a more active system. This typically involves a Pd(II) or Pd(0) source combined with a bulky, electron-rich phosphine ligand (see Section 3, Q5).[7][8]

  • Catalyst Inhibition by Pyridine: The substrate itself may be inhibiting your catalyst.[4] Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes mitigate this by favoring ligand coordination over substrate coordination.

  • Low Reaction Temperature: Oxidative addition to a C-F bond often requires significant thermal energy. If you started at a low temperature (e.g., 60 °C), a stepwise increase to 80-110 °C may be necessary.

Q2: TLC/LCMS analysis shows my 2-Fluoro-3-methyl-5-nitropyridine is consumed, but the yield of my desired product is very low. What are the likely side reactions?

A: This scenario suggests that while oxidative addition is occurring, the catalytic cycle is being diverted by side reactions. The two most common culprits are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid/ester, replacing it with a hydrogen atom.[12][14] It is a major pathway for yield loss, especially with electron-deficient or heteroaromatic boronic acids.[15]

    • Cause: Often promoted by excess water, high temperatures, or the choice of base.

    • Solution:

      • Use Boronic Esters: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester. These are more resistant to premature hydrolysis.[12][16]

      • Optimize the Base: Use the weakest base that still effectively promotes the reaction. Anhydrous, finely powdered bases like K₃PO₄ or Cs₂CO₃ are often superior to aqueous solutions of Na₂CO₃ or K₂CO₃.

      • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic ester to destabilizing conditions.

  • Homocoupling: This is the dimerization of your boronic acid/ester coupling partner to form a biaryl byproduct.

    • Cause: The primary cause is the presence of oxygen, which facilitates an oxidative coupling pathway.[12]

    • Solution: Rigorous degassing is paramount. Ensure your solvents are thoroughly sparged with an inert gas before use and that the reaction is maintained under a strict inert atmosphere. A common technique is to perform three vacuum/inert gas backfill cycles on the reaction flask before heating.

Below is a troubleshooting workflow to help diagnose low-yield reactions.

G start Low Yield or No Product check_sm Starting Material (SM) Consumed? start->check_sm sm_consumed YES check_sm->sm_consumed  TLC/LCMS   sm_not_consumed NO check_sm->sm_not_consumed check_side_reactions Side Reactions are Dominant sm_consumed->check_side_reactions check_catalyst Issue with Oxidative Addition or Catalyst Activity sm_not_consumed->check_catalyst sol_catalyst_1 1. Ensure Strict Inert Atmosphere (Degas Solvents!) check_catalyst->sol_catalyst_1 sol_catalyst_2 2. Use Highly Active Ligand (e.g., Buchwald Ligands) sol_catalyst_1->sol_catalyst_2 sol_catalyst_3 3. Increase Temperature sol_catalyst_2->sol_catalyst_3 sol_catalyst_4 4. Check Reagent Purity sol_catalyst_3->sol_catalyst_4 protodeboronation Protodeboronation Likely (Arene byproduct from boronic acid) check_side_reactions->protodeboronation homocoupling Homocoupling Observed (Dimer of boronic acid) check_side_reactions->homocoupling sol_proto Use Boronic Ester (BPin) Optimize Base (K₃PO₄, Cs₂CO₃) Minimize Reaction Time protodeboronation->sol_proto Solution sol_homo Improve Degassing Protocol Ensure Strict Inert Atmosphere homocoupling->sol_homo Solution

Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Section 3: Core Parameter Optimization

Q5: How do I select the optimal Palladium Catalyst and Ligand?

A: This is the most critical decision for coupling with an unreactive C-F bond. Standard ligands like triphenylphosphine (PPh₃) are generally insufficient.[13] You need to screen a panel of highly active, electron-rich, and sterically hindered phosphine ligands.

Palladium Source Recommended Ligand Class Specific Examples Rationale & Causality
Pd(OAc)₂Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosThese "Buchwald ligands" are the gold standard for challenging couplings. Their steric bulk promotes reductive elimination, while their high electron density facilitates the difficult oxidative addition of the C-F bond.[7][8]
Pd₂(dba)₃Ferrocenyl Phosphines dppfOften effective for heteroaromatic couplings, providing a good balance of stability and activity.[17]
PdCl₂(dppf)N-Heterocyclic Carbenes (NHCs) IPr, SIPrThese are very strong electron-donating ligands that can form highly stable and active palladium complexes, sometimes outperforming phosphines for specific substrates.[18][19]

Recommendation: Start your screen with Pd(OAc)₂ or Pd₂(dba)₃ paired with SPhos or XPhos at a 1:2 Pd:Ligand ratio.

Q6: What is the best choice of Base and Solvent?

A: The base activates the organoboron species for transmetalation, while the solvent must solubilize all components.[18] Often, a biphasic solvent system is used.

Base Solvent System Pros Cons
K₂CO₃Dioxane/H₂O, Toluene/H₂OInexpensive, commonly used, effective for many couplings.[20]Aqueous nature can promote protodeboronation.[4]
K₃PO₄Dioxane/H₂O, THF/H₂OStronger base, can accelerate slow reactions. Often provides better yields than carbonates.[21]Can be too harsh, potentially increasing protodeboronation if not carefully controlled.
Cs₂CO₃DMF, DioxaneHighly effective for difficult couplings. Its solubility in organic solvents can be advantageous.More expensive. Can lead to side reactions if substrates are base-sensitive.
KFDioxaneAnhydrous fluoride source, can be effective in minimizing protodeboronation.[18]Can be less effective at promoting transmetalation than stronger bases.

Recommendation: Begin with K₃PO₄ in a 4:1 mixture of Dioxane:H₂O. If protodeboronation is a major issue, switch to anhydrous conditions using powdered KF or Cs₂CO₃ in dry Dioxane or DMF.

Q7: Should I use a Boronic Acid or a Boronic Ester?

A: For challenging substrates prone to side reactions, boronic esters are almost always the superior choice.

  • Boronic Acids (RB(OH)₂): Prone to dehydration to form cyclic boroxine trimers, which can have different reactivity. More susceptible to protodeboronation.[22]

  • Boronic Pinacol Esters (R-BPin): Significantly more stable to storage and reaction conditions.[4] They are less prone to protodeboronation and provide more consistent and reproducible results, making them well worth the extra synthetic step or cost.

Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening

This protocol provides a starting point for optimization. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-3-methyl-5-nitropyridine (1.0 equiv), the arylboronic pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Atmosphere Inerting: Seal the flask, and subject it to three cycles of evacuation and backfilling with Argon or Nitrogen.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane:H₂O, to make a ~0.1 M solution with respect to the limiting reagent).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (start with 80-100 °C).[23]

  • Monitoring: Monitor the reaction progress by TLC or LCMS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: Rigorous Solvent Degassing
  • Place the desired solvent in a Schlenk flask.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once fully frozen, apply a high vacuum for 10-15 minutes.

  • Close the flask to the vacuum and allow the solvent to thaw completely. You will see bubbles evolving from the liquid.

  • Repeat this "freeze-pump-thaw" cycle two more times for a total of three cycles to ensure all dissolved oxygen is removed.

  • Finally, backfill the flask with Argon or Nitrogen. The solvent is now ready for use.

Section 5: Visual Guides
The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps: oxidative addition of the palladium into the C-F bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[5][24]

Suzuki_Cycle pd0 L₂Pd⁽⁰⁾ (Active Catalyst) pd_complex1 L₂Pd⁽ᴵᴵ⁾(Ar¹)(F) pd0->pd_complex1 ox_add ox_add Oxidative Addition pd_complex2 L₂Pd⁽ᴵᴵ⁾(Ar¹)(Ar²) pd_complex1->pd_complex2 transmetal transmetal Transmetalation pd_complex2->pd0 red_elim red_elim Reductive Elimination product Ar¹-Ar² (Coupled Product) red_elim->product aryl_halide Ar¹-F (2-Fluoro-3-methyl-5-nitropyridine) aryl_halide->ox_add boronic_ester Ar²-B(OR)₂ + Base boronic_ester->transmetal

Sources

Optimization

Technical Support Center: Optimizing Reactions with 2-Fluoro-3-methyl-5-nitropyridine

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for 2-Fluoro-3-methyl-5-nitropyridine. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 2-Fluoro-3-methyl-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this highly reactive and versatile building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low conversion rates and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes 2-Fluoro-3-methyl-5-nitropyridine so reactive, particularly at the C2-fluorine position?

The high reactivity of this substrate is a direct consequence of its electronic structure. The pyridine ring is inherently electron-deficient. This effect is powerfully amplified by the nitro group (-NO₂) at the 5-position, which is a strong electron-withdrawing group acting through resonance and induction.[1][2] This group, positioned para to the C2 carbon, effectively delocalizes and stabilizes the negative charge that develops during nucleophilic attack, lowering the activation energy of the reaction.[2][3]

Furthermore, in the context of Nucleophilic Aromatic Substitution (SNAr), fluorine is an excellent leaving group.[4] While this may seem counterintuitive compared to SN2 reactions, the rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[5] Fluorine's intense electronegativity polarizes the C-F bond, making the C2 carbon highly electrophilic and susceptible to attack.[1][5]

Q2: What are the most common reaction types where low conversion is an issue with this substrate?

The primary reactions involving 2-Fluoro-3-methyl-5-nitropyridine are:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common transformation, where the fluoride is displaced by nucleophiles like amines, alcohols, and thiols.[6] Low conversion here often relates to the nucleophile, base, or solvent choice.

  • Palladium-Catalyzed Cross-Coupling Reactions: While the C-F bond is strong, analogous chloro- or bromo-pyridines are frequently used in Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[7] Researchers attempting similar chemistry must be vigilant about catalyst inhibition and reaction conditions. The pyridine nitrogen, in particular, can poison the palladium catalyst.[8]

Q3: What general precautions should I take before starting a reaction?

Given the substrate's reactivity and the sensitivity of many organometallic reactions, the following precautions are essential:

  • Moisture Sensitivity: While the compound itself is moderately stable, many reagents used in conjunction with it (e.g., strong bases, organometallics, palladium catalysts) are highly sensitive to moisture.[9] Always use anhydrous solvents and properly dried glassware.

  • Inert Atmosphere: For all palladium-catalyzed reactions, it is critical to degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the catalyst.[10]

  • Purity of Reagents: Ensure the purity of your nucleophile, base, and solvents. Impurities can lead to unexpected side reactions or catalyst poisoning.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Q4: My SNAr reaction with an amine (or alcohol/thiol) has stalled or resulted in a low yield. What are the most likely causes and how do I fix them?

Low conversion in SNAr reactions with 2-Fluoro-3-methyl-5-nitropyridine is a common but solvable issue. The root cause typically lies in one of three areas: the nucleophile's reactivity, the reaction conditions (solvent and temperature), or the choice of base.

Below is a systematic workflow to diagnose the problem.

sn_ar_troubleshooting start Low S N Ar Conversion check_nucleophile Step 1: Evaluate Nucleophile - Is it sterically hindered? - Is it a weak nucleophile (e.g., aniline)? - Could it be degrading? start->check_nucleophile Begin Diagnosis check_conditions Step 2: Assess Reaction Conditions - Is the solvent appropriate (aprotic polar)? - Is the temperature high enough? - Is reaction time sufficient? check_nucleophile->check_conditions Nucleophile OK solution_nucleophile Solution: - Increase nucleophile equivalents (1.5-2.0 eq). - For weak nucleophiles, use a stronger base or higher temperature. - Check nucleophile purity/age. check_nucleophile->solution_nucleophile Problem Identified check_base Step 3: Scrutinize the Base - Is the base strong enough to deprotonate the nucleophile? - Is the base soluble in the solvent? - Are there sufficient equivalents? check_conditions->check_base Conditions OK solution_conditions Solution: - Switch to a higher-boiling aprotic polar solvent (e.g., DMSO, NMP). [10] - Increase reaction temperature incrementally (e.g., 80°C -> 100°C -> 120°C). - Extend reaction time and monitor by TLC/LCMS. check_conditions->solution_conditions Problem Identified solution_base Solution: - Switch to a stronger, non-nucleophilic base (e.g., K₂CO₃ -> Cs₂CO₃ or NaH). - Ensure at least 2-3 equivalents of base. - Consider a phase-transfer catalyst for solubility issues. check_base->solution_base Problem Identified

SNAr Troubleshooting Workflow
  • Solvent: The mechanism of SNAr involves the formation of a charged Meisenheimer complex.[2] Polar aprotic solvents are ideal because they can stabilize this intermediate without solvating and deactivating the anionic nucleophile through hydrogen bonding.[11][12] Protic solvents (like alcohols) can cage the nucleophile, drastically reducing its reactivity.

Solvent TypeExamplesSuitability for SNArRationale
Ideal DMSO, DMF, NMP, DMAcExcellentHigh polarity stabilizes the Meisenheimer complex; aprotic nature leaves the nucleophile highly reactive.[6][13]
Acceptable Acetonitrile, THF, DioxaneGoodModerately polar; good for moderately reactive nucleophiles. May require higher temperatures.[13]
Poor Alcohols, WaterPoorProtic nature solvates and deactivates the nucleophile via hydrogen bonding, reducing its effective concentration and reactivity.[12]
Avoid Toluene, HexaneVery PoorNonpolar solvents cannot stabilize the charged intermediate, leading to very high activation energy.
  • Base: For reactions with protic nucleophiles (R-NH₂, R-OH, R-SH), a base is required to generate the more potent anionic nucleophile (R-NH⁻, R-O⁻, R-S⁻). The base must be strong enough to deprotonate the nucleophile but should not introduce competing side reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, or strong hydride bases like NaH are common choices.

  • Temperature: SNAr reactions have a significant activation energy barrier due to the temporary loss of aromaticity.[5] Heating the reaction provides the necessary energy to overcome this barrier. If room temperature fails, incremental heating is a standard optimization strategy.

This protocol provides a robust starting point that can be adapted for various nucleophiles.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq).

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 eq) and the desired amine nucleophile (1.2 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.2-0.5 M.

  • Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Q5: My Buchwald-Hartwig amination reaction is failing. I see starting material decomposition, catalyst turning black (crashing), or no product formation. What's going wrong?

Buchwald-Hartwig amination is a powerful tool but is highly sensitive to several parameters. With a substrate like 2-Fluoro-3-methyl-5-nitropyridine (or more commonly, its 2-chloro or 2-bromo analog), the pyridine nitrogen poses a specific challenge by potentially coordinating to the palladium catalyst and inhibiting turnover.[8]

buchwald_troubleshooting start Low Buchwald-Hartwig Conversion check_atmosphere Step 1: Verify Inert Atmosphere - Was the solvent properly degassed? - Was the reaction vessel flushed with Ar/N₂? - Is there any possibility of an air leak? start->check_atmosphere Begin Diagnosis check_reagents Step 2: Examine Reagents - Is the base freshly opened or ground? - Is the solvent truly anhydrous? - Is the amine pure? check_atmosphere->check_reagents Atmosphere OK solution_atmosphere Solution: - Degas solvent via freeze-pump-thaw (3x) or by sparging with Argon for 30 min. - Ensure all joints are sealed and maintain positive inert gas pressure. check_atmosphere->solution_atmosphere Problem Identified check_catalyst Step 3: Evaluate Catalyst System - Is the ligand appropriate for the amine (e.g., primary vs. secondary)? - Is the Pd source active? - Is catalyst loading sufficient (2-5 mol%)? check_reagents->check_catalyst Reagents OK solution_reagents Solution: - Use a fresh bottle of base or grind it to a fine powder before use. [7] - Use solvent from a freshly opened bottle or a solvent purification system. - Purify the amine if necessary. check_reagents->solution_reagents Problem Identified solution_catalyst Solution: - For primary amines, try XPhos or BrettPhos. [1, 28] - For secondary amines, try RuPhos. [12] - Use a modern Pd-precatalyst (e.g., G3 or G4) for consistency. - Increase catalyst loading. check_catalyst->solution_catalyst Problem Identified

Buchwald-Hartwig Troubleshooting Workflow
  • Catalyst System (Palladium Source + Ligand): The choice of phosphine ligand is the most critical parameter in a Buchwald-Hartwig reaction. The ligand stabilizes the Pd(0) active species, facilitates the oxidative addition and reductive elimination steps, and influences the catalyst's lifetime and substrate scope.[14][15] Modern biarylphosphine ligands (e.g., Buchwald ligands) are designed to be electron-rich and sterically bulky, which promotes the crucial, often rate-limiting, reductive elimination step. Using a pre-formed palladium "precatalyst" which generates the active Pd(0) species in situ is highly recommended for reproducibility.[16]

Ligand ExampleTypical Amine SubstrateRationale
XPhos / BrettPhos Primary Amines, AnilinesHighly effective for mono-arylation of primary amines, often preventing the undesired diarylation by-product.[15][16]
RuPhos Secondary AminesHighly efficient for the arylation of more sterically hindered secondary amines where other ligands may fail.[15]
Xantphos General UseA bidentate ligand that can be effective in various C-N couplings, though sometimes less active than modern monophosphine ligands.[14]
  • Base Selection: The base's role is to deprotonate the amine, forming the amide which then participates in the catalytic cycle. The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) can dramatically affect the reaction rate and outcome. Strong, non-coordinating bases are generally preferred. The physical form of the base also matters; finely ground powders have a higher surface area and reactivity.[17]

This protocol is a starting point for coupling with a 2-halo-3-methyl-5-nitropyridine.

  • Preparation: In a glovebox, add the 2-halo-3-methyl-5-nitropyridine (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (NaOt-Bu, 1.4 eq), and the appropriate palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a concentration of 0.1-0.4 M.[14][18]

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Note that reactions are often complete within 1-16 hours.[14]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the SNAr Mechanism

Understanding the reaction pathway is key to troubleshooting. The SNAr reaction proceeds via a two-step addition-elimination mechanism, with the formation of a resonance-stabilized "Meisenheimer" intermediate.

Simplified SNAr Mechanism

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025). Journal of the American Chemical Society.
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (n.d.). Springer Nature Experiments.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). (2025). ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010). Journal of the American Chemical Society.
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). Molecules.
  • Navigating the Catalytic Landscape for 2-Chloro-3-methyl-5-nitropyridine Reactions: A Comparative Guide. (n.d.). Benchchem.
  • 2-Fluoro-5-nitropyridine, 98% 5 g. (n.d.). Thermo Scientific Chemicals.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.
  • Nucleophilic Aromatic Substitution. (2019). YouTube.
  • SNAr Solvents and Reagents. (n.d.). WordPress.
  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). (2022). YouTube.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-Fluoro-5-methylpyridin-3-amine. (n.d.). Benchchem.

Sources

Troubleshooting

impact of solvent choice on 2-Fluoro-3-methyl-5-nitropyridine reactivity

Answering the user's request.## Technical Support Center: Solvent Effects on 2-Fluoro-3-methyl-5-nitropyridine Reactivity Welcome to the technical support center for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Solvent Effects on 2-Fluoro-3-methyl-5-nitropyridine Reactivity

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols concerning the reactivity of 2-Fluoro-3-methyl-5-nitropyridine, with a specific focus on the critical impact of solvent selection. Our goal is to move beyond simple instructions and explain the fundamental principles that govern reaction success, enabling you to optimize your synthetic strategies with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and reactivity of 2-Fluoro-3-methyl-5-nitropyridine.

Q1: What is 2-Fluoro-3-methyl-5-nitropyridine and what are its primary applications?

2-Fluoro-3-methyl-5-nitropyridine (CAS No: 19346-46-4) is a substituted pyridine derivative.[1] Its structure is highly activated for nucleophilic attack due to the presence of two key features:

  • A strongly electron-withdrawing nitro group (-NO₂) at the 5-position.

  • A highly electronegative fluorine atom at the 2-position, which functions as an excellent leaving group.

These characteristics make it a valuable building block in medicinal chemistry and agrochemical synthesis.[2] It is frequently used in the synthesis of more complex molecules, such as analogs of the antiretroviral drug Nevirapine.[3]

Q2: What is the dominant reaction mechanism when using this compound with nucleophiles?

The primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr) . This is a two-step mechanism:

  • Addition: A nucleophile attacks the electron-deficient carbon atom attached to the fluorine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the electron-withdrawing nitro group.[4]

  • Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.[5]

The high electronegativity of fluorine actually accelerates the first, rate-determining step by making the carbon it's attached to more electrophilic and susceptible to attack.[6]

Q3: How does solvent choice fundamentally alter the rate of an SNAr reaction?

Solvent selection is arguably one of the most critical parameters in an SNAr reaction. The choice directly influences the reactivity of the nucleophile. Solvents are broadly classified into three categories: polar protic, polar aprotic, and non-polar.[7]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" around them.[7][8] This solvation stabilizes the nucleophile, significantly hindering its ability to attack the electrophilic ring and drastically slowing down the SNAr reaction.[8][9]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are polar but lack O-H or N-H bonds. They can dissolve ionic reagents (the nucleophile salt) but interact only weakly with the anionic nucleophile.[9][10] This leaves the nucleophile "naked" and highly reactive, leading to a dramatic increase in the reaction rate, sometimes by several orders of magnitude compared to protic solvents.[8][9]

  • Non-Polar Solvents (e.g., hexane, toluene) are generally unsuitable because they cannot effectively dissolve the charged or highly polar nucleophiles required for the reaction.[7][10]

Q4: Which solvents are most highly recommended for SNAr reactions with 2-Fluoro-3-methyl-5-nitropyridine?

For optimal results, polar aprotic solvents are the top choice.[7][10] The most commonly and successfully used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Acetone

These solvents provide a good balance of polarity to dissolve the reactants while maximizing the nucleophile's reactivity.[10]

Q5: What are the consequences of using a polar protic solvent like ethanol or water?

Using a polar protic solvent is a common pitfall that often leads to extremely slow or failed reactions. The hydrogen-bonding interactions create a robust solvation shell around the nucleophile, which severely diminishes its nucleophilicity.[7][8] While these solvents are excellent for SN1 reactions because they can stabilize both carbocations and leaving groups, they are detrimental to the bimolecular SNAr mechanism.[8][11] In some cases, the solvent itself may act as a nucleophile (solvolysis), leading to unwanted byproducts.

Section 2: Troubleshooting Guide

Even with a sound theoretical understanding, experiments can encounter issues. This guide provides a structured approach to diagnosing and solving common problems.

Issue 1: The reaction is sluggish or stalls completely.

  • Primary Suspect (Solvent-Related): The most frequent cause is the use of an inappropriate solvent or a contaminated one.

    • Are you using a polar protic solvent? As detailed in the FAQ, solvents like methanol or water will inhibit the reaction.

    • Is your aprotic solvent truly anhydrous? The presence of water or alcohol impurities in solvents like DMF or THF can significantly reduce the reaction rate.

  • Recommended Actions:

    • Verify Solvent Choice: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[7][10]

    • Use Anhydrous Solvent: Employ a fresh bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).

    • Increase Temperature: If the reaction is slow at room temperature, heating can provide the necessary activation energy. DMSO is an excellent choice for higher temperatures due to its high boiling point.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from contaminating the solvent.

Issue 2: Significant formation of side products is observed.

  • Primary Suspect (Solvent-Related): The solvent itself may be reacting or degrading under the reaction conditions.

    • High Temperatures in DMF: DMF can decompose at elevated temperatures to produce small amounts of dimethylamine, which is a nucleophile and can compete with your intended reagent.

    • Reactive Solvents: Less common aprotic solvents like ethyl acetate are incompatible with strong bases or nucleophiles as they can undergo saponification.[12]

  • Recommended Actions:

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize solvent degradation.

    • Select a More Stable Solvent: For high-temperature reactions, consider switching from DMF to DMSO or N-Methyl-2-pyrrolidone (NMP), which are generally more stable.[13]

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to prevent subsequent side reactions or product degradation.

Issue 3: The starting materials (especially the nucleophile) will not dissolve.

  • Primary Suspect (Solvent-Related): The polarity of the solvent is insufficient to dissolve the reagents.

    • Inadequate Polarity: Salts of nucleophiles (e.g., sodium or potassium salts) require a polar solvent to dissociate and dissolve.[7][10] Solvents like THF or Dioxane may not be polar enough on their own.

  • Recommended Actions:

    • Switch to a More Polar Solvent: DMSO and DMF are superior solvents for dissolving a wide variety of organic salts.

    • Aid Dissolution: Gentle heating or sonication can help dissolve stubborn materials.

    • Consider Phase-Transfer Catalysis: If using a moderately polar solvent like acetonitrile, adding a phase-transfer catalyst such as 18-crown-6 can help shuttle the anionic nucleophile into the solution phase, enhancing its availability and reactivity.[14]

Section 3: Protocols, Data, and Visualizations

Data Presentation: Solvent Properties and Impact on SNAr
SolventTypeDielectric Constant (ε) at 20°CBoiling Point (°C)Key Considerations for SNAr Reactions with 2-Fluoro-3-methyl-5-nitropyridine
DMSO Polar Aprotic47189Excellent choice. High polarity dissolves most nucleophiles. High boiling point allows for a wide temperature range.
DMF Polar Aprotic37153Excellent choice. Good all-purpose solvent. Potential for slight decomposition at high temperatures.
Acetonitrile Polar Aprotic37.582Good choice. Useful for reactions at moderate temperatures. Less polar than DMSO/DMF.
Acetone Polar Aprotic2156Viable option. Good for reactions near room temperature. Low boiling point limits the temperature range.
Methanol Polar Protic3365Poor choice. Strongly solvates and deactivates the nucleophile via hydrogen bonding, leading to very slow rates.[8][9]
Water Polar Protic80100Very poor choice. Severely inhibits the reaction due to strong hydrogen bonding with the nucleophile.
Toluene Non-Polar2.4111Unsuitable. Fails to dissolve ionic or polar nucleophiles required for the reaction.[7][10]
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific nucleophiles.

Materials:

  • 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq)

  • Amine Nucleophile (e.g., Piperidine, 1.2 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous DMF

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Add the base (K₂CO₃) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask and purge with an inert atmosphere.

  • Addition of Reagents: Add 2-Fluoro-3-methyl-5-nitropyridine and anhydrous DMF to the flask. Stir the suspension.

  • Nucleophile Addition: Add the amine nucleophile to the reaction mixture dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: General mechanism of the two-step SNAr reaction.

Solvent_Selection Start Start: Select Solvent for SNAr Q_Solubility Are reagents (especially Nu- salt) soluble in the solvent? Start->Q_Solubility Q_Protic Is the solvent protic (contains O-H, N-H)? Q_Solubility->Q_Protic Yes Solvent_NonPolar AVOID (Hexane, Toluene) Poor Solubility Q_Solubility->Solvent_NonPolar No Solvent_Aprotic Use Polar Aprotic Solvent (DMSO, DMF, MeCN) Q_Protic->Solvent_Aprotic No Solvent_Protic AVOID (Methanol, Water) Reduces Nu- reactivity Q_Protic->Solvent_Protic Yes

Caption: Flowchart for selecting an appropriate solvent.

Troubleshooting_Workflow Start Problem with SNAr Reaction Issue Identify Primary Issue Start->Issue Slow_Rxn Slow / No Reaction Issue->Slow_Rxn Low Yield Side_Products Side Products Issue->Side_Products Impurity Poor_Solubility Poor Solubility Issue->Poor_Solubility Undissolved Solids Check_Solvent_Type Is solvent polar aprotic? Slow_Rxn->Check_Solvent_Type Check_Temp Is temp >100°C in DMF? Side_Products->Check_Temp Check_Polarity Is solvent polar enough? Poor_Solubility->Check_Polarity Check_Anhydrous Is solvent anhydrous? Check_Solvent_Type->Check_Anhydrous Yes Switch_Solvent_Polar Action: Switch to DMSO/DMF Check_Solvent_Type->Switch_Solvent_Polar No Increase_Temp Action: Increase Temperature Check_Anhydrous->Increase_Temp Yes Check_Anhydrous->Switch_Solvent_Polar No (Use dry solvent) Check_Temp->Slow_Rxn No (Consider other factors) Switch_Solvent_Stable Action: Switch to DMSO/NMP Check_Temp->Switch_Solvent_Stable Yes Check_Polarity->Slow_Rxn Yes (Consider other factors) Check_Polarity->Switch_Solvent_Polar No

Caption: Troubleshooting workflow for common SNAr issues.

References

Sources

Optimization

preventing decomposition of 2-Fluoro-3-methyl-5-nitropyridine during reactions

Technical Support Center: 2-Fluoro-3-methyl-5-nitropyridine Welcome to the dedicated technical support guide for 2-Fluoro-3-methyl-5-nitropyridine. This resource is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-3-methyl-5-nitropyridine

Welcome to the dedicated technical support guide for 2-Fluoro-3-methyl-5-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling this highly reactive intermediate. Our goal is to empower you with the knowledge to prevent its decomposition, maximize reaction yields, and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What makes 2-Fluoro-3-methyl-5-nitropyridine so susceptible to decomposition?

A1: The reactivity of 2-Fluoro-3-methyl-5-nitropyridine is a direct consequence of its electronic structure. The pyridine ring is inherently electron-deficient. This effect is powerfully amplified by the strong electron-withdrawing nitro group (-NO₂) at the 5-position. This electronic pull makes the carbon atom at the 2-position (C2), which is bonded to the fluorine, highly electrophilic.

The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. While this high reactivity is synthetically useful, it also renders the molecule vulnerable to attack by a wide range of nucleophiles, including weak ones like water or alcohols, especially under basic conditions or at elevated temperatures. This can lead to undesired side products and decomposition.[1][2]

Q2: What are the primary signs of decomposition during my reaction?

A2: Visual and analytical cues can indicate decomposition. Common signs include:

  • Color Change: The reaction mixture turning dark brown or black is a frequent indicator of decomposition and polymerization side-products.

  • Low Yield: Obtaining significantly less of the desired product than expected.

  • Complex Product Mixture: TLC or LC-MS analysis showing multiple unexpected spots or peaks, making purification difficult.

  • Gas Evolution: In some cases, decomposition can lead to the formation of gaseous byproducts.[3]

  • Formation of 2-Hydroxy-3-methyl-5-nitropyridine: Detection of the corresponding pyridone/hydroxypyridine is a clear sign of hydrolysis, where water or hydroxide has displaced the fluoride.

Q3: How should I properly store and handle this reagent?

A3: Proper storage is critical to maintain the reagent's integrity.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] Many suppliers recommend refrigeration (0-8 °C) under an inert atmosphere (Argon or Nitrogen).[6][7]

  • Incompatible Materials: Keep away from strong acids, strong bases, strong oxidizing agents, and moisture.[4][8] Contact with these substances can initiate rapid decomposition.

  • Handling: Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9] Avoid inhalation of any dust or vapors. Always dispense under an inert atmosphere to prevent exposure to atmospheric moisture.

Troubleshooting Guide: Preventing Decomposition in Reactions

This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.

Issue 1: Low to zero yield in a nucleophilic substitution (SNAr) reaction. The crude mixture is dark and complex.
  • Suspected Cause: Decomposition due to overly harsh basic conditions. Strong, nucleophilic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOMe) can attack the pyridine ring or rapidly hydrolyze the starting material faster than the desired nucleophile can react.

  • Underlying Principle: The high electrophilicity of the C2 position makes it a target for any available nucleophile. Hydroxide (OH⁻) is a small, potent nucleophile that readily displaces fluoride.

  • Solution: Employ milder, non-nucleophilic, or sterically hindered bases. Inorganic carbonate bases are often the best choice.

Parameter Reagents to Avoid (High Risk) Recommended Reagents (Low Risk) Rationale
Base NaOH, KOH, LiOH, NaOMe, K_t_BuOK₂CO₃, Cs₂CO₃, DIPEA (Hünig's base), DBUCarbonates have lower basicity and solubility, providing controlled basic conditions.[10] Amine bases like DIPEA are sterically hindered and non-nucleophilic.
Solvent Water, Methanol, Ethanol (as primary solvent)Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), TolueneAprotic solvents do not have acidic protons and cannot act as nucleophiles themselves, preventing solvolysis.
Temperature > 80 °C (unless necessary and optimized)0 °C to Room Temperature (20-25 °C)Lower temperatures slow the rate of decomposition pathways more significantly than the desired SNAr reaction.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
  • To a dry flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq) and anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add a suitable anhydrous aprotic solvent (e.g., DMF or ACN).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the amine nucleophile (1.1-1.2 eq) dropwise via syringe.

  • Monitor the reaction by TLC or LC-MS. If no reaction occurs at room temperature, slowly warm the mixture to 40-60 °C.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine to remove the base and solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Issue 2: The desired product is formed, but a significant amount of the hydrolyzed side-product (2-hydroxy-3-methyl-5-nitropyridine) is also isolated.
  • Suspected Cause: Presence of water in the reaction. This can come from wet solvents, reagents, or exposure to atmospheric moisture.

  • Underlying Principle: Water, especially when deprotonated by a base, is a competitive nucleophile that will displace the fluoride.

  • Solution: Implement rigorous anhydrous techniques.

Anhydrous_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase glassware Oven-Dry Glassware (>120 °C) inert_atm Assemble Under Inert Atmosphere (N₂ or Ar Balloon/Manifold) glassware->inert_atm Cool under N₂/Ar solvents Use Anhydrous Solvents (e.g., from solvent system or Sure/Seal™ bottles) transfer Use Syringes/Cannula for Liquid Transfers solvents->transfer reagents Dry Reagents (e.g., K₂CO₃ can be flame-dried) reagents->inert_atm inert_atm->transfer Maintain positive pressure Reaction_Pathways Start 2-Fluoro-3-methyl-5-nitropyridine + Nucleophile (NuH) Conditions Reaction Conditions Start->Conditions Desired Desired SₙAr Product (2-Nu-3-methyl-5-nitropyridine) Hydrolysis Hydrolysis Product (2-Hydroxy-3-methyl-5-nitropyridine) Other Other Decomposition (Ring opening, etc.) Conditions->Desired Mild Base (K₂CO₃) Aprotic Solvent Low Temp (0-40 °C) Conditions->Hydrolysis H₂O Present Strong Base (NaOH) Conditions->Other High Temp (>80 °C) Strong Nucleophilic Base

Caption: Competing reaction pathways for 2-Fluoro-3-methyl-5-nitropyridine.

References

  • El-Emary, T. I. (2005). Synthesis and antimicrobial activity of new polyfunctionally substituted pyridines and their fused derivatives. Indian Journal of Chemistry - Section B, 44B(12), 2549-2556. [Link]

  • Rogoza, A. V., et al. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 24(15), 2789. [Link]

  • Kopchuk, D. S., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5678. [Link]

  • Zlatopolskiy, B. D., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(56), 8823-8826. [Link]

  • Beggiato, G., et al. (2000). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry, 2000(18), 3165-3171. [Link]

  • Tondreau, A. M., & Boulton, A. J. (1983). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 48(25), 5085-5089. [Link]

  • Zlatopolskiy, B. D., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(56), 8823-8826. [Link]

  • Pinto, M., et al. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 18(30), 5846-5853. [Link]

  • Pipzine Chemicals. (n.d.). What are the chemical properties of 5-Fluoro-2-nitropyridine? [Link]

  • Zhang, L., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Industry and Engineering (China), 59(1), 234-238. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling of 2-Fluoro-3-methyl-5-nitropyridine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center dedicated to addressing challenges in the cross-coupling of 2-Fluoro-3-methyl-5-nitropyridine. This guide is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to addressing challenges in the cross-coupling of 2-Fluoro-3-methyl-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but often challenging building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies to overcome common hurdles related to catalyst deactivation, ensuring the success and reproducibility of your synthetic campaigns.

Section 1: Understanding the Unique Challenges of the Substrate

Before troubleshooting, it's crucial to understand the inherent chemical properties of 2-Fluoro-3-methyl-5-nitropyridine that make it prone to causing catalyst deactivation. Its structure presents a convergence of three distinct electronic and steric features that can independently or synergistically disrupt the catalytic cycle.

Q1: Why is 2-Fluoro-3-methyl-5-nitropyridine considered a "difficult" substrate in palladium-catalyzed cross-coupling reactions?

A1: The difficulty arises from a combination of factors related to its structure:

  • The "2-Pyridyl Problem": The nitrogen atom at the 2-position of the pyridine ring possesses a lone pair of electrons that can strongly coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or have diminished activity.[1][2] This substrate and the resulting product can act as inhibitors, sequestering the active catalyst.[2]

  • The Nitro Group (-NO₂): While the strong electron-withdrawing nature of the nitro group is beneficial for activating the C-F bond towards oxidative addition, it also presents risks.[3] Nitroarenes can be reduced under certain catalytic conditions, leading to undesired side products.[4] More importantly, the nitro group can interact with the low-valent palladium catalyst, potentially altering its electronic properties or leading to catalyst decomposition.[3]

  • The Fluoride Leaving Group (F⁻): Upon oxidative addition, a fluoride ion is released into the reaction medium. Fluoride is a hard, highly electronegative anion that can interact strongly with the palladium center. This interaction can affect subsequent steps in the catalytic cycle, such as transmetalation or reductive elimination, and in some cases, can directly contribute to catalyst deactivation pathways.[5][6][7]

Understanding these three "hot spots" on the molecule is the first step toward rationally designing a robust catalytic system and effectively troubleshooting failed reactions.

Section 2: Initial Troubleshooting Workflow for Low Conversion

When a reaction stalls or provides a low yield, a systematic approach is essential to diagnose the root cause. The following workflow and diagnostic chart outline the critical first steps.

Q2: My cross-coupling reaction with 2-Fluoro-3-methyl-5-nitropyridine has stalled or resulted in a very low yield. What are the first things I should investigate?

A2: Before focusing on complex deactivation mechanisms, it is imperative to rule out common experimental variables. Low conversion is often a result of compromised reagents or an improper reaction environment.[8]

Initial Diagnostic Checklist:

  • Inert Atmosphere Integrity: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your vessel was thoroughly degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of high-purity argon or nitrogen.[8]

  • Reagent and Solvent Quality:

    • Solvents: Use fresh, anhydrous, and degassed solvents. Aprotic polar solvents like dioxane, toluene, or DMF are common choices.[9]

    • Amines (for Buchwald-Hartwig): The purity of amines is critical. Trace impurities can poison the catalyst. Consider passing liquid amines through a plug of activated alumina before use.[10]

    • Boronic Acids/Esters (for Suzuki): Check for decomposition (protodeboronation). Use fresh, high-quality reagents.

    • Base: Ensure the base is anhydrous and has been stored properly. For strong bases like NaOt-Bu, use freshly opened bottles or material stored in a glovebox.[10]

  • Catalyst and Ligand Integrity: Use a reliable source for your palladium precatalyst and ligand. If using a Pd(II) source like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to the active Pd(0) state.[11] Often, using a preformed Pd(0) source or a well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) provides more consistent results.[10]

G Start Low / No Conversion Check_Atmosphere 1. Verify Inert Atmosphere (Degassing, Positive Pressure) Start->Check_Atmosphere Check_Atmosphere->Start Issue Found: Remediate & Repeat Check_Reagents 2. Assess Reagent Quality (Anhydrous Solvents, Fresh Base, Pure Nucleophile & Electrophile) Check_Atmosphere->Check_Reagents Atmosphere OK? Check_Reagents->Start Issue Found: Purify/Replace & Repeat Check_Catalyst 3. Confirm Catalyst & Ligand Integrity (Precatalyst Generation, Ligand Purity) Check_Reagents->Check_Catalyst Reagents Pure? Check_Catalyst->Start Issue Found: Use Precatalyst & Repeat Advanced_Troubleshooting Proceed to Specific Deactivation Pathways Check_Catalyst->Advanced_Troubleshooting System OK?

Figure 1. Initial diagnostic workflow for low-yield reactions.
Section 3: Diagnosing and Solving Specific Deactivation Pathways

If the initial checks do not resolve the issue, the problem likely lies with a specific catalyst deactivation mechanism prompted by the substrate itself.

Issue 1: Formation of Black Precipitate (Palladium Black)

Q3: I observed the rapid formation of a black precipitate early in the reaction, and conversion stopped. What is this, and how can I prevent it?

A3: The black precipitate is almost certainly palladium black—agglomerated, inactive Pd(0) metal.[12] Its formation signifies that the ligand is failing to stabilize the catalytically active monomeric palladium species, a common deactivation pathway.[9][13] This is often exacerbated by high temperatures or insufficient ligand concentration.[9]

Causality: The electron-deficient nature of the pyridine substrate and potential coordination issues can destabilize the Pd-ligand complex, making it more susceptible to aggregation.

Solutions:

  • Ligand Modification: The choice of ligand is the most critical factor. Switch to ligands that are both sterically bulky and highly electron-donating. This combination creates a protective, electron-rich environment around the palladium center that both enhances catalytic activity and prevents aggregation.[13]

  • Temperature Control: While heat can increase reaction rates, it also accelerates catalyst decomposition.[9] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration.

  • Catalyst Loading: Counterintuitively, sometimes decreasing the catalyst loading can reduce the rate of bimolecular decomposition pathways that lead to palladium black.

ParameterStandard ApproachTroubleshooting Adjustment & RationaleRecommended Ligands
Ligand Standard phosphines (e.g., PPh₃)Switch to bulky, electron-rich biaryl phosphines. Rationale: Steric bulk prevents aggregation and substrate-induced deactivation.[14]Suzuki: SPhos, XPhos, RuPhos. Buchwald-Hartwig: BrettPhos, GPhos.[14][15]
Temperature 100-110 °CDecrease to 80-90 °C. Rationale: Slows the rate of catalyst decomposition, which is often faster than the rate of reaction at high temperatures.[9]N/A
Solvent Dioxane, TolueneScreen other aprotic polar solvents (e.g., CPME, t-Amyl alcohol). Rationale: Solvent can influence catalyst stability and solubility of intermediates.N/A
Issue 2: Substrate-Specific Reaction Failure

Q4: My catalyst system works perfectly for coupling 4-fluoronitrobenzene, but it completely fails with 2-Fluoro-3-methyl-5-nitropyridine. What is the likely cause?

A4: This is a classic sign of substrate-induced catalyst deactivation, directly pointing to the "2-pyridyl problem."[1][2] The pyridine nitrogen is coordinating to the palladium center, forming a stable, six-membered palladacycle that is an off-cycle, inactive species. Standard, less bulky ligands are not sufficient to prevent this inhibitory binding.

Causality: The steric environment around the palladium atom is insufficient to physically block the approach and coordination of the pyridine nitrogen.

Solution: The solution is almost exclusively found in ligand selection. You must use a ligand that is sufficiently bulky to create a "pocket" around the palladium atom, sterically preventing the pyridine nitrogen from coordinating.

G cluster_0 A) Deactivation with Small Ligand (e.g., PPh₃) cluster_1 B) Productive Cycle with Bulky Ligand (e.g., XPhos) Pd_A Pd(0)L₂ Inactive_Complex [Py-Pd(II)-F]L (Inactive Off-Cycle Complex) Pd_A->Inactive_Complex Substrate_A Pyridyl-F Substrate_A->Pd_A Oxidative Addition & Coordination Pd_B Pd(0)L'₂ Active_Complex [Ar-Pd(II)-F]L' (Active On-Cycle Complex) Pd_B->Active_Complex Substrate_B Pyridyl-F Substrate_B->Pd_B Steric Shielding Allows Productive Oxidative Addition

Figure 2. Role of bulky ligands in preventing substrate-induced deactivation.
Section 4: Frequently Asked Questions (FAQs)

Q5: Can the nitro group be reduced by the catalytic system? A5: Yes, this is a potential side reaction, especially if the reaction is run for extended periods or at high temperatures. Pd(0) in the presence of phosphine ligands and a base can act as a reducing system. If you observe the formation of the corresponding aniline derivative (2-amino-5-fluoro-3-methylpyridine) in your crude analysis (e.g., by LC-MS), you should consider lowering the reaction temperature or shortening the reaction time. Using a more active catalyst system that allows for faster conversion can also minimize this side reaction.

Q6: What is the best choice of base for this substrate? A6: The choice of base is critical and depends on the coupling partner.

  • For Suzuki-Miyaura Coupling: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point. These bases are strong enough to facilitate transmetalation without causing significant decomposition of the sensitive pyridine ring.[16]

  • For Buchwald-Hartwig Amination: This reaction typically requires a stronger base. However, very strong bases like NaOt-Bu can promote decomposition of electron-deficient heteroarenes.[15] A good compromise is often a weaker but highly soluble organic base like LHMDS or the use of NaOTMS (sodium trimethylsilanolate), which has been shown to be effective for sensitive heteroarenes by limiting base-mediated decomposition.[14][15]

Q7: Should I use a Pd(0) or Pd(II) precatalyst? A7: For difficult substrates like this, using a well-defined, air-stable Pd(0) precatalyst or a modern Pd(II) precatalyst that rapidly and quantitatively generates the active Pd(0) species is highly recommended. Examples include Pd₂(dba)₃ (a Pd(0) source) or Buchwald-type precatalysts (e.g., XPhos Pd G3). These provide more reproducible initiation of the catalytic cycle compared to simple Pd(II) salts like Pd(OAc)₂ or PdCl₂, which rely on an often inefficient in situ reduction step.[10][11][17]

Section 5: Recommended Starting Protocols

The following protocols are intended as robust starting points. Optimization of temperature, concentration, and catalyst loading may be required for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add the aryl boronic acid (1.2-1.5 equiv.), K₃PO₄ (2.0-3.0 equiv.), the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%), and a magnetic stir bar.

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add 2-Fluoro-3-methyl-5-nitropyridine (1.0 equiv.) followed by anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, to a concentration of 0.1-0.2 M).

  • Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vial inside a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%), the base (e.g., LHMDS, 1.5 equiv.), and a magnetic stir bar.

  • Add a solution of 2-Fluoro-3-methyl-5-nitropyridine (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene or t-BuOH, to a concentration of 0.1-0.5 M).[18]

  • Seal the vial and place it in a preheated oil bath at 90-110 °C. Stir vigorously for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

References
  • Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science. [Link]

  • Maji, B. (2020). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactivation. Max-Planck-Gesellschaft. [Link]

  • Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. RSC Publishing. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Sherwood, T. C. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2012). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • RSC Publishing. (2018). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Daini, M., & Yorimitsu, H. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Webster, R. L., et al. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • Borys, A. M., & Glorius, F. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Hoveyda, A. H., et al. (2020). Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons. Journal of the American Chemical Society. [Link]

  • Weires, A. G., et al. (2023). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Watson, D. A., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]

  • Bellina, F., & Rossi, R. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]

  • ResearchGate. (2021). The role of palladium nanoparticles in catalytic C–C cross-coupling reactions. ResearchGate. [Link]

  • Ritter, T., et al. (2010). Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • RSC Publishing. (2012). Palladium nanoparticles on carbon nanotubes as catalysts of cross-coupling reactions. RSC Publishing. [Link]

  • ResearchGate. (2021). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Chen, X., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition. [Link]

  • Heravi, M., et al. (2021). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Buchwald, S. L., et al. (2020). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Fluoro- vs. 2-Chloro-3-methyl-5-nitropyridine in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, 2-halo-3-methyl-5-nitropyridines serve as pivo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, 2-halo-3-methyl-5-nitropyridines serve as pivotal building blocks. Their utility stems from the electrophilic nature of the pyridine ring, significantly enhanced by the presence of a nitro group, which facilitates nucleophilic aromatic substitution (SNAr). This guide offers an in-depth comparison of the reactivity of two key analogues: 2-fluoro-3-methyl-5-nitropyridine and 2-chloro-3-methyl-5-nitropyridine. By delving into the mechanistic principles and presenting supporting data, we aim to provide researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Role of the Halogen in SNAr: A Mechanistic Overview

The nucleophilic aromatic substitution (SNAr) reaction of 2-halopyridines is a cornerstone of their synthetic utility. This reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the halogen. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second, faster step, the halide ion is expelled, restoring the aromaticity of the pyridine ring and yielding the substituted product.[2]

The nature of the halogen at the 2-position plays a critical role in the rate of the SNAr reaction. Counterintuitive to what is observed in aliphatic nucleophilic substitutions (SN2), where iodide is the best leaving group, the reactivity order for halogens in SNAr is generally F > Cl > Br > I.[3] This "element effect" is a direct consequence of the rate-determining step. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4] This acceleration of the initial, slower step leads to an overall faster reaction rate for the fluoro-substituted pyridine compared to its chloro-analogue.

The electron-withdrawing nitro group at the 5-position is crucial for activating the pyridine ring towards nucleophilic attack. Its presence, para to the site of substitution, allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate, further facilitating the reaction.[1]

SNAr_Mechanism sub 2-Halo-3-methyl-5-nitropyridine mc Meisenheimer Complex (Resonance Stabilized) sub->mc + Nu⁻ (Slow, Rate-Determining) nu Nucleophile (Nu⁻) prod Substituted Product mc->prod - X⁻ (Fast) lg Leaving Group (X⁻)

Caption: General mechanism for the SNAr reaction on 2-halo-3-methyl-5-nitropyridine.

Comparative Reactivity: Experimental Insights

While direct, side-by-side kinetic data for the nucleophilic aromatic substitution of 2-fluoro-3-methyl-5-nitropyridine and 2-chloro-3-methyl-5-nitropyridine is not extensively available in the public domain, the established principles of SNAr reactions allow for a robust comparison. The significantly higher electronegativity of fluorine compared to chlorine leads to a greater polarization of the C-X bond, making the 2-fluoro analogue the more reactive substrate.

Experimental data for the reaction of 2-chloro-3-methyl-5-nitropyridine with various amines demonstrates its utility as a versatile synthetic intermediate. The following table summarizes typical yields for these reactions, providing a baseline for its reactivity. It is anticipated that under identical conditions, the 2-fluoro analogue would provide similar or higher yields in shorter reaction times.

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)
BenzylamineIsopropanol/Water (1:1)-80285-95
MorpholineEthanolEt₃NReflux2-480-90
1-Methyl-3-phenylpiperazineDMSOKF14012High
Data compiled from representative protocols for 2-chloro-3-methyl-5-nitropyridine.[5]

Experimental Protocols: A Practical Guide

The following protocols provide a framework for conducting SNAr reactions with 2-halo-3-methyl-5-nitropyridines. Given its expected higher reactivity, reactions with the 2-fluoro analogue may require milder conditions or shorter reaction times.

Protocol 1: Reaction with a Primary Aliphatic Amine

This protocol is suitable for the reaction of 2-chloro-3-methyl-5-nitropyridine with a primary aliphatic amine, such as benzylamine.

Materials:

  • 2-Chloro-3-methyl-5-nitropyridine (1.0 eq)

  • Benzylamine (1.0-1.2 eq)

  • Isopropanol (IPA)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-methyl-5-nitropyridine in a 1:1 mixture of isopropanol and water to a concentration of approximately 0.2 M.[5]

  • Add the primary amine (1.0-1.2 equivalents) to the solution at room temperature with stirring.[5]

  • Heat the reaction mixture to 80 °C and maintain for 2-4 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Dissolve 2-halopyridine in solvent add_reagents Add amine (and base if needed) start->add_reagents react Heat reaction mixture (e.g., 80°C or reflux) add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous workup & extraction monitor->workup Complete purify Dry, concentrate, & purify workup->purify end Characterize product purify->end

Caption: A generalized workflow for the SNAr reaction and product purification.

Conclusion: Selecting the Right Tool for the Job

The choice between 2-fluoro- and 2-chloro-3-methyl-5-nitropyridine in a synthetic campaign will depend on several factors, including the nucleophilicity of the reaction partner, desired reaction conditions, and cost.

  • 2-Fluoro-3-methyl-5-nitropyridine: The higher reactivity of the fluoro analogue makes it the substrate of choice for reactions with weaker nucleophiles or when milder reaction conditions (lower temperatures, shorter reaction times) are desired. This can be particularly advantageous when working with sensitive functional groups.

  • 2-Chloro-3-methyl-5-nitropyridine: While less reactive than its fluoro counterpart, the chloro derivative is still a highly effective substrate for a wide range of SNAr reactions, particularly with strong nucleophiles like primary and secondary aliphatic amines.[5] It is often more readily available and cost-effective, making it a practical choice for large-scale synthesis.

References

  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. [Link]

  • ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. [Link]

  • PubMed Central. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. [Link]

  • HAL Open Science. (n.d.). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. [Link]

  • MDPI. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. [Link]

  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • PubMed Central. (n.d.). Recent advances in heterolytic nucleofugal leaving groups. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Nitropyridines: Spotlight on 2-Fluoro-3-methyl-5-nitropyridine

Introduction: The Enduring Potential of Nitropyridines in Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a significant percenta...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Nitropyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a significant percentage of FDA-approved drugs.[1][2] Its derivatives are integral to a wide array of therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The introduction of a nitro group (NO2) to the pyridine ring gives rise to nitropyridines, a class of compounds with enhanced and often distinct biological profiles. The potent electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and interactions with biological targets.[4][5] This guide offers a comparative analysis of the biological activities of various nitropyridines, with a special focus on the potential of 2-Fluoro-3-methyl-5-nitropyridine, a versatile synthetic intermediate.[6] While direct biological data for this specific compound is limited in public literature, by examining structurally related analogs, we can infer its potential activities and guide future research.

2-Fluoro-3-methyl-5-nitropyridine: A Profile of a Versatile Intermediate

2-Fluoro-3-methyl-5-nitropyridine is a multifunctional heterocyclic compound that serves as a valuable building block in the synthesis of more complex, biologically active molecules.[7] The strategic placement of its substituents—a fluorine atom, a methyl group, and a nitro group—suggests a compound designed for versatile chemical manipulation and potential biological engagement.

  • The Fluoro Group: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins.[7]

  • The Methyl Group: The methyl substituent can influence the compound's steric profile and electronic properties, potentially enhancing selectivity for a biological target.

  • The Nitro Group: As a strong electron-withdrawing group, the nitro moiety makes the pyridine ring susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of diverse derivatives.[7] Furthermore, the nitro group itself is a pharmacophore in many bioactive molecules, often undergoing reduction in biological systems to produce reactive species with cytotoxic effects.[4]

While 2-Fluoro-3-methyl-5-nitropyridine is primarily documented as a chemical intermediate,[6] its structural cousin, 2-Chloro-5-methyl-3-nitropyridine, has been utilized in the synthesis of Janus kinase 2 (JAK2) inhibitors, highlighting the potential of this scaffold in targeting key signaling pathways.[2]

Comparative Biological Activities of Nitropyridine Derivatives

The true potential of 2-Fluoro-3-methyl-5-nitropyridine can be appreciated by comparing the documented activities of other nitropyridine derivatives. The following sections explore key therapeutic areas where these compounds have shown promise.

Anticancer Activity

Nitropyridine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes in cancer progression and the induction of apoptosis.

For instance, certain nitropyridine-containing compounds have been investigated as inhibitors of cytosolic thioredoxin reductase 1, an enzyme often overexpressed in cancer cells and a key player in redox homeostasis.[2] The cytotoxic effects of various pyridine derivatives against a range of human cancer cell lines have been documented, with IC50 values often in the low micromolar range.[8]

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Pyridine and Nitropyridine Derivatives

Compound ClassSpecific Derivative/CompoundCell Line (Cancer Type)IC50 (µM)Reference
Pyridinone-quinazolineCompound 42MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver)9 - 15[8]
Pyridine-UreasCompound 8mMCF-7 (Breast)13.1[8]
3-NitropyridylpiperazineCompound 19 (urease inhibitor with anticancer potential)Not specified~2.0-2.3 (against urease)[9]
Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial drugs.[4] Its presence in the pyridine ring can confer potent antibacterial and antifungal properties. The mechanism often involves the reduction of the nitro group within the microbial cell to generate cytotoxic radical species that damage DNA and other critical biomolecules.[4]

Several studies have highlighted the antimicrobial potential of nitropyridine derivatives. For example, novel 3-nitropyridines functionalized with azole moieties have shown moderate antibacterial activity against S. aureus and E. coli.[2][9]

Table 2: Comparative Antimicrobial Activity of Selected Nitropyridine Derivatives

Compound ClassSpecific Derivative/CompoundMicroorganismActivity Metric (e.g., MIC)Reference
Azole-functionalized 3-nitropyridinesPyrazole and Imidazole derivativesS. aureus, E. coliModerate antibacterial activity[2][9]
Pyridinium SaltsN-alkylated derivativesS. aureus, E. coliMIC values reportedNot specified
(Pyridin-2-yl)piperazine derivativesHydrazone derivativesB. subtilis, C. kruseiMIC = 62.5 µg/mL (for a phenolic derivative)[2]
Enzyme Inhibition

Beyond their cytotoxic effects, nitropyridines have been explored as inhibitors of specific enzymes implicated in various diseases. As mentioned, derivatives of the 2-Chloro-5-methyl-3-nitropyridine scaffold have been synthesized as JAK2 inhibitors.[2] Additionally, 3-nitropyridylpiperazine derivatives have been identified as potent urease inhibitors, with potential applications in treating gastric diseases caused by Helicobacter pylori.[9] Another study found that a 5-nitropyridin-2-yl derivative exhibited dual inhibition of chymotrypsin and urease.[2]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel compounds like 2-Fluoro-3-methyl-5-nitropyridine, standardized and validated experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a robust method for determining the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 2-Fluoro-3-methyl-5-nitropyridine) in a suitable solvent like DMSO. Create a series of dilutions of the compound in the cell culture medium.

  • Compound Treatment: Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional): To confirm the MIC, a viability indicator dye like resazurin can be added. A color change from blue to pink indicates bacterial growth.

Visualizing Molecular Interactions and Experimental Design

To better understand the potential mechanisms and experimental approaches, the following diagrams illustrate key concepts.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of 2-Fluoro-3-methyl-5-nitropyridine & Analogs cytotoxicity Cytotoxicity Assays (e.g., MTT) synthesis->cytotoxicity antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) synthesis->antimicrobial enzyme Enzyme Inhibition Assays synthesis->enzyme ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: A generalized workflow for the synthesis and biological evaluation of novel nitropyridine derivatives.

signaling_pathway cluster_pathway Illustrative JAK-STAT Signaling Pathway GF Growth Factor Receptor Receptor GF->Receptor Binds JAK JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nitropyridine Nitropyridine Inhibitor Nitropyridine->JAK Inhibits P_STAT p-STAT STAT->P_STAT P_STAT->P_STAT Dimerization Nucleus Nucleus P_STAT->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription sar_relationship Core Pyridine Ring Core Scaffold Substituents Nitro Group (NO2) Fluoro Group (F) Methyl Group (CH3) Other Substituents Activity Anticancer Antimicrobial Enzyme Inhibition Substituents:n->Activity Enhances Cytotoxicity Substituents:f->Activity Modulates PK/PD Substituents:m->Activity Influences Selectivity Substituents:o->Activity Varies Potency

Caption: Structure-Activity Relationship (SAR) concepts for nitropyridine derivatives.

Conclusion and Future Directions

While 2-Fluoro-3-methyl-5-nitropyridine is currently valued as a synthetic intermediate, the broader family of nitropyridines demonstrates significant and diverse biological activities. The presence of the nitro group is a strong indicator of potential anticancer and antimicrobial properties, while the fluoro and methyl substituents offer avenues for fine-tuning pharmacokinetics and target selectivity.

The logical next step for researchers is the systematic biological evaluation of 2-Fluoro-3-methyl-5-nitropyridine and a library of its derivatives. By employing the standardized protocols outlined in this guide, it will be possible to elucidate the specific biological activities of this promising scaffold and to establish clear structure-activity relationships. Such studies will be invaluable in unlocking the full therapeutic potential of this and other related nitropyridine compounds in the ongoing quest for novel and effective medicines.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]

  • PubChem - NIH. (n.d.). 2-Fluoro-3-methyl-5-nitropyridine | C6H5FN2O2 | CID 12408184. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Chloro-3-methyl-5-nitropyridine | C6H5ClN2O2 | CID 89648. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 5-Fluoro-2-nitropyridine | C5H3FN2O2 | CID 16748109. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • MDPI. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

Sources

Validation

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-3-methyl-5-nitropyridine Quantification

Introduction 2-Fluoro-3-methyl-5-nitropyridine is a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its precise and accurate quantification is paramount for ensuring r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-3-methyl-5-nitropyridine is a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its precise and accurate quantification is paramount for ensuring reaction yield, monitoring purity, and performing quality control (QC) in drug development and manufacturing. The presence of a nitro-aromatic chromophore, a polar pyridine ring, and a fluorine substituent provides distinct chemical handles that can be leveraged by various analytical techniques.

This guide provides an in-depth, objective comparison of the primary analytical methodologies for the quantification of 2-Fluoro-3-methyl-5-nitropyridine. We will move beyond simple protocol recitation to explain the causality behind experimental choices, grounding our discussion in the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to equip researchers, analysts, and drug development professionals with the expertise to select, develop, and validate a robust, fit-for-purpose analytical method.

Pillar 1: The Foundation of Trustworthiness - Analytical Method Validation

Before comparing specific techniques, it is crucial to understand the universal framework that ensures an analytical method is reliable and fit for its intended purpose. The objective of validation is to demonstrate that the procedure consistently produces a result that is accurate, precise, and specific over a defined range.[3][4] The core validation parameters, as stipulated by ICH Q2(R2) guidelines, form the basis of our comparative analysis.[3][5]

The typical workflow for analytical method validation is a structured process that moves from development to the final validation report, ensuring that all performance characteristics are thoroughly evaluated and documented.

Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Define Scope Exec Execute Validation Studies Proto->Exec Initiate Protocol Spec Specificity / Selectivity Exec->Spec Lin Linearity & Range Exec->Lin Acc Accuracy Exec->Acc Prec Precision (Repeatability & Intermediate) Exec->Prec LoD LOD & LOQ Exec->LoD Robust Robustness Exec->Robust Report Validation Report & Lifecycle Management Spec->Report Compile Data Lin->Report Compile Data Acc->Report Compile Data Prec->Report Compile Data LoD->Report Compile Data Robust->Report Compile Data

Caption: A typical workflow for analytical method validation based on ICH guidelines.

Pillar 2: Comparative Analysis of Core Methodologies

We will evaluate three primary techniques for the quantification of 2-Fluoro-3-methyl-5-nitropyridine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each method offers a unique balance of specificity, sensitivity, and throughput.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the quintessential technique for the analysis of non-volatile or thermally sensitive small organic molecules, making it an ideal starting point for this analyte.[6]

  • Expertise & Causality: The choice of reversed-phase HPLC (RP-HPLC) is logical due to the moderate polarity of 2-Fluoro-3-methyl-5-nitropyridine. A C18 stationary phase provides excellent hydrophobic interaction, while a mobile phase of acetonitrile and water allows for fine-tuning of the retention time. The nitro-substituted pyridine ring is a strong chromophore, making UV detection highly effective and sensitive at a wavelength near its absorbance maximum.[7] This method's strength lies in its ability to separate the analyte from potential impurities, such as starting materials or hydrolysis byproducts (e.g., 2-hydroxy-3-methyl-5-nitropyridine), ensuring high specificity.[8]

Prep Standard & Sample Preparation (Dilute in Mobile Phase) Inject HPLC Injection (10 µL) Prep->Inject Sep Isocratic Separation (C18 Column) Inject->Sep Mobile Phase Flow Detect UV Detection (270 nm) Sep->Detect Quant Data Analysis (Peak Area vs. Conc.) Detect->Quant

Caption: Experimental workflow for HPLC-UV quantification.

Methodology:

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

    • 2-Fluoro-3-methyl-5-nitropyridine reference standard (≥98% purity)

    • Volumetric flasks, pipettes, and autosampler vials

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile:Water (65:35, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 270 nm.

  • Validation Procedure:

    • Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and the analyte standard to demonstrate no interference at the analyte's retention time.

    • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and determine the correlation coefficient (r²) which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98-102%.

    • Precision:

      • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should meet predefined acceptance criteria.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[6] For 2-Fluoro-3-methyl-5-nitropyridine, its viability depends on the compound's thermal stability in the heated GC inlet.

  • Expertise & Causality: The molecular weight of 156.11 g/mol suggests the compound is sufficiently volatile for GC analysis.[9] The primary advantage of GC-MS is its exceptional specificity. The mass spectrometer provides a unique fragmentation pattern (a "chemical fingerprint") that can definitively identify the analyte, even if it co-elutes with an impurity.[10] This is particularly useful for identifying and quantifying trace-level impurities. However, the nitro group can sometimes lead to thermal degradation in the hot inlet, which must be evaluated during method development. Using a programmable temperature vaporizer (PTV) inlet can mitigate this risk.[11]

Prep Standard & Sample Preparation (Dilute in Dichloromethane) Inject GC Injection (1 µL, Splitless) Prep->Inject Sep Temperature Programmed Separation (DB-5ms Column) Inject->Sep Helium Flow Ionize Electron Impact Ionization (70 eV) Sep->Ionize Quant Mass Analysis (SIM) (m/z 156, 126, 80) Ionize->Quant

Sources

Validation

A Senior Application Scientist's Guide to the Mechanistic Nuances of 2-Fluoro-3-methyl-5-nitropyridine in Nucleophilic Aromatic Substitution

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 2-Fluoro-3-methyl-5-nitropyridine stands out as a highly activated and versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth technical comparison of its reactivity, grounded in mechanistic principles and supported by experimental data from analogous systems, to inform its effective application in synthetic workflows.

The Foundation: Understanding Reactivity in Activated Pyridine Systems

The exceptional reactivity of 2-Fluoro-3-methyl-5-nitropyridine in SNAr reactions is a direct consequence of its electronic architecture. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing nitro group at the 5-position. This electronic pull creates a highly electrophilic carbon center at the 2-position, priming it for nucleophilic attack.

The fluorine atom at the 2-position serves as an excellent leaving group in this context, a phenomenon often referred to as the "element effect" in SNAr reactions.[1] While counterintuitive when considering bond strength, the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of the rate-determining nucleophilic addition step.[2]

The methyl group at the 3-position introduces a subtle steric and electronic perturbation. While it possesses a weak electron-donating inductive effect, its primary influence is often steric, potentially directing the trajectory of incoming nucleophiles.

Mechanistic Pathways of Nucleophilic Aromatic Substitution

The SNAr reaction of 2-Fluoro-3-methyl-5-nitropyridine with a nucleophile (Nu-) proceeds through a well-established two-step addition-elimination mechanism.

Caption: Generalized mechanism of the SNAr reaction.

Step 1: Nucleophilic Addition (Rate-Determining Step)

The nucleophile attacks the electrophilic carbon atom at the 2-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group and the pyridine nitrogen atom.

Step 2: Elimination of the Leaving Group

The aromaticity of the pyridine ring is restored through the expulsion of the fluoride ion, a facile process that yields the final substituted product.

Comparative Reactivity Analysis

While direct, side-by-side kinetic data for 2-Fluoro-3-methyl-5-nitropyridine is not extensively available in the peer-reviewed literature, a comparative analysis can be constructed based on established principles of SNAr and data from structurally related compounds.

The Halogen Leaving Group: A Comparative Advantage

In SNAr reactions on activated aromatic systems, the typical leaving group reactivity order is F > Cl > Br > I.[1] This is in stark contrast to SN2 reactions and is attributed to the rate-determining nature of the nucleophilic attack. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, thus accelerating the initial attack. Therefore, 2-Fluoro-3-methyl-5-nitropyridine is expected to be significantly more reactive than its chloro-, bromo-, or iodo- counterparts. For instance, studies on similar systems have shown that 2-fluoropyridine can be over 300 times more reactive than 2-chloropyridine towards sodium ethoxide.[3]

The Influence of the Nitro Group Position

The position of the electron-withdrawing group is critical. The nitro group at the 5-position of 2-Fluoro-3-methyl-5-nitropyridine is para to the fluorine leaving group. This positioning allows for maximal resonance stabilization of the Meisenheimer complex, as the negative charge can be delocalized onto the nitro group. This leads to a significantly higher reaction rate compared to an isomer where the nitro group is meta to the leaving group, as resonance stabilization would be less effective in the latter case.[4]

Comparison with Other Activated Pyridines

The table below provides a qualitative comparison of the expected reactivity of 2-Fluoro-3-methyl-5-nitropyridine with other common activated halopyridines.

CompoundLeaving GroupActivating Group(s)Expected Relative ReactivityRationale
2-Fluoro-3-methyl-5-nitropyridine Fluoro5-Nitro (para)Very HighExcellent leaving group and strong para-activation.
2-Chloro-3-methyl-5-nitropyridineChloro5-Nitro (para)HighGood para-activation, but a less effective leaving group than fluoro.
2-Fluoro-5-nitropyridineFluoro5-Nitro (para)Very HighSimilar to the title compound, lacking only the minor electronic and steric influence of the 3-methyl group.
2-Chloro-3-nitropyridineChloro3-Nitro (ortho)HighStrong ortho-activation, but with a chloro leaving group.
2-FluoropyridineFluoroNoneModerateActivated by the ring nitrogen, but lacks a strong activating group like a nitro substituent.

Experimental Protocols: Best Practices for SNAr Reactions

The following are representative protocols for conducting SNAr reactions with 2-Fluoro-3-methyl-5-nitropyridine, adapted from established procedures for analogous compounds.[5][6]

Experimental_Workflow start Start dissolve Dissolve 2-Fluoro-3-methyl-5-nitropyridine and Nucleophile in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K₂CO₃, Et₃N) dissolve->add_base heat Heat Reaction Mixture (e.g., 80-120 °C) add_base->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for SNAr reactions.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes the substitution of the 2-fluoro group with an amine nucleophile.

Materials:

  • 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-Fluoro-3-methyl-5-nitropyridine in DMSO, add morpholine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(3-methyl-5-nitropyridin-2-yl)morpholine.

Protocol 2: Thiolation with a Thiol (e.g., Thiophenol)

This protocol outlines the synthesis of a 2-thioether-substituted pyridine.

Materials:

  • 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Fluoro-3-methyl-5-nitropyridine in DMF.

  • Add thiophenol and potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the addition of water.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography to yield 2-(phenylthio)-3-methyl-5-nitropyridine.

Protocol 3: Alkoxylation with an Alkoxide (e.g., Sodium Methoxide)

This protocol details the synthesis of a 2-alkoxy-substituted pyridine.

Materials:

  • 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq)

  • Sodium methoxide (solid or as a solution in methanol) (1.2 eq)

  • Methanol (MeOH) or a polar aprotic solvent like DMF

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Fluoro-3-methyl-5-nitropyridine in the chosen solvent (e.g., DMF).

  • Add sodium methoxide portion-wise at room temperature.

  • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography to yield 2-methoxy-3-methyl-5-nitropyridine.

Conclusion

2-Fluoro-3-methyl-5-nitropyridine is a highly reactive and valuable substrate for nucleophilic aromatic substitution, offering significant advantages in terms of reaction rates and conditions compared to other halopyridines. Its utility is underpinned by the powerful activating effect of the para-nitro group and the excellent leaving group ability of the fluorine atom. While direct quantitative comparative studies are limited, a strong understanding of SNAr mechanisms allows for the confident and strategic application of this versatile building block in the synthesis of complex, high-value molecules. The provided protocols offer a solid foundation for researchers to harness the synthetic potential of this important intermediate.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - American Chemical Society. (2014, June 11). Retrieved January 4, 2026, from [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]

  • WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents. (n.d.).
  • 2-Fluoro-5-methyl-3-nitropyridine: A Versatile Pharmaceutical Intermediate for Advanced Drug Synthesis. (n.d.). Retrieved January 4, 2026, from [Link]

  • Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. (n.d.). Retrieved January 4, 2026, from [Link]

  • CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents. (n.d.).
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved January 4, 2026, from [Link]

  • US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents. (n.d.).
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 4, 2026, from [Link]

  • Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. (n.d.). Retrieved January 4, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (2020, September 28). Retrieved January 4, 2026, from [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (2025, August 7). Retrieved January 4, 2026, from [Link]

  • 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (2022, September 3). Retrieved January 4, 2026, from [Link]

  • Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC - NIH. (2015, December 4). Retrieved January 4, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved January 4, 2026, from [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-3-methyl-5-nitropyridine

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Fluoro-3-methyl-5-nitropyridine (CAS No. 19346-46-4).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Fluoro-3-methyl-5-nitropyridine (CAS No. 19346-46-4). As a halogenated nitropyridine derivative, this compound requires meticulous management to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established safety protocols and regulatory standards, emphasizing the scientific rationale behind each operational step.

Hazard Identification and Inherent Risk Profile

Understanding the intrinsic hazards of 2-Fluoro-3-methyl-5-nitropyridine is the foundational step for developing safe disposal procedures. While a specific, comprehensive toxicological profile for this exact compound is not fully established, data from structurally analogous chemicals, such as other fluorinated and nitrated pyridines, allow for a robust presumptive hazard assessment.[1][2] The primary risks are associated with its irritant properties and potential toxicity.

This compound is classified as an irritant and is considered harmful.[3] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Ingestion is presumed to be harmful.[2] Therefore, all handling and disposal operations must be designed to prevent direct contact, inhalation, and ingestion.

Hazard ClassificationGHS CategorySignal WordHazard StatementSource
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2WarningCauses serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningMay cause respiratory irritation[1][2]
Acute Toxicity, OralCategory 4WarningHarmful if swallowed[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure during handling and disposal. The selection of appropriate PPE is not merely a procedural step but a critical control based on the compound's hazard profile.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be used if there is a splash hazard.Protects against accidental splashes and airborne dust/particles that can cause severe eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents skin contact, which can cause irritation.[1] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4]
Skin/Body Protection A fully-buttoned laboratory coat. Fire/flame resistant and impervious clothing may be necessary depending on the scale of work.[4]Provides a barrier against incidental contact and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood. If exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[1]Minimizes the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[2]

Waste Segregation and Collection Protocol

Proper segregation is paramount to prevent dangerous chemical reactions within waste containers and to ensure the waste stream is correctly profiled for disposal. 2-Fluoro-3-methyl-5-nitropyridine must be treated as a hazardous chemical waste.

Core Principles:

  • Do Not Drain Dispose: Under no circumstances should this compound or its containers be disposed of via the sanitary sewer system.[1][4] It should not be released into the environment.[1]

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents and strong acids.[1][5] Mixing with incompatible materials can lead to vigorous, exothermic, and potentially dangerous reactions.

  • Container Selection: Use only designated, sealable, and properly labeled hazardous waste containers that are chemically compatible with the material.

Workflow for Waste Collection

The following diagram outlines the decision-making and operational process for the collection of 2-Fluoro-3-methyl-5-nitropyridine waste.

start Identify Waste for Disposal (Solid, Liquid, Contaminated PPE) get_container Obtain Approved Hazardous Waste Container start->get_container check_compat Is Container Chemically Compatible & Clean? get_container->check_compat check_compat->get_container No label_container Affix Hazardous Waste Label (Fill in details: Name, Date, Hazards) check_compat->label_container Yes use_hood Transfer Waste into Container (Inside a Fume Hood) label_container->use_hood seal_container Securely Seal Container use_hood->seal_container check_full Is Container Full? seal_container->check_full store_waste Store in Designated Satellite Accumulation Area check_full->store_waste No request_pickup Arrange for Pickup by EHS/Licensed Waste Vendor check_full->request_pickup Yes store_waste->use_hood More waste to add end Disposal Complete request_pickup->end

Caption: Waste Collection & Segregation Workflow.

Approved Disposal Pathways

The definitive method for the disposal of 2-Fluoro-3-methyl-5-nitropyridine is through a licensed and approved hazardous waste disposal facility.[2] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

  • High-Temperature Incineration: The recommended and most common disposal method is controlled incineration at a licensed chemical destruction plant.[4][7] This process thermally decomposes the compound into less hazardous components, often with flue gas scrubbing to capture and neutralize harmful byproducts like nitrogen oxides (NOx) and hydrogen fluoride (HF).[1]

  • Consult Your EHS Office: Your institution's Environmental Health & Safety (EHS) department is the primary authority on disposal procedures. They will have established relationships with certified waste management vendors and can provide specific guidance on labeling, storage, and pickup schedules.

  • Contaminated Materials: All materials that have come into direct contact with 2-Fluoro-3-methyl-5-nitropyridine, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste. Containers should be triple-rinsed (or equivalent) with a suitable solvent, and the rinsate collected as hazardous waste.[4] The empty, rinsed container can then be managed according to EHS guidance.[4]

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A clear, pre-defined emergency response plan is a non-negotiable component of laboratory safety.

Personal Exposure
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Spill Response Protocol

The response to a spill depends critically on its scale and the immediate risk it poses.

cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill Size & Risk (>1L or outside hood = Major) spill->assess alert_minor 1. Alert personnel in immediate area assess->alert_minor Minor evacuate_major 1. Evacuate immediate area assess->evacuate_major Major ppe_minor 2. Don appropriate PPE alert_minor->ppe_minor contain_minor 3. Cover with inert absorbent (e.g., vermiculite, sand) ppe_minor->contain_minor collect_minor 4. Sweep up and place in sealed hazardous waste container contain_minor->collect_minor clean_minor 5. Decontaminate area with soap and water collect_minor->clean_minor dispose_minor 6. Dispose of all materials as hazardous waste clean_minor->dispose_minor alert_major 2. Alert others and call emergency services / EHS evacuate_major->alert_major isolate_major 3. Isolate the area and close doors alert_major->isolate_major await_major 4. Await arrival of trained emergency responders isolate_major->await_major

Caption: Decision and Action Flow for Chemical Spills.

For a small spill (that can be cleaned up in minutes without significant risk), trained personnel should wear appropriate PPE, cover the spill with an inert absorbent material, and then sweep the material into a suitable container for disposal.[1][5] The area should then be decontaminated.[8] For a major spill, the immediate priority is to evacuate and alert emergency personnel.[5]

References

  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]

  • Regulations and Guidelines Applicable to Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]

  • Spill Control/Emergency Response. (2025). University of Oklahoma Environmental Health and Safety. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Safety Data Sheet for Pyridine. (2025). Carl ROTH. [Link]

Sources

Handling

Mastering the Unseen Threat: A Researcher's Guide to Safely Handling 2-Fluoro-3-methyl-5-nitropyridine

For the dedicated researcher, scientist, and drug development professional, the novel molecular landscape of compounds like 2-Fluoro-3-methyl-5-nitropyridine offers immense potential. However, with great potential comes...

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the novel molecular landscape of compounds like 2-Fluoro-3-methyl-5-nitropyridine offers immense potential. However, with great potential comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Fluoro-3-methyl-5-nitropyridine, moving beyond a simple checklist to instill a culture of safety and confidence in your laboratory operations.

Understanding the Hazard Profile: Why This Compound Demands Respect

While a specific Safety Data Sheet (SDS) for 2-Fluoro-3-methyl-5-nitropyridine is not always readily available, by examining structurally similar compounds, we can extrapolate a reliable hazard profile. Analogous compounds such as 2-Fluoro-5-nitropyridine and 2-Fluoro-3-methyl-5-aminopyridine are classified as irritants that can cause skin, eye, and respiratory irritation.[1][2][3][4] The presence of a nitro group and a fluorinated pyridine ring suggests that this compound should be handled with a high degree of caution.

The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure, particularly in environments where good laboratory practices are not strictly followed.[3][5]

Core Defense: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is your first and most critical line of defense against chemical exposure. The following table outlines the recommended PPE for handling 2-Fluoro-3-methyl-5-nitropyridine, with the rationale behind each choice explained to foster a deeper understanding of the protective mechanisms at play.

PPE CategoryMinimum SpecificationRationale and Expert Insights
Eye and Face Protection Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][6]The risk of accidental splashes is ever-present. Chemical splash goggles provide a seal around the eyes, offering superior protection compared to standard safety glasses. For operations with a higher splash potential, such as transfers of larger volumes or reactions under pressure, a full face shield worn over chemical splash goggles is mandatory to protect the entire face.[6][7]
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[5][7] A flame-resistant lab coat.[7][8] Closed-toe shoes and long pants.[7][9]Nitrile gloves offer good resistance to a broad range of chemicals and are a suitable choice for incidental contact.[7][10] For prolonged handling or in situations with a high risk of immersion, heavier-duty gloves such as neoprene should be considered. Always inspect gloves for any signs of degradation or perforation before use. A flame-resistant lab coat protects your skin and personal clothing from splashes and potential ignition sources.[8] Closed-toe shoes and long pants are fundamental to minimizing skin exposure in the event of a spill.[7][9]
Respiratory Protection Use in a certified chemical fume hood.[5][9] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][11]2-Fluoro-3-methyl-5-nitropyridine is likely to have some volatility, and its vapors may cause respiratory irritation.[2][3][4] A properly functioning chemical fume hood is the most effective engineering control to minimize inhalation exposure.[5][9] In the rare event that work cannot be conducted in a fume hood, a comprehensive respiratory protection program, including fit-testing and training, is essential.[7]

Operational Blueprint: From Receipt to Disposal

A systematic approach to the entire lifecycle of 2-Fluoro-3-methyl-5-nitropyridine in your laboratory is crucial for maintaining a safe environment.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Segregated Storage: Store 2-Fluoro-3-methyl-5-nitropyridine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

  • Clear Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.[5]

Handling and Experimental Use

The following workflow diagram illustrates the key decision points and procedural steps for safely handling 2-Fluoro-3-methyl-5-nitropyridine during experimental use.

G cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Chemical Fume Hood is Functioning Correctly prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Equipment prep_hood->prep_materials weighing Weigh Compound in Fume Hood or Ventilated Balance Enclosure prep_materials->weighing dissolving Dissolve in Solvent (in Fume Hood) weighing->dissolving reaction Perform Reaction in Fume Hood dissolving->reaction decontaminate Decontaminate Glassware and Work Surfaces reaction->decontaminate waste_disposal Dispose of Waste in Labeled Containers decontaminate->waste_disposal remove_ppe Remove PPE in Correct Order (Gloves Last) waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end start Start start->prep_ppe

Caption: Experimental workflow for handling 2-Fluoro-3-methyl-5-nitropyridine.

Spill Management

In the event of a spill, your immediate actions are critical to mitigating the hazard.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.

  • Collect and Dispose: Collect the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.[12]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing 2-Fluoro-3-methyl-5-nitropyridine, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[3][9]

  • Waste Containers: Use designated and clearly labeled hazardous waste containers.

  • Segregation: Do not mix waste containing this compound with other incompatible waste streams.

  • Institutional Protocols: Follow all institutional and local regulations for hazardous waste disposal.[9]

Building a Culture of Safety

Ultimately, safety is a collective responsibility. By understanding the "why" behind each safety protocol, you and your team can foster a laboratory environment where safety is not just a set of rules, but an integral part of the scientific process. This deep-seated commitment to safety will not only protect you and your colleagues but will also enhance the quality and integrity of your research.

References

  • Personal protective equipment for handling 3-Amino-4-nitropyridine - Benchchem. (n.d.).
  • Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide - Benchchem. (n.d.).
  • 2-Fluoro-3-methyl-5-nitropyridine - Echemi. (n.d.).
  • Safety and handling of fluorinated organic compounds - Benchchem. (n.d.).
  • 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem. (n.d.).
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • 2-Fluoro-3-methylpyridine | 2369-18-8 - TCI Chemicals. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • 2-Fluoro-3-methyl-5-aminopyridine - Safety Data Sheet - ChemicalBook. (n.d.).
  • 2-Fluoro-3-methylpyridine - Chem-Impex. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, June 17).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET. (2014, January 27).
  • Guidance for the Selection of Protective Clothing for TDI Users - Solution Center | Covestro. (n.d.).
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, January 27).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.).

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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